molecular formula C10H11ClO3 B1669207 Clofibric Acid CAS No. 882-09-7

Clofibric Acid

カタログ番号: B1669207
CAS番号: 882-09-7
分子量: 214.64 g/mol
InChIキー: TXCGAZHTZHNUAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clofibric acid (CAS 882-09-7), with the molecular formula C10H11ClO3, is a biologically active fibric acid derivative and the primary metabolite of lipid-regulating drugs such as clofibrate and etofibrate . As a research chemical, it is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . Activation of this nuclear receptor modulates gene expression, leading to the upregulation of lipoprotein lipase and enhanced fatty acid oxidation . This mechanism underlies its utility in studying the reduction of very low-density lipoproteins (VLDL) and triglycerides in models of hyperlipidemia . Researchers value this compound for investigating lipid metabolism and evaluating the pharmacological actions of fibrate drugs. Beyond its metabolic applications, this compound also functions as an anti-auxin plant growth regulator in plant biology research, where it is used to study processes like fruit setting and thinning by inhibiting auxin-transport . Furthermore, its environmental persistence, with a reported half-life of over 21 years, makes it a compound of interest in environmental science for studying the fate and impact of pharmaceutical pollutants in aquatic systems . Recent research also highlights its role in microbiology, where sub-inhibitory concentrations have been shown to promote the conjugative transfer of antibiotic resistance genes (ARGs) between bacteria, providing a model for investigating the non-antibiotic drivers of antimicrobial resistance . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCGAZHTZHNUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040661
Record name Clofibric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882-09-7
Record name Clofibric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofibric acid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name clofibric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name clofibric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clofibric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(p-chlorophenoxy)-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFIBRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PF01Q249
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Clofibric Acid's Mechanism of Action on PPARα: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibric acid, the active metabolite of the fibrate drug clofibrate, exerts its lipid-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a nuclear receptor and transcription factor, PPARα is a key regulator of lipid and lipoprotein metabolism. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound binds to and activates PPARα, leading to the modulation of target gene expression and subsequent physiological effects on lipid homeostasis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of metabolism. The PPAR subfamily consists of three isotypes: PPARα, PPARβ/δ, and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to a coordinated transcriptional response that promotes the uptake, activation, and β-oxidation of fatty acids, while simultaneously reducing triglyceride synthesis and secretion.

This compound is a well-characterized PPARα agonist. Its therapeutic efficacy in treating dyslipidemia, particularly hypertriglyceridemia, is a direct consequence of its interaction with and activation of PPARα. Understanding the precise mechanism of this interaction is critical for the development of next-generation lipid-lowering therapies with improved efficacy and safety profiles.

The Molecular Mechanism of this compound Action on PPARα

The action of this compound on PPARα can be dissected into a series of molecular events:

  • Ligand Binding: this compound enters the cell and binds directly to the ligand-binding domain (LBD) of PPARα located in the nucleus. This binding induces a conformational change in the receptor.

  • Heterodimerization: The ligand-bound PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

  • PPRE Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits a complex of co-activator proteins, which in turn initiates the transcription of downstream target genes. This leads to an increase in the synthesis of proteins involved in fatty acid metabolism.

This signaling cascade is visually represented in the following diagram:

This compound - PPARα Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clofibric Acid_cyto This compound PPARa PPARα Clofibric Acid_cyto->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (on Target Gene) PPARa->PPRE Binding RXR->PPRE Binding Coactivators Co-activators PPRE->Coactivators Recruitment Transcription Increased Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Proteins Proteins for Lipid Metabolism mRNA->Proteins

A diagram illustrating the signaling pathway of this compound activating PPARα.

Quantitative Data

The interaction of this compound with PPARα and its downstream effects have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Binding Affinity and Potency of this compound for PPARα
ParameterValueSpeciesAssayReference
EC50 574 μMHumanCoactivator Recruitment Assay[1]
EC50 170 μMNot SpecifiedNot Specified[2]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Effect of this compound on PPARα Target Gene Expression in Pig Liver
Target GeneFunctionFold Change (Clofibrate-treated vs. Control)Reference
ACO (Acyl-CoA Oxidase) Peroxisomal β-oxidation~1.5 - 2.5[3]
CPT-1 (Carnitine Palmitoyltransferase 1) Mitochondrial β-oxidation~1.5 - 2.0[3]
L-FABP (Liver Fatty Acid Binding Protein) Fatty acid uptake and transport~2.0 - 2.5[3]
Mitochondrial HMG-CoA Synthase Ketogenesis~1.5[3]
SCD (Stearoyl-CoA Desaturase) Fatty acid synthesis~2.0[3]
Table 3: In Vivo Effects of this compound in Obese Zucker Rats
ParameterTreatment GroupResultReference
Relative Liver Weight This compound (200 mg/kg/day)+97% to +110% vs. Control[4]
Serum Cholesterol This compound (200 mg/kg/day)Significantly lower vs. Control
Serum Triglycerides This compound (200 mg/kg/day)No significant effect vs. Control

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the interaction of this compound with PPARα.

Ligand Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a common method to quantify the binding of a ligand to its receptor in a high-throughput format.

Principle: This assay measures the FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARα ligand-binding domain (LBD) and a fluorescently labeled ligand (tracer). When an unlabeled ligand like this compound competes with the tracer for binding to the PPARα LBD, the FRET signal decreases in a concentration-dependent manner.

Workflow:

TR-FRET Ligand Binding Assay Workflow cluster_workflow A Prepare Assay Plate: Add GST-PPARα-LBD, Tb-anti-GST antibody, and fluorescent tracer B Add Test Compound (e.g., this compound) in various concentrations A->B C Incubate at Room Temperature B->C D Measure TR-FRET Signal (Excitation at ~340 nm, Emission at ~495 nm and ~520 nm) C->D E Data Analysis: Calculate Emission Ratio (520/495 nm) and determine IC50 D->E

A diagram of the TR-FRET ligand binding assay workflow.

Detailed Protocol: A detailed protocol for a commercially available TR-FRET PPARα competitive binding assay can be found in the Thermo Fisher Scientific technical manual. The general steps involve preparing a master mix of the GST-hPPARα-LBD, terbium-labeled anti-GST antibody, and the fluorescent tracer. This mix is then added to a microplate. Serial dilutions of the test compound (this compound) are then added to the wells. After an incubation period, the plate is read on a microplate reader capable of time-resolved fluorescence measurements. The ratio of the acceptor to donor emission is calculated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Reporter Gene Assay

Reporter gene assays are used to measure the transcriptional activity of PPARα in response to a ligand.

Principle: Cells are co-transfected with two plasmids: one expressing the full-length PPARα protein and another containing a luciferase reporter gene under the control of a promoter with PPREs. When this compound activates PPARα, the PPARα/RXR heterodimer binds to the PPREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the level of PPARα activation.

Workflow:

Luciferase Reporter Gene Assay Workflow cluster_workflow A Co-transfect cells with PPARα expression vector and PPRE-luciferase reporter vector B Treat cells with This compound A->B C Incubate for 24-48 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence using a luminometer D->E F Data Analysis: Normalize to control and determine EC50 E->F

A diagram of the luciferase reporter gene assay workflow.

Detailed Protocol: A general protocol involves seeding cells in a multi-well plate. The following day, the cells are co-transfected with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. After allowing for protein expression, the cells are treated with various concentrations of this compound. Following a 24-48 hour incubation period, the cells are lysed, and the luciferase assay reagent is added to the lysate. The luminescence is then measured using a luminometer. To control for transfection efficiency, a second reporter plasmid expressing a different enzyme (e.g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

qRT-PCR is used to quantify the changes in mRNA levels of PPARα target genes following treatment with this compound.

Principle: Total RNA is extracted from cells or tissues treated with this compound. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template in a PCR reaction with primers specific for the target genes. The amplification of the DNA is monitored in real-time using a fluorescent dye that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of PCR product, allowing for the quantification of the initial mRNA levels.

Detailed Protocol: A typical qRT-PCR protocol involves the following steps:

  • RNA Extraction: Isolate total RNA from control and this compound-treated samples using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qRT-PCR: Perform the PCR reaction in a real-time PCR instrument using a master mix containing a fluorescent dye (e.g., SYBR Green), gene-specific primers, and the cDNA template.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the data to a stably expressed housekeeping gene.

In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of fatty acid breakdown in cultured cells.

Principle: Cells are incubated with a radiolabeled fatty acid (e.g., [3H]palmitate). The rate of β-oxidation is determined by measuring the amount of radiolabeled water-soluble metabolites produced.

Detailed Protocol: A general procedure involves seeding cells in a multi-well plate and treating them with this compound. The cells are then incubated with a medium containing the radiolabeled fatty acid. After the incubation period, the medium is collected, and the water-soluble radiolabeled metabolites are separated from the un-metabolized fatty acid by precipitation. The radioactivity in the aqueous phase is then measured using a scintillation counter.

In Vitro Triglyceride Synthesis Assay

This assay measures the rate of triglyceride synthesis in cultured cells, typically hepatocytes.

Principle: Cells are incubated with a radiolabeled precursor for triglyceride synthesis, such as [14C]glycerol or [3H]acetate. The total lipids are then extracted, and the amount of radioactivity incorporated into the triglyceride fraction is measured.

Detailed Protocol: The protocol typically involves treating cultured hepatocytes with this compound. A radiolabeled precursor is then added to the culture medium. After an incubation period, the cells are harvested, and the total lipids are extracted using a solvent system like chloroform:methanol. The different lipid classes are then separated by thin-layer chromatography (TLC), and the band corresponding to triglycerides is scraped and the radioactivity is quantified by scintillation counting.

Conclusion

This compound is a potent activator of PPARα, a key regulator of lipid metabolism. Its mechanism of action involves direct binding to the receptor, leading to the formation of a heterodimer with RXR, which then binds to PPREs in the promoter of target genes. This results in the transcriptional upregulation of genes involved in fatty acid transport and oxidation, and the downregulation of genes involved in triglyceride synthesis. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of the molecular pharmacology of this compound's interaction with PPARα, offering valuable information for researchers and professionals in the field of drug discovery and development. Further research into the nuanced aspects of PPARα signaling will continue to refine our understanding and pave the way for novel therapeutic interventions for metabolic disorders.

References

Clofibric Acid: A Technical Guide to its Biological Activity and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibric acid, the pharmacologically active metabolite of the fibrate class of drugs including clofibrate, has been a subject of extensive research due to its significant lipid-lowering effects. This technical guide provides an in-depth overview of the biological activities of this compound, its metabolic fate, and the experimental methodologies used to elucidate its mechanisms of action. The information is tailored for professionals in the fields of pharmacology, toxicology, and drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Biological Activity of this compound

The primary biological activity of this compound is the modulation of lipid metabolism, primarily through its action as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] Activation of this nuclear receptor leads to a cascade of downstream effects, influencing fatty acid oxidation, lipoprotein metabolism, and inflammation.[1][4][5]

Mechanism of Action: PPARα Activation

This compound binds to and activates PPARα, which then forms a heterodimer with the retinoid X receptor (RXR).[4][6] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[4][5]

Signaling Pathway of PPARα Activation by this compound

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clofibric_Acid This compound PPARa_inactive PPARα Clofibric_Acid->PPARa_inactive Enters cell and binds CoR Co-repressor PPARa_inactive->CoR Bound PPARa_active PPARα PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR CoR->PPARa_active Dissociates RXR_active RXR PPARa_active->RXR_active Heterodimerization PPRE PPRE RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates CoA Co-activator CoA->PPARa_active Binds to

Caption: PPARα signaling pathway activation by this compound.

Downstream Effects

The activation of PPARα by this compound leads to the regulation of a suite of genes involved in lipid homeostasis.

Table 1: Key Target Genes of this compound-Activated PPARα and Their Functions

Gene CategoryTarget Gene(s)FunctionReference
Fatty Acid Uptake & Binding Fatty Acid Transport Proteins (FATPs), Fatty Acid Binding Proteins (FABPs)Enhance cellular uptake and intracellular transport of fatty acids.[5]
Mitochondrial β-oxidation Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Dehydrogenases (ACADs)Facilitate the entry of fatty acids into mitochondria and their subsequent oxidation.[4][5]
Peroxisomal β-oxidation Acyl-CoA Oxidase (ACOX1)Involved in the oxidation of very long-chain fatty acids.[5]
Lipoprotein Metabolism Lipoprotein Lipase (LPL), Apolipoprotein A-I (ApoA-I), Apolipoprotein A-II (ApoA-II)Increases hydrolysis of triglycerides in VLDL and chylomicrons; Increases HDL synthesis.[5]
Inflammation Nuclear Factor kappa B (NF-κB)Inhibits NF-κB signaling, leading to anti-inflammatory effects.[4]
Quantitative Biological Activity

The potency of this compound as a PPARα agonist has been quantified in various in vitro assays.

Table 2: In Vitro Activity of this compound

Assay TypeSpecies/Cell LineEndpointValueReference
PPARα Transactivation AssayCOS-1 cellsEC50574 µM[6]
PPARγ Transactivation AssayHG5LN cellsAgonist activityUp to 39% activation[7]

Metabolites of this compound

This compound is primarily metabolized in the liver through conjugation with glucuronic acid.

Major Metabolite: Clofibryl Glucuronide

The principal metabolite of this compound is its ester glucuronide, 1-O-β-clofibryl glucuronide.[8] This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[8][9]

Metabolic Pathway of this compound

Clofibric_Acid_Metabolism Clofibric_Acid This compound Clofibryl_Glucuronide Clofibryl Glucuronide Clofibric_Acid->Clofibryl_Glucuronide Glucuronidation UGT UDP-Glucuronosyltransferase (UGT) UGT->Clofibryl_Glucuronide UDP UDP UGT->UDP UDPGA UDP-Glucuronic Acid UDPGA->UGT

Caption: Glucuronidation of this compound.

Biological Activity of Metabolites

While glucuronidation is typically a detoxification pathway that facilitates excretion, acyl glucuronides can be reactive. Clofibryl glucuronide has been shown to be reactive in vitro and can bind to proteins.[10] There is also evidence suggesting that it may cause DNA damage in isolated mouse hepatocytes.[11] However, the in vivo toxicological significance of these findings requires further investigation. The pharmacological activity of clofibryl glucuronide is generally considered to be negligible compared to the parent compound.

Pharmacokinetics of this compound and its Metabolites

The pharmacokinetic properties of this compound vary across species.

Table 3: Pharmacokinetic Parameters of this compound

SpeciesDoseRouteHalf-life (t½)Cmax% Urinary Excretion (24h)Reference
Human 500 mg (clofibrate)Oral18-22 hours49-53 µg/mL~60-90% (as this compound and glucuronide)[8]
Rat 97 mg/kgOral/IP4.1 hours-85% (as this compound and glucuronide)[12]
Dog 0.3 mmol/kgOral-~40% higher for this compound vs. clofibrate23-39% (as this compound, glucuronide, and taurine conjugate)[8][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activity and metabolism of this compound.

PPARα Transactivation Assay

This assay is used to determine the ability of a compound to activate the PPARα receptor.

Experimental Workflow for PPARα Transactivation Assay

PPARa_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture mammalian cells (e.g., HEK293T, COS-1) Transfection 2. Co-transfect cells with: - PPARα expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Plating 3. Plate transfected cells in 96-well plates Transfection->Plating Compound_Addition 4. Treat cells with varying concentrations of this compound Plating->Compound_Addition Incubation 5. Incubate for 24-48 hours Compound_Addition->Incubation Lysis 6. Lyse cells Incubation->Lysis Luciferase_Assay 7. Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Data_Analysis 8. Normalize Firefly to Renilla activity and calculate fold activation Luciferase_Assay->Data_Analysis

Caption: Workflow for a PPARα reporter gene assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • HEK293T or COS-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Cells are transiently co-transfected with a PPARα expression plasmid, a luciferase reporter plasmid containing PPREs, and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.

  • Compound Treatment:

    • Transfected cells are seeded into 96-well plates.

    • After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • Following a 24-48 hour incubation period, cells are lysed.

    • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • The fold activation is calculated relative to the vehicle control, and EC50 values are determined by plotting the dose-response curve.

Quantification of this compound and its Glucuronide in Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound and its primary metabolite in biological matrices.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Plasma_Sample 1. Plasma Sample Collection Protein_Precipitation 2. Protein Precipitation (e.g., with acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Transfer Supernatant Centrifugation->Supernatant_Transfer Injection 5. Inject sample onto HPLC system Supernatant_Transfer->Injection Chromatography 6. Chromatographic Separation (Reversed-phase C18 column) Injection->Chromatography Ionization 7. Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis 8. Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) Ionization->Mass_Analysis Quantification 9. Quantification against a standard curve Mass_Analysis->Quantification

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol:

  • Sample Preparation:

    • To a plasma sample, an internal standard (e.g., a deuterated analog of this compound) is added.

    • Proteins are precipitated by the addition of a solvent like acetonitrile.

    • The sample is centrifuged, and the supernatant is transferred for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: A reversed-phase C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile and water with an additive like formic acid to improve ionization.

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its glucuronide.

Table 4: Example LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC Column C18, 2.1 x 50 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode ESI Negative
MRM Transition (this compound) m/z 213 -> m/z 127
MRM Transition (Clofibryl Glucuronide) m/z 389 -> m/z 213
In Vitro Metabolism using Liver Microsomes

This assay helps to identify the metabolic pathways of a compound and the enzymes involved.

Experimental Workflow for In Vitro Metabolism

InVitro_Metabolism_Workflow Incubation_Mixture 1. Prepare Incubation Mixture: - Liver Microsomes - this compound - Buffer (e.g., Phosphate buffer) Cofactor_Addition 2. Pre-incubate at 37°C 3. Initiate reaction by adding   cofactor (NADPH for CYPs,   UDPGA for UGTs) Incubation_Mixture->Cofactor_Addition Incubation 4. Incubate at 37°C for a   defined time period Cofactor_Addition->Incubation Quenching 5. Stop reaction with cold   organic solvent (e.g., acetonitrile) Incubation->Quenching Analysis 6. Centrifuge and analyze   supernatant by LC-MS/MS Quenching->Analysis

Caption: Workflow for in vitro drug metabolism study.

Detailed Protocol:

  • Incubation:

    • A reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., potassium phosphate buffer, pH 7.4), and this compound is prepared.

    • The mixture is pre-incubated at 37°C.

    • The reaction is initiated by adding the necessary cofactor, which is UDPGA for glucuronidation reactions.

  • Reaction Termination and Analysis:

    • After a specific incubation time, the reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

    • The sample is centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Conclusion

This compound exerts its primary biological effects through the activation of the nuclear receptor PPARα, leading to profound changes in lipid metabolism and inflammatory signaling. Its main metabolic pathway is glucuronidation to form clofibryl glucuronide. The methodologies outlined in this guide, including PPARα transactivation assays, LC-MS/MS for quantification, and in vitro metabolism studies, are crucial for the continued investigation of this compound and other fibrate drugs. A thorough understanding of its biological activity and metabolic fate is essential for the development of safer and more effective therapies for dyslipidemia and related metabolic disorders. This technical guide serves as a comprehensive resource for researchers and professionals dedicated to advancing the science in this field.

References

Clofibric Acid as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, exerts its therapeutic effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). As a nuclear receptor and transcription factor, PPARα is a master regulator of lipid and lipoprotein metabolism. This technical guide provides an in-depth overview of this compound's role as a PPARα agonist, detailing its mechanism of action, downstream signaling pathways, and effects on target gene expression. This document summarizes key quantitative data, provides detailed experimental protocols for studying PPARα activation, and includes visual diagrams of the signaling pathway and a typical drug discovery workflow.

Introduction to this compound and PPARα

This compound is a member of the fibrate class of drugs and functions as a ligand for PPARα.[1] PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily and form heterodimers with the retinoid X receptor (RXR) to regulate gene expression.[2][3] There are three PPAR isoforms: α, β/δ, and γ, each with distinct tissue distributions and physiological roles.[4] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[4][5] Its activation by endogenous ligands like fatty acids or synthetic agonists like this compound leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, transport, and oxidation.[5][6]

Mechanism of Action: The PPARα Signaling Pathway

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of PPARα. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[2] The activated PPARα/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes, initiating their transcription.[3]

The primary consequence of PPARα activation by this compound is the upregulation of genes involved in lipid catabolism.[6] This includes genes encoding for enzymes and proteins involved in:

  • Fatty acid uptake and transport: such as fatty acid translocase (CD36) and fatty acid binding proteins (FABPs).

  • Mitochondrial and peroxisomal β-oxidation: including carnitine palmitoyltransferase 1 (CPT1), acyl-CoA oxidase (ACOX1), and medium-chain acyl-CoA dehydrogenase (MCAD).[6][7]

  • Lipoprotein metabolism: leading to decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[8]

PPARa_Signaling_Pathway Metabolic_Effects Metabolic_Effects Lipid_Metabolism Lipid_Metabolism Metabolic_Effects->Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Clofibrate Clofibrate PPARa_inactive PPARa_inactive RXR_inactive RXR_inactive Corepressors Corepressors PPARa_RXR_inactive PPARa_RXR_inactive PPARa_RXR_active PPARa_RXR_active Coactivators Coactivators PPRE PPRE

Caption: PPARα Signaling Pathway Activated by this compound.

Quantitative Data on this compound and PPARα Interaction

The interaction of this compound with PPARα and its subsequent effects on gene expression have been quantified in numerous studies. The following tables summarize key data points.

Table 1: In Vitro Activity of this compound on PPARα

ParameterSpeciesValueReference
EC50 Murine50 µM[9]
EC50 Human55 µM[9]
EC50 Human574 µM[10]

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal PPARα activation in reporter gene assays.

Table 2: Effect of this compound/Clofibrate on PPARα Target Gene Expression

GeneSpecies/SystemTreatmentFold ChangeReference
Acyl-CoA Oxidase (ACOX1) Common Carp (in vivo)20 mg/L this compoundIncreased[11]
Carnitine Palmitoyltransferase 1 (CPT1) Pig (in vivo)5 g/kg ClofibrateModerately Increased[12]
Liver Fatty Acid Binding Protein (L-FABP) Pig (in vivo)5 g/kg ClofibrateModerately Increased[6]
CD36 HepG2 cellsCompound A-4 (PPARα agonist)Dose-dependent increase[1]
MCAD HepG2 cellsCompound A-4 (PPARα agonist)Dose-dependent increase[1]
VLCAD HepG2 cellsCompound A-4 (PPARα agonist)Dose-dependent increase[1]

Note: Data for direct fold-change by this compound is often presented qualitatively ("increased" or "moderately increased"). The table includes data from a potent synthetic agonist (Compound A-4) to illustrate the magnitude of change for key target genes.

Experimental Protocols

PPARα Ligand Binding Assay

This assay determines the ability of a test compound to displace a radiolabeled or fluorescently labeled known PPARα ligand from the receptor's ligand-binding domain (LBD).

Materials:

  • Recombinant human or murine PPARα-LBD

  • Radiolabeled ligand (e.g., [3H]-GW7647) or fluorescent probe

  • Test compound (this compound)

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Scintillation vials and fluid (for radiolabeled assay) or microplate reader (for fluorescent assay)

  • Filter plates and vacuum manifold

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the labeled ligand in assay buffer.

  • Binding Reaction: In a 96-well plate, combine the PPARα-LBD, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (labeled ligand + LBD) and non-specific binding (labeled ligand + LBD + excess unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Transfer the reaction mixtures to a filter plate and apply a vacuum to separate the protein-bound ligand (retained on the filter) from the free ligand (passes through).

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

  • Quantification:

    • For radiolabeled assays, add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

    • For fluorescent assays, measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

PPARα Reporter Gene Assay

This cell-based assay measures the transcriptional activity of PPARα in response to a test compound.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)[11]

  • Expression plasmid for full-length PPARα

  • Reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase)

  • Transfection reagent (e.g., Lipofectamine)[11]

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate media to ~70-80% confluency.[11]

    • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.[11]

  • Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Further Incubation: Incubate the cells with the test compound for another 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.

  • Luciferase Assay: Transfer the cell lysates to a luminometer plate and add the luciferase assay substrate.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 value.

In Vivo Studies

In vivo studies are crucial for evaluating the physiological effects of a PPARα agonist. A common experimental design involves:

  • Animal Model: Use of wild-type and PPARα-null mice to confirm that the observed effects are PPARα-dependent. Hyperlipidemic animal models, such as Zucker rats, are also employed.

  • Treatment: Administration of this compound or other test compounds via oral gavage or intraperitoneal injection for a specified duration.

  • Monitoring: Regular monitoring of body weight, food intake, and general health.

  • Sample Collection: Collection of blood samples for lipid profile analysis (triglycerides, cholesterol) and tissues (liver, heart, adipose) for gene expression analysis (qRT-PCR) and histological examination.

  • Data Analysis: Statistical analysis to compare the effects of the treatment in the different animal groups.

Workflow for PPARα Agonist Drug Discovery

The development of new PPARα agonists follows a structured workflow from initial screening to preclinical studies.

Drug_Discovery_Workflow Phase_III Phase_III Approval Approval Phase_III->Approval Regulatory Approval

Caption: General Workflow for PPARα Agonist Drug Discovery.

Conclusion

This compound serves as a well-characterized agonist of PPARα, providing a valuable tool for studying lipid metabolism and a foundational molecule in the development of lipid-lowering therapies. Its mechanism of action through the PPARα signaling pathway is well-documented, leading to the transcriptional regulation of numerous genes involved in fatty acid catabolism. The experimental protocols detailed in this guide provide a framework for researchers to investigate the activity of this compound and other potential PPARα modulators. Understanding the nuances of its interaction with PPARα and the downstream physiological consequences is essential for the continued development of novel therapeutics for metabolic disorders.

References

Clofibric Acid: A Comprehensive Technical Guide on its Physicochemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibric acid, the biologically active metabolite of the lipid-lowering drug clofibrate, is a phenoxy-isobutyric acid derivative that has been extensively studied for its effects on lipid metabolism. As a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), it plays a crucial role in the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism. This technical guide provides an in-depth overview of the physicochemical properties, chemical structure, and relevant experimental protocols for the analysis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound, with the IUPAC name 2-(4-Chlorophenoxy)-2-methylpropanoic acid, is characterized by a p-chlorophenoxy group attached to an isobutyric acid moiety. This structure is fundamental to its biological activity, enabling it to bind to and activate the PPARα nuclear receptor.

Key Identifiers:

  • IUPAC Name: 2-(4-Chlorophenoxy)-2-methylpropanoic acid[1][2][3]

  • CAS Number: 882-09-7[2][4][5]

  • Chemical Formula: C₁₀H₁₁ClO₃[2][4][5]

  • Synonyms: Clofibrinic acid, Chlorofibrinic acid, 2-(p-Chlorophenoxy)-2-methylpropionic acid[2][4][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and pharmacokinetic profiling. The following table summarizes the key quantitative data for this compound.

PropertyValueReferences
Molecular Weight 214.65 g/mol [4][7]
Appearance White to pale yellow solid/crystals[1][2]
Melting Point 118-123 °C[2][4][8]
Boiling Point 324.1 °C[1]
pKa (at 25 °C) 3.18[1]
logP (octanol/water) 2.57[9]
Water Solubility 583 mg/L (at 20 °C, pH 7)[1]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, chloroform, and methanol.[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. Below are representative protocols for determining the pKa and logP of this compound, as well as an assay for its biological activity.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, affecting its solubility, absorption, and distribution. Potentiometric titration is a standard and precise method for its determination.[9]

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve's buffer region.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Burette (50 mL, Class A)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL)

  • Standardized 0.1 M NaOH solution

  • This compound sample

  • Deionized water

  • pH calibration buffers (e.g., pH 4.00, 7.00, and 10.00)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (approximately 50 mL) in a beaker. A concentration of at least 10⁻⁴ M is recommended.[9] If solubility is an issue, a minimal amount of a co-solvent like ethanol can be used, though this may affect the pKa value.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution, ensuring it does not interfere with the stir bar.

  • Titration: Begin stirring at a slow, steady rate. Add the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.5 mL).

  • Data Collection: Record the pH and the volume of titrant added after each increment, allowing the pH to stabilize before taking a reading.

  • Endpoint Determination: Continue the titration past the equivalence point (the point of the steepest pH change).

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against the average volume to more accurately determine the equivalence point.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh this compound B Dissolve in Deionized Water A->B D Titrate with Standardized NaOH B->D C Calibrate pH Meter C->D E Record pH and Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Experimental workflow for pKa determination.
Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional and a reliable technique for logP determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH, in which case it is logD). The concentrations of the compound in each phase are measured after equilibrium is reached, and the partition coefficient is calculated as the logarithm of the ratio of the concentration in the organic phase to that in the aqueous phase.

Materials and Equipment:

  • Separatory funnels or glass vials with screw caps

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

  • n-Octanol (pre-saturated with water/buffer)

  • Water or buffer (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)

  • This compound sample

Procedure:

  • Phase Saturation: Vigorously mix n-octanol and the aqueous phase (water or buffer) for 24 hours to ensure mutual saturation. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the this compound solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid in the separation.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of this compound using a suitable analytical method like HPLC.

  • Calculation: Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] logP = log₁₀(P)

G cluster_setup Setup cluster_partition Partitioning cluster_quant Quantification & Calculation A Prepare Saturated n-Octanol and Buffer C Mix Stock with Saturated n-Octanol A->C B Prepare this compound Stock in Buffer B->C D Shake to Equilibrate C->D E Separate Phases D->E F Measure Concentration in Each Phase (HPLC) E->F G Calculate logP F->G

Experimental workflow for logP determination.

Mechanism of Action: PPARα Signaling Pathway

This compound exerts its biological effects primarily through the activation of PPARα, a nuclear receptor that regulates the transcription of a suite of genes involved in lipid metabolism.

Pathway Description:

  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm or nucleus.

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits co-activator proteins, which then initiate the transcription of downstream target genes. This leads to an increase in the synthesis of enzymes involved in fatty acid uptake and oxidation (e.g., acyl-CoA synthetase, carnitine palmitoyltransferase I), and regulation of lipoprotein metabolism (e.g., increased expression of apolipoproteins A-I and A-II, and decreased expression of apolipoprotein C-III).

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects CA This compound PPARa PPARα CA->PPARa Binds PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex Heterodimerizes with RXR RXR RXR->PPARa_RXR_complex PPARa_RXR_complex_nuc PPARα-RXR Heterodimer PPARa_RXR_complex->PPARa_RXR_complex_nuc Translocates PPRE PPRE (DNA) Coactivators Co-activators PPRE->Coactivators Recruits TargetGenes Target Gene Transcription Coactivators->TargetGenes Activates FAO Increased Fatty Acid Oxidation TargetGenes->FAO Lipo Regulation of Lipoprotein Metabolism TargetGenes->Lipo PPARa_RXR_complex_nuc->PPRE Binds to

PPARα signaling pathway activated by this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties, structure, and mechanism of action of this compound. The tabulated data offers a quick reference for key parameters, while the detailed experimental protocols provide a practical foundation for laboratory work. The visualization of the PPARα signaling pathway and experimental workflows aims to facilitate a deeper understanding of the molecular interactions and analytical procedures associated with this important compound. This information is intended to support further research and development efforts in the field of lipid metabolism and cardiovascular disease.

References

An In-depth Technical Guide to the Off-Target Effects and Molecular Interactions of Clofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the off-target effects of clofibric acid, the active metabolite of the fibrate class of lipid-lowering drugs. Beyond its well-established role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, this compound engages in a range of other molecular interactions that contribute to its broader pharmacological and toxicological profile. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the involved signaling pathways.

Covalent Adduct Formation with Plasma and Liver Proteins

A significant off-target effect of this compound is its ability to form covalent adducts with proteins, primarily through the metabolic activation of its acyl glucuronide metabolite. This has been observed in both human patients undergoing clofibrate therapy and in animal models.

Quantitative Data: this compound-Protein Adduct Concentrations

The following table summarizes the concentrations of covalently bound this compound-protein adducts detected in human plasma and rat liver homogenates.

Biological MatrixSpeciesClofibrate/Clofibric Acid DoseAdduct Concentration RangeReference
Human PlasmaHuman0.5-2.0 g/day of clofibrate2.2 to 53.4 ng/mg protein[1][2]
Rat Liver HomogenatesRat280 mg/kg/day of this compound10.1 to 32.3 ng/mg protein (increasing with treatment duration)[1][2]
Molecular Interaction

This compound is primarily eliminated as its glucuronide conjugate. This acyl glucuronide is a reactive electrophilic metabolite that can undergo transacylation reactions, leading to the covalent binding of this compound to nucleophilic residues on proteins, such as albumin.[1][2] This covalent modification can potentially alter protein structure and function, and has been traditionally associated with drug toxicity.

Experimental Protocol: Quantification of this compound-Protein Adducts by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound-protein adducts in biological samples, based on established methods for protein adduct analysis.

1. Sample Preparation: a. Collect plasma or tissue homogenate samples. b. Precipitate proteins using a solvent like acetonitrile. c. Centrifuge to pellet the proteins and discard the supernatant. d. Wash the protein pellet multiple times to remove non-covalently bound drug.

2. Proteolysis: a. Resuspend the protein pellet in a suitable buffer (e.g., ammonium bicarbonate). b. Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT). c. Alkylate cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation. d. Digest the proteins into peptides using a protease such as trypsin.

3. Solid-Phase Extraction (SPE): a. Condition an SPE cartridge with methanol followed by water. b. Load the peptide digest onto the SPE cartridge. c. Wash the cartridge to remove salts and other interferences. d. Elute the peptides containing the this compound adduct with an appropriate solvent mixture (e.g., acetonitrile/water with formic acid).

4. LC-MS/MS Analysis: a. Inject the eluted peptides onto a reverse-phase HPLC column coupled to a tandem mass spectrometer. b. Separate the peptides using a gradient of increasing organic solvent. c. Monitor for the specific mass transition of the this compound-adducted peptide of interest in Multiple Reaction Monitoring (MRM) mode. d. Quantify the adduct based on the peak area relative to a stable isotope-labeled internal standard.

Visualization: Metabolic Activation and Protein Adduct Formation

Clofibric_Acid This compound Acyl_Glucuronide This compound Acyl Glucuronide (Reactive Metabolite) Clofibric_Acid->Acyl_Glucuronide Glucuronidation UDPGA UDPGA UGT UDP-Glucuronosyltransferase Protein_Adduct This compound- Protein Adduct Acyl_Glucuronide->Protein_Adduct Transacylation Protein Protein (e.g., Albumin)

Metabolic activation and protein adduct formation of this compound.

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)

This compound has been shown to directly inhibit branched-chain α-ketoacid dehydrogenase kinase (BCKDK), an enzyme that regulates the activity of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This interaction represents a significant PPARα-independent effect.

Quantitative Data: Inhibition of BCKDK by this compound

The following table presents the inhibitory (I40) and activation (A50) concentrations of this compound for BCKDK and the BCKDH complex, respectively.

ParameterDescriptionValueReference
I40Concentration causing 40% inhibition of BCKDK activity0.33 mM[3]
A50Concentration causing 50% activation of the BCKDH complex in perfused rat hearts0.1 mM[3]
Molecular Interaction

BCKDK phosphorylates and inactivates the BCKDH complex, which is the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs). By inhibiting BCKDK, this compound prevents the inactivation of the BCKDH complex, leading to increased BCAA catabolism.[3][4] This effect is distinct from its PPARα-mediated actions.

Experimental Protocol: BCKDK Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on BCKDK activity.

1. Reagents and Materials: a. Purified BCKDK enzyme. b. Substrate for the BCKDH complex (e.g., α-ketoisovalerate). c. ATP (radiolabeled with ³²P, [γ-³²P]ATP). d. This compound solutions at various concentrations. e. Reaction buffer. f. Phosphocellulose paper. g. Scintillation counter.

2. Assay Procedure: a. Pre-incubate purified BCKDK with varying concentrations of this compound in the reaction buffer. b. Initiate the kinase reaction by adding the BCKDH complex and [γ-³²P]ATP. c. Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C). d. Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper. e. Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. f. Measure the amount of ³²P incorporated into the BCKDH complex using a scintillation counter. g. Calculate the percentage of inhibition at each this compound concentration and determine the I40 value.

Visualization: this compound Inhibition of BCKDK

cluster_0 BCKDH Complex Regulation BCKDH_inactive BCKDH Complex (Inactive, Phosphorylated) BCKDH_active BCKDH Complex (Active, Dephosphorylated) BCKDH_inactive->BCKDH_active Dephosphorylation BCKDH_active->BCKDH_inactive Phosphorylation BCAA_Catabolism Increased BCAA Catabolism BCKDH_active->BCAA_Catabolism BCKDK BCKDK Phosphatase Phosphatase Clofibric_Acid This compound Clofibric_Acid->BCKDK Inhibits

Inhibition of BCKDK by this compound leads to activation of the BCKDH complex.

Activation of Constitutive Androstane Receptor (CAR)

This compound has been identified as an activator of the constitutive androstane receptor (CAR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and detoxification. This activation is independent of PPARα.

Molecular Interaction

Upon activation by ligands such as this compound, CAR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the promoter regions of target genes, such as those encoding cytochrome P450 enzymes like CYP2B.[5][6] This leads to increased transcription of these genes.

Experimental Protocol: CAR Activation Luciferase Reporter Assay

This protocol details a cell-based assay to measure the activation of CAR by this compound.

1. Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HepG2) in appropriate media. b. Co-transfect the cells with an expression vector for CAR and a reporter plasmid containing a luciferase gene under the control of a CAR-responsive promoter (e.g., containing PBREs). c. A control transfection with an empty vector should also be performed.

2. Compound Treatment: a. After transfection, treat the cells with various concentrations of this compound or a known CAR agonist (e.g., CITCO) as a positive control. b. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

3. Luciferase Assay: a. Lyse the cells to release the cellular contents, including the expressed luciferase. b. Add a luciferase substrate to the cell lysate. c. Measure the resulting luminescence using a luminometer. d. Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.

4. Data Analysis: a. Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control. b. Plot the fold induction as a function of this compound concentration to generate a dose-response curve.

Visualization: CAR/RXR Activation Pathway

cluster_0 Cytoplasm cluster_1 Nucleus Clofibric_Acid This compound CAR CAR Clofibric_Acid->CAR Binds and Activates CAR_active Activated CAR CAR->CAR_active Translocation CAR_RXR CAR/RXR Heterodimer CAR_active->CAR_RXR RXR RXR RXR->CAR_RXR PBRE PBRE CAR_RXR->PBRE Binds Target_Gene Target Gene (e.g., CYP2B) mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (e.g., CYP2B Enzyme) mRNA->Protein Translation

Activation of the CAR/RXR signaling pathway by this compound.

Modulation of Inflammatory Signaling Pathways

This compound has been shown to influence key inflammatory signaling pathways, notably the NF-κB and MAPK pathways. These effects are generally considered to be independent of PPARα activation and contribute to the anti-inflammatory properties of fibrates.

NF-κB Signaling Pathway

Molecular Interaction: this compound has been reported to suppress the activation of the NF-κB signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibitory effect of this compound on NF-κB may involve the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.

Visualization: Potential Inhibition of the NF-κB Pathway

Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Clofibric_Acid This compound Clofibric_Acid->IKK Inhibits?

Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Molecular Interaction: The MAPK signaling cascades, including the ERK, JNK, and p38 pathways, are crucial in regulating cellular responses to a variety of external stimuli and are involved in inflammation. While the direct interaction of this compound with specific components of the MAPK pathway is not fully elucidated, some studies suggest that fibrates can modulate MAPK signaling, which may contribute to their anti-inflammatory and anti-proliferative effects. Further research is needed to delineate the precise mechanisms.

Visualization: General Overview of the MAPK/ERK Pathway

Growth_Factor Growth Factor/ Mitogen Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

References

An In-depth Technical Guide to the Plasma Protein Binding Characteristics of Clofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plasma protein binding characteristics of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate. Understanding the extent and nature of this binding is crucial for predicting the drug's pharmacokinetic and pharmacodynamic profile, including its distribution, elimination, and potential for drug-drug interactions. This document details quantitative binding data, outlines experimental methodologies for its determination, and illustrates relevant biological pathways.

Quantitative Plasma Protein Binding Data

The binding of this compound to plasma proteins is a critical determinant of its free (unbound) concentration, which is the pharmacologically active fraction. The available data indicates that this compound is highly bound to plasma proteins, primarily albumin. Both reversible (non-covalent) and irreversible (covalent) binding have been observed.

Covalent Binding of this compound in Human Plasma

Studies have shown that this compound, through its acyl-glucuronide metabolite, can form covalent adducts with plasma proteins. This irreversible binding has been quantified in patients undergoing clofibrate therapy.

Patient PopulationClofibrate DosagePlasma this compound Concentration (Total)Covalently Bound this compound-Protein AdductsReference
14 patients with hypercholesterolemia0.5 - 2.0 g/day 0 - 114 mg/L2.2 - 53.4 ng/mg protein[1][2]

In eight patients receiving 1.0 g/day of clofibrate, the concentration of these adducts was correlated with renal function, as assessed by creatinine clearance.[1]

Unbound Fraction of this compound in Plasma

The unbound, or free, fraction of a drug is critical as it is the portion available to exert its therapeutic effect and to be cleared from the body. The free fraction of this compound has been found to be altered in certain disease states, such as uremia.

Patient PopulationConditionFree Fraction of this compound in Plasma (Mean ± SD)Reference
Nondialysis patients with renal impairmentUremia0.0715 ± 0.0143[3]
Long-term hemodialysis patientsUremia0.0915 ± 0.0141[3]
Hemodialysis patients (during dialysis)Uremia0.2083 (mean for 2 patients)[3]

A study on chronically uremic patients indicated a significant decrease in the association constants for this compound binding to serum proteins at both low and high-affinity sites, suggesting the presence of competitive inhibitors.

Experimental Protocols for Determining Plasma Protein Binding

Several in vitro methods are employed to determine the extent of drug binding to plasma proteins. The most common techniques for a highly bound drug like this compound are equilibrium dialysis, ultrafiltration, and spectroscopic methods.

Equilibrium Dialysis

Equilibrium dialysis is considered the "gold standard" for determining the unbound fraction of a drug in plasma.[4] This method involves separating a plasma sample containing the drug from a drug-free buffer solution by a semi-permeable membrane. The membrane allows the free drug to diffuse into the buffer until equilibrium is reached, at which point the concentration of the unbound drug is equal on both sides.

Detailed Methodology:

  • Apparatus: A common apparatus is the 96-well Rapid Equilibrium Dialysis (RED) device, which consists of a Teflon base plate holding disposable dialysis cells. Each cell has two chambers separated by a dialysis membrane with a specific molecular weight cutoff (e.g., 12-14 kDa).[4][5]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike human plasma with the this compound stock solution to achieve the desired final concentration (e.g., 1 or 10 µM). The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid protein denaturation.[4]

  • Dialysis Procedure:

    • Add the this compound-spiked plasma to one chamber of the dialysis cell (the plasma chamber).[6]

    • Add an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the buffer chamber).[6]

    • Seal the plate and incubate at a physiological temperature (37°C) with gentle agitation on an orbital shaker.[6] The incubation time is critical and should be sufficient to reach equilibrium (typically 4-24 hours).[5]

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.[6]

    • To ensure accurate comparison, matrix match the samples. For example, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[6]

    • Precipitate the proteins from the plasma samples by adding a precipitating agent like acetonitrile.[6]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant from both chambers using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of this compound.[4]

  • Data Analysis: The percentage of unbound drug can be calculated using the following formula: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100

Logical Workflow for Equilibrium Dialysis:

Equilibrium_Dialysis_Workflow cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Sample Analysis cluster_data Data Calculation prep_plasma Prepare this compound-spiked Plasma load_samples Load Plasma and Buffer into Dialysis Device prep_plasma->load_samples prep_buffer Prepare Dialysis Buffer (PBS, pH 7.4) prep_buffer->load_samples incubate Incubate at 37°C with Agitation (4-24h) load_samples->incubate collect_aliquots Collect Aliquots from Both Chambers incubate->collect_aliquots matrix_match Matrix Match Samples collect_aliquots->matrix_match protein_precip Protein Precipitation (Acetonitrile) matrix_match->protein_precip centrifuge Centrifugation protein_precip->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis calculate_unbound Calculate % Unbound lcms_analysis->calculate_unbound

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

Ultrafiltration

Ultrafiltration is a faster alternative to equilibrium dialysis.[7] This method uses a centrifugal force to separate the protein-free ultrafiltrate containing the unbound drug from the protein-bound drug through a semi-permeable membrane.

Detailed Methodology:

  • Apparatus: Commercially available centrifugal ultrafiltration devices with a low-molecular-weight cutoff membrane (e.g., 10 or 30 kDa) are used.

  • Sample Preparation: Prepare this compound-spiked plasma as described for equilibrium dialysis.

  • Ultrafiltration Procedure:

    • Pre-condition the ultrafiltration device by rinsing with buffer or a solution of a non-adsorbing compound to minimize non-specific binding of the drug to the apparatus.

    • Add the this compound-spiked plasma to the sample reservoir of the ultrafiltration device.

    • Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time. The centrifugation time should be optimized to collect a sufficient volume of ultrafiltrate without significantly concentrating the proteins in the retentate, which could disturb the binding equilibrium.[7]

  • Sample Analysis:

    • Collect the ultrafiltrate (which contains the unbound drug).

    • Analyze the concentration of this compound in the ultrafiltrate and the initial plasma sample using a validated analytical method like LC-MS/MS.

  • Data Analysis: The percentage of unbound drug is calculated as: % Unbound = (Concentration in ultrafiltrate / Total concentration in plasma) x 100

Logical Workflow for Ultrafiltration:

Ultrafiltration_Workflow cluster_prep Sample Preparation cluster_uf Ultrafiltration cluster_analysis Sample Analysis cluster_data Data Calculation prep_plasma Prepare this compound-spiked Plasma load_sample Load Plasma into Ultrafiltration Device prep_plasma->load_sample centrifuge Centrifuge at 37°C load_sample->centrifuge collect_filtrate Collect Ultrafiltrate centrifuge->collect_filtrate lcms_analysis LC-MS/MS Analysis of Filtrate and Initial Plasma collect_filtrate->lcms_analysis calculate_unbound Calculate % Unbound lcms_analysis->calculate_unbound

Caption: Workflow for determining plasma protein binding using ultrafiltration.

Spectroscopic Methods

Spectroscopic techniques, such as fluorescence spectroscopy, can be used to study the binding interaction between a drug and a purified protein, typically human serum albumin (HSA). These methods can provide information on the binding mechanism, binding constants, and conformational changes in the protein upon drug binding.

Detailed Methodology (Fluorescence Spectroscopy):

  • Principle: The intrinsic fluorescence of HSA, primarily from its tryptophan residues, can be quenched upon the binding of a ligand like this compound. The extent of quenching can be used to determine binding parameters.

  • Instrumentation: A fluorescence spectrophotometer is required.

  • Procedure:

    • Prepare a solution of HSA in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Titrate the HSA solution with increasing concentrations of a this compound solution.

    • After each addition of this compound, record the fluorescence emission spectrum of HSA (e.g., excitation at 280 nm or 295 nm, emission scan from 300 to 450 nm).

  • Data Analysis:

    • The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

    • The binding constant (Ka) and the number of binding sites (n) can be calculated by plotting the fluorescence data according to various models, such as the Scatchard equation.

Signaling Pathway: this compound as a PPARα Agonist

This compound exerts its lipid-lowering effects primarily by acting as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a ligand-activated transcription factor.

Signaling Pathway Description:

  • Activation: this compound enters the cell and binds to PPARα in the cytoplasm or nucleus.

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARα-RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: This binding event recruits co-activator proteins, leading to the initiation of transcription of genes involved in lipid metabolism.

Key Genes Regulated by PPARα Activation:

  • Increased expression: Genes involved in fatty acid uptake and β-oxidation, lipoprotein lipase (LPL), and apolipoproteins A-I and A-II (components of HDL).

  • Decreased expression: Genes such as apolipoprotein C-III (an inhibitor of LPL).

The net effect of these changes in gene expression is a decrease in plasma triglycerides and an increase in HDL cholesterol.

PPARα Signaling Pathway Diagram:

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus clofibric_acid This compound ppara PPARα clofibric_acid->ppara Binds to heterodimer PPARα-RXR Heterodimer ppara->heterodimer rxr RXR rxr->heterodimer ppre PPRE (DNA) heterodimer->ppre Binds to gene_transcription Target Gene Transcription ppre->gene_transcription Initiates lipid_metabolism Regulation of Lipid Metabolism gene_transcription->lipid_metabolism Leads to

References

Environmental Fate and Degradation of Clofibric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibric acid (CA), the pharmacologically active metabolite of several lipid-regulating drugs, is a persistent environmental contaminant frequently detected in aquatic systems.[1][2] Its widespread use and resistance to conventional wastewater treatment processes have led to its ubiquitous presence in surface water, groundwater, and even drinking water.[3][4] This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex degradation processes.

Environmental Persistence and Mobility

This compound is characterized by its high persistence in the environment, with an estimated environmental persistence of over 21 years.[1] This recalcitrance is largely attributed to its chemical structure, which is resistant to microbial degradation.[1][2] Studies have shown that the two methyl groups on the carbon adjacent to the ether bond are a key factor in its lack of biodegradability.[1] Consequently, this compound is highly mobile in aquatic environments and can be transported over long distances.[3]

Biodegradation

The biodegradation of this compound is generally slow and incomplete in conventional wastewater treatment plants.[5][6] However, some microorganisms have demonstrated a limited capacity to transform it.

Microbial Degradation

While many microorganisms are incapable of degrading this compound, some specific strains have shown limited success. For instance, the white-rot fungus Trametes pubescens has been shown to biodegrade this compound, with removal efficiencies of up to 60% under optimized conditions.[6][7] Another study reported that Rhodococcus rhodochrous, a common soil microorganism, was capable of converting this compound to its parent compound, clofibrate.[1][2] In aerobic sequencing batch reactors with mixed microbial cultures, a maximum biodegradation of 51% was achieved.[8] The primary metabolites identified in this process were α-hydroxyisobutyric acid, lactic acid, and 4-chlorophenol.[8]

Microorganism System Initial Concentration Removal Efficiency Metabolites Identified Reference
Trametes pubescensSubmerged aerobic cultivation15 mg L⁻¹Up to 30% (initial), 60% (optimized)Not specified[6][7]
Mixed microbial culturesAerobic sequencing batch reactors2 mg L⁻¹51%α-hydroxyisobutyric acid, lactic acid, 4-chlorophenol[8]
Rhodococcus rhodochrousAxenic cultureNot specifiedConversion to clofibrateClofibrate[1][2]
Proposed Biodegradation Pathway

The biodegradation of this compound by mixed microbial cultures is proposed to occur via the cleavage of the ether bond, leading to the formation of 4-chlorophenol and 2-hydroxyisobutyric acid. The latter can be further metabolized to lactic acid.

AOP_Pathway CA This compound P1 4-chlorophenol CA->P1 C1-O bond breaking P11 Glycerol P1->P11 P12 Ethylene glycol P1->P12 CO2_H2O CO2 + H2O P11->CO2_H2O P12->CO2_H2O

References

Clofibric Acid: A Chemical Probe for Unraveling Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibric acid, the active metabolite of the fibrate class of lipid-lowering drugs, has emerged as a valuable chemical probe for the interrogation of metabolic pathways. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that functions as a key regulator of lipid and glucose homeostasis. By selectively targeting PPARα, this compound provides a powerful tool to dissect the intricate signaling cascades and downstream metabolic events governed by this receptor. This technical guide offers a comprehensive overview of the core applications of this compound as a chemical probe, with a focus on its utility in studying lipid metabolism, branched-chain amino acid catabolism, and other related metabolic processes. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are provided to facilitate its effective use in a research setting.

Introduction

The study of metabolic pathways is fundamental to understanding cellular function in both health and disease. Chemical probes, small molecules with well-defined mechanisms of action, are indispensable tools for perturbing and dissecting these complex networks. This compound, a derivative of phenoxyisobutyric acid, serves as a potent and selective agonist of PPARα.[1][2] This receptor is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2] Activation of PPARα by this compound leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, activation, and oxidation, as well as in triglyceride and cholesterol metabolism.[2][3] This makes this compound an excellent tool for investigating the physiological roles of PPARα and for identifying novel components of the metabolic pathways it governs.

Mechanism of Action: The PPARα Signaling Pathway

This compound exerts its effects by binding to and activating PPARα. Upon ligand binding, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR).[2] This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2][3] This binding event recruits coactivator proteins, such as SRC-1 and p300/CBP, which facilitate the assembly of the transcriptional machinery and enhance gene expression.[2]

PPARa_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clofibric_Acid This compound PPARa_inactive Inactive PPARα Clofibric_Acid->PPARa_inactive Enters Cell PPARa_active Active PPARα PPARa_inactive->PPARa_active Binds RXR RXR PPARa_RXR_inactive PPARα-RXR Complex (Inactive) PPARa_RXR_active PPARα-RXR-Ligand Complex (Active) PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Response Metabolic Response Target_Genes->Metabolic_Response Leads to PPARa_activeRXR PPARa_activeRXR PPARa_activeRXR->PPARa_RXR_active Heterodimerizes BCAA_Catabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT BCKA Branched-Chain α-Keto Acids (BCKA) BCAT->BCKA BCKDH_active BCKDH Complex (Active, Dephosphorylated) BCKA->BCKDH_active BCKDH_inactive BCKDH Complex (Inactive, Phosphorylated) BCKDH_active->BCKDH_inactive Phosphorylation Metabolism Further Metabolism BCKDH_active->Metabolism BCKDH_Kinase BCKDH Kinase BCKDH_Kinase->BCKDH_inactive Clofibric_Acid This compound Clofibric_Acid->BCKDH_active Promotes Dephosphorylation Clofibric_Acid->BCKDH_Kinase Inhibits Hepatocyte_Treatment_Workflow Start Start Seed_Cells Seed Primary Hepatocytes on Collagen-Coated Plates Start->Seed_Cells Prepare_CA Prepare this compound Working Solutions in Media Seed_Cells->Prepare_CA Treat_Cells Aspirate Old Media and Add this compound Solutions Prepare_CA->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24-72h) Treat_Cells->Incubate Harvest Harvest Cells for Analysis Incubate->Harvest Analysis Downstream Analysis (Gene Expression, Metabolomics, Enzyme Assays) Harvest->Analysis End End Analysis->End

References

Methodological & Application

Application Note: Determination of Clofibric Acid in Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-CA001

Introduction

Clofibric acid is the active metabolite of the lipid-lowering agent clofibrate. Therapeutic drug monitoring and pharmacokinetic studies require a reliable and validated method for the quantification of this compound in biological matrices such as plasma. This application note describes a detailed protocol for the determination of this compound in plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The method is simple, rapid, and suitable for routine analysis.

The experimental workflow involves plasma sample preparation using protein precipitation, followed by chromatographic separation on a C18 column and quantification using a UV detector. The method has been validated for linearity, sensitivity, accuracy, and precision.

Experimental Protocols

  • This compound (analytical standard)

  • Internal Standard (IS), e.g., Propylparaben

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Acetic Acid (glacial, analytical grade)

  • Control human plasma

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Micropipettes

  • Mobile Phase: Prepare a solution of 1% acetic acid in an acetonitrile:water (45:55, v/v) mixture. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a small amount of ethanol, then dilute with water to obtain a stock solution of 120 µg/mL.[1]

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., propylparaben) in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired calibration range.

The following protocol outlines the steps for the extraction of this compound from plasma samples.

  • Aliquoting: Pipette 200 µL of the plasma sample into a microcentrifuge tube.

  • Addition of Internal Standard: Add a specified volume of the internal standard solution to the plasma sample.

  • Protein Precipitation: Add acetonitrile to the plasma sample for simultaneous deproteinization and extraction.[1][2] A common ratio is 1:2 or 1:3 (plasma:acetonitrile).

  • Vortexing: Vortex the mixture thoroughly for at least 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the clear supernatant and transfer it to an HPLC vial for analysis.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterValue
Column Microsorb-MV C18, or equivalent
Mobile Phase 1% Acetic Acid in Acetonitrile:Water (45:55, v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Method Validation Data

The developed HPLC method was validated according to standard guidelines. The key validation parameters are summarized in the tables below.

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range 1.5 - 30 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 75 ng on-column
Limit of Quantitation (LOQ) 1.0 - 4.9 µg/mL[3][4]

Table 2: Accuracy and Precision

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC< 15%< 15%85 - 115%
Mid QC< 15%< 15%85 - 115%
High QC< 15%< 15%85 - 115%

Table 3: Recovery

AnalyteConcentration (µg/mL)Recovery (%)
This compound1.5 - 30> 94%[2]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS Deproteinization Add Acetonitrile Add_IS->Deproteinization Vortex Vortex (1 min) Deproteinization->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis in plasma.

logical_relationship cluster_method_development Method Development cluster_chromatographic_conditions Chromatographic Conditions cluster_sample_preparation Sample Preparation cluster_validation_parameters Validation Parameters Optimization Optimization of Chromatographic Conditions Column Column Selection (e.g., C18) Optimization->Column Mobile_Phase Mobile Phase Composition (ACN:Water, pH) Optimization->Mobile_Phase Flow_Rate Flow Rate Optimization->Flow_Rate Detection Detection Wavelength Optimization->Detection Sample_Prep Sample Preparation Method Selection LLE Liquid-Liquid Extraction Sample_Prep->LLE SPE Solid-Phase Extraction Sample_Prep->SPE PPT Protein Precipitation Sample_Prep->PPT Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity Recovery Recovery Validation->Recovery

Caption: Key considerations in HPLC method development.

References

Application Note: Quantitative Analysis of Clofibric Acid in Human Plasma by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of clofibric acid in human plasma using gas chromatography-mass spectrometry (GC-MS). The protocol involves a liquid-liquid extraction (LLE) of this compound from the plasma matrix, followed by derivatization to its trimethylsilyl (TMS) ester to enhance volatility and improve chromatographic performance. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is the active metabolite of the lipid-lowering agent clofibrate. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics and therapeutic efficacy. Gas chromatography-mass spectrometry offers high selectivity and sensitivity for the analysis of small molecules. However, due to the low volatility of carboxylic acids like this compound, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis.[1] This protocol describes a validated GC-MS method for the determination of this compound in human plasma, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Sigma-Aldrich)

  • Internal Standard (IS): 2-(4-chlorophenoxy)-2-methylpropionic acid-d4 (or a suitable structural analog)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Sigma-Aldrich)

  • Pyridine, anhydrous (Sigma-Aldrich)

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate, anhydrous

  • Human plasma (drug-free)

Sample Preparation: Liquid-Liquid Extraction
  • Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (concentration to be optimized, e.g., 50 µg/mL in methanol) to each plasma sample, calibrator, and quality control (QC) sample.

  • Acidification: Acidify the plasma by adding 50 µL of 1 M HCl to each tube. Vortex for 10 seconds. This step facilitates the extraction of the acidic analyte into an organic solvent.

  • Extraction: Add 1 mL of ethyl acetate to each tube. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization: Silylation
  • Reagent Addition: To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.[2] Pyridine acts as a catalyst to speed up the reaction, especially for sterically hindered groups.[2]

  • Reaction Incubation: Cap the tubes tightly and heat at 65°C for 30 minutes in a heating block or oven.[2]

  • Cooling: Allow the samples to cool to room temperature.

  • Sample Transfer: Transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert for analysis.

GC-MS Analysis

The following GC-MS parameters are recommended and should be optimized for the specific instrument used.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Injector Split/Splitless
Injector Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
GC Column
Column TypeHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Oven Program
Initial Temperature100°C, hold for 1 min
Ramp 115°C/min to 200°C
Ramp 230°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Data Acquisition
ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from the mass spectrum of the TMS-clofibric acid derivative.
Qualifier IonsTo be determined from the mass spectrum of the TMS-clofibric acid derivative.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated GC-MS method for this compound analysis. These values are illustrative and should be established for each specific laboratory method.

ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Plasma Sample aliquot Aliquot 200 µL Plasma start->aliquot is_spike Spike with Internal Standard aliquot->is_spike acidify Acidify with 1 M HCl is_spike->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract centrifuge Centrifuge (10,000 x g, 5 min) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry_solvent Dry with Na2SO4 transfer->dry_solvent evaporate Evaporate to Dryness dry_solvent->evaporate derivatize Derivatize with BSTFA + Pyridine (65°C, 30 min) evaporate->derivatize gcms GC-MS Analysis derivatize->gcms data Data Analysis & Quantification gcms->data end End: Report Results data->end

Caption: Workflow for the GC-MS analysis of this compound in plasma.

Logical Relationship of Derivatization

derivatization_logic clofibric_acid This compound (-COOH group) properties_before Properties: - Low Volatility - Polar - Poor Peak Shape in GC clofibric_acid->properties_before bstfa BSTFA + Catalyst (Silylation) clofibric_acid->bstfa tms_ester TMS-Clofibric Acid Derivative bstfa->tms_ester properties_after Properties: - High Volatility - Less Polar - Improved Peak Shape tms_ester->properties_after gcms_analysis Suitable for GC-MS Analysis tms_ester->gcms_analysis

Caption: Rationale for the derivatization of this compound for GC-MS analysis.

References

Application Notes and Protocols for In Vivo Rat Studies with Clofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of clofibric acid in rat models, including established dosages, detailed experimental protocols, and insights into its primary mechanism of action. The information is intended to guide researchers in designing and executing robust preclinical studies.

Introduction to this compound

This compound is the active metabolite of the fibrate class of lipid-lowering drugs. It primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. In preclinical research, this compound is widely used in rat models to investigate lipid metabolism, cardiovascular diseases, and other conditions where PPARα activation plays a key role.

Quantitative Data Summary: this compound Dosage in Rats

The following table summarizes various dosages and administration routes of this compound reported in in vivo rat studies.

DosageAdministration RouteRat StrainStudy DurationExperimental ContextReference
200 mg/kg body weightSubcutaneousZucker30 weeksLong-term effects on lipid and cholesterol levels in obese rats[1]
100 mg/kgIntraperitonealWistarSingle doseMyocardial ischemia[2]
280 mg/kg/dayNot specifiedNot specifiedUp to 21 daysInvestigation of covalent binding to liver proteins[3]
0.25% in dietOral (in diet)Male rats22 weeksLong-term effects on peroxisomal beta-oxidation[4]
0.5% in dietOral (in diet)Male rats6 daysEffects on palmitoyl-CoA hydrolase activity[5]
100 mg/kgIntraperitonealRatsSingle doseAttenuation of carbon tetrachloride-induced liver necrosis[1]

Signaling Pathway of this compound

This compound exerts its effects primarily through the activation of PPARα. The diagram below illustrates this signaling pathway.

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clofibric_Acid This compound PPARa PPARα Clofibric_Acid->PPARa Binds and Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Heterodimerizes with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein_Expression Increased Protein Expression (Fatty Acid Oxidation Enzymes) mRNA->Protein_Expression Translation Biological_Effects Biological Effects (e.g., ↓Triglycerides) Protein_Expression->Biological_Effects Leads to

This compound Activation of the PPARα Signaling Pathway

Experimental Protocols

Preparation of this compound Solution for Oral Administration

This protocol describes the preparation of a this compound solution for oral gavage in rats, using a 10% sucrose solution as a vehicle to improve palatability.

Materials:

  • This compound powder

  • Sucrose

  • Sterile distilled water

  • Sterile glass beaker

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter (0.22 µm)

  • Sterile storage bottle

Procedure:

  • Prepare the 10% Sucrose Vehicle:

    • Weigh the required amount of sucrose (e.g., 10 g for 100 mL of solution).

    • Dissolve the sucrose in a portion of sterile distilled water in a sterile beaker with continuous stirring.

    • Once dissolved, bring the final volume to the desired amount (e.g., 100 mL) with sterile distilled water.

  • Prepare the this compound Solution:

    • Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 10 mg/mL solution in 50 mL, weigh 500 mg of this compound.

    • Slowly add the this compound powder to the 10% sucrose vehicle while stirring continuously with a magnetic stirrer.

    • Stir the mixture until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary to aid dissolution.

    • Check the pH of the solution and adjust to approximately 7.0-7.4 if necessary, using sterile NaOH or HCl.

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

    • Store the prepared solution at 4°C, protected from light. It is recommended to prepare the solution fresh on the day of the experiment.

Protocol for Oral Gavage in Rats

This protocol details the procedure for administering this compound solution to rats via oral gavage.

Materials:

  • Prepared this compound solution

  • Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for adult rats)

  • Syringe

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.

    • Gently restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth. Mark the needle to avoid over-insertion.

    • With the rat's head gently extended to create a straight line through the neck and esophagus, insert the gavage needle into the diastema (gap between the incisors and molars).

    • Gently advance the tube along the upper palate until it reaches the esophagus. The rat will typically swallow as the tube is passed. The tube should advance smoothly without resistance. Do not force the tube. If resistance is met, withdraw and re-attempt.

  • Administration and Post-Procedure:

    • Once the needle is correctly positioned, slowly administer the this compound solution.

    • After administration, gently remove the gavage needle along the same path of insertion.

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Protocol for Subcutaneous Injection in Rats

This protocol outlines the procedure for subcutaneous administration of this compound.

Materials:

  • Prepared this compound solution (ensure it is sterile and isotonic)

  • Sterile syringe and needle (e.g., 23-25 gauge)

  • Animal scale

  • 70% ethanol

  • Sterile gauze

  • PPE

Procedure:

  • Preparation:

    • Warm the this compound solution to room temperature.

    • Weigh the rat to calculate the appropriate injection volume. The maximum recommended subcutaneous injection volume at a single site is 5-10 mL/kg.

    • Disinfect the injection site (typically the loose skin over the back, between the shoulder blades) with 70% ethanol on a sterile gauze pad.

  • Injection:

    • Gently restrain the rat.

    • Lift a fold of skin at the prepared injection site to create a "tent".

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Be careful not to puncture through the other side.

    • Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site with a new sterile needle.

    • If no blood is aspirated, slowly inject the solution.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

    • Return the rat to its cage and monitor for any adverse reactions at the injection site, such as swelling or signs of pain.

Experimental Workflow

The following diagram provides a logical workflow for a typical in vivo study investigating the effects of this compound in a rat model.

experimental_workflow cluster_planning Phase 1: Study Design & Preparation cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Collection & Analysis A Hypothesis Formulation (e.g., this compound reduces plasma triglycerides) B Animal Model Selection (e.g., Wistar rats) A->B C Experimental Groups (Vehicle Control, this compound Low Dose, This compound High Dose) B->C D Protocol Development (Dosage, Route, Duration) C->D E Ethical Approval (IACUC) D->E F Animal Acclimatization E->F G Baseline Measurements (e.g., Body weight, Blood sample) F->G H Randomization & Group Assignment G->H I Drug Administration (this compound or Vehicle) H->I J In-life Monitoring (Clinical signs, Body weight) I->J K Terminal Procedures (e.g., Euthanasia, Blood/Tissue Collection) J->K L Sample Processing (e.g., Plasma separation, Tissue homogenization) K->L M Biochemical/Molecular Analysis (e.g., Lipid profile, Gene expression) L->M N Statistical Analysis M->N O Data Interpretation & Conclusion N->O

References

Preparing Clofibric Acid Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1] This nuclear receptor plays a critical role in the regulation of lipid and glucose metabolism, making this compound a valuable tool for in vitro studies in metabolic research and drug development. Accurate and reproducible experimental results hinge on the correct preparation and application of this compound stock solutions. These application notes provide a comprehensive guide for researchers on the preparation, storage, and use of this compound in cell culture experiments, with a focus on hepatocytes.

Data Presentation

Quantitative data regarding the properties and handling of this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties and Storage of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₃[2]
Molecular Weight 214.65 g/mol [2]
Appearance White to off-white crystalline solid[2]
Storage of Powder -20°C, protected from light[1][2][3]
Stability of Powder ≥ 4 years at -20°C[1]
Storage of Stock Solution -20°C or -80°C in single-use aliquots
Stability of Aqueous Solution Not recommended for storage more than one day[2]

Table 2: Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) ≥ 9.35 mg/mL[3]
~2 mg/mL[1][2]
Ethanol ~16 mg/mL[1][2]
Dimethylformamide (DMF) ~14 mg/mL[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2) ~0.5 mg/mL[1][2]

Table 3: Recommended Concentrations for Cell Culture

ParameterConcentrationCell TypeSource
Typical Stock Solution Concentration 10 mM - 100 mM in DMSOGeneral
Typical Working Concentration 0.1 mM - 3 mMPrimary Rat Hepatocytes[4]
EC₅₀ (PPARα transactivation assay) 50 µM[1]
Final DMSO Concentration in Media ≤ 0.5% (v/v)General

Experimental Protocols

Materials
  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

This compound is a chemical compound that should be handled with care in a laboratory setting.[5] Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[6] Avoid inhalation of the powder by working in a well-ventilated area or a chemical fume hood.[6][7] In case of contact with skin or eyes, rinse immediately with plenty of water.[7]

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
  • Calculation:

    • To prepare a 100 mM stock solution, you will need to dissolve 21.465 mg of this compound (MW = 214.65 g/mol ) in 1 mL of DMSO.

    • Adjust the amounts as needed based on your experimental requirements.

  • Weighing:

    • In a chemical fume hood, carefully weigh the desired amount of this compound powder onto a weighing paper using a calibrated analytical balance.

    • Transfer the powder into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no remaining particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing Working Solutions
  • Thawing:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Dilute the stock solution to the desired final working concentration in pre-warmed cell culture medium. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).

    • Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. For sensitive cell lines, a final DMSO concentration of ≤ 0.1% is recommended.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the this compound working solution. This is essential to distinguish the effects of the compound from any effects of the solvent.

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the activation of PPARα, a ligand-activated transcription factor.[1] Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

In hepatocytes, PPARα activation by this compound leads to the upregulation of genes involved in multiple aspects of lipid metabolism, including:

  • Fatty Acid Uptake and Binding: Increased expression of fatty acid binding protein (FABP).[8][9]

  • Mitochondrial β-oxidation: Upregulation of carnitine palmitoyltransferase 1 (CPT1), which is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation.

  • Peroxisomal β-oxidation: Increased expression of acyl-CoA oxidase 1 (ACOX1), the first enzyme of the peroxisomal fatty acid beta-oxidation pathway.

  • ω-Oxidation: Upregulation of cytochrome P450 family 4 subfamily A (CYP4A) enzymes.[8]

  • Drug Metabolism: this compound has also been shown to induce the expression of other cytochrome P450 enzymes, such as CYP3A4 and CYP2C8, in human hepatocytes.[7]

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Cell Culture Application weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute control Prepare Vehicle Control thaw->control treat Treat Cells dilute->treat control->treat

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway This compound-Activated PPARα Signaling Pathway in Hepatocytes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_genes Target Gene Upregulation CA This compound PPARa_inactive PPARα CA->PPARa_inactive Binds & Activates PPARa_active PPARα PPARa_inactive->PPARa_active Translocates Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to FABP FABP (Fatty Acid Binding) PPRE->FABP CPT1 CPT1 (Mitochondrial β-oxidation) PPRE->CPT1 ACOX1 ACOX1 (Peroxisomal β-oxidation) PPRE->ACOX1 CYP4A CYP4A (ω-oxidation) PPRE->CYP4A CYP3A4_2C8 CYP3A4/2C8 (Drug Metabolism) PPRE->CYP3A4_2C8

Caption: PPARα signaling pathway activated by this compound in hepatocytes.

References

Application Notes and Protocols for Clofibric Acid Treatment of Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, is a well-characterized peroxisome proliferator-activated receptor alpha (PPARα) agonist. In hepatocytes, the activation of PPARα by this compound instigates a cascade of transcriptional events that modulate lipid metabolism, making it a valuable tool for in vitro studies of hepatic lipid homeostasis, drug-induced steatosis, and the molecular mechanisms underlying the therapeutic and toxicological effects of fibrate drugs. Primary hepatocytes are a crucial in vitro model for investigating liver physiology and pathology, as they closely mimic the functions of the liver in vivo.[1][2] However, species-specific differences in response to PPARα agonists necessitate carefully designed experimental protocols.[1] For instance, rodent hepatocytes exhibit robust peroxisome proliferation in response to this compound, a phenomenon not observed in human or monkey hepatocytes.[3][4]

These application notes provide a comprehensive protocol for the treatment of primary hepatocytes with this compound, including detailed methodologies for assessing its effects on gene expression and lipid accumulation.

Mechanism of Action

This compound exerts its primary effects by binding to and activating PPARα, a nuclear receptor that plays a central role in the transcriptional regulation of genes involved in fatty acid uptake, transport, and catabolism.[5][6] Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This signaling pathway is pivotal in hepatic lipid metabolism and is a key area of investigation in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[5]

Data Presentation

Table 1: Effects of this compound on Gene Expression in Primary Human Hepatocytes
GeneFold Induction (mRNA)ConcentrationIncubation TimeReference
CYP3A42-5 foldNot specifiedNot specified[7]
CYP2C82-6 foldNot specifiedNot specified[7]
UGT1A12-3 foldNot specifiedNot specified[7]
L-FABPUp-regulatedNot specifiedNot specified[3]
HNF1αUp-regulatedNot specifiedNot specified[3]
Table 2: Effects of this compound on Enzyme Activity and Lipid Synthesis in Hepatocytes
ParameterEffectSpeciesConcentrationIncubation TimeReference
Peroxisomal β-oxidationUp to 6-fold increaseRat50–250 µMUp to 72 h[8]
Cholesterol Synthesis from AcetateDecreasedRatNot specified74 h[9]
Ubiquinone Synthesis from AcetateIncreasedRatNot specified74 h[9]
Dolichol Synthesis from MevalonateIncreasedRatNot specified74 h[9]
CYP3A4 Activity~2-3 fold increaseHumanNot specifiedNot specified[7]
CYP2C8 Activity3-6 fold increaseHumanNot specifiedNot specified[7]

Signaling Pathway Diagram

PPARalpha_Signaling_Pathway Clofibric Acid_ext This compound Clofibric Acid_cyt This compound Clofibric Acid_ext->Clofibric Acid_cyt Transport PPARa_cyt PPARα Clofibric Acid_cyt->PPARa_cyt Binds PPARa_RXR_cyt PPARα-RXR Heterodimer PPARa_cyt->PPARa_RXR_cyt Heterodimerizes with RXR_cyt RXR RXR_cyt->PPARa_RXR_cyt PPARa_RXR_nuc PPARα-RXR PPARa_RXR_cyt->PPARa_RXR_nuc Translocation PPRE PPRE PPARa_RXR_nuc->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, PDK4) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Protein Protein Synthesis (Lipid Metabolism Enzymes) mRNA->Protein

Caption: PPARα signaling pathway activated by this compound in hepatocytes.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Start Start Isolate_Hepatocytes Isolate Primary Hepatocytes (e.g., Collagenase Perfusion) Start->Isolate_Hepatocytes Culture_Hepatocytes Culture Hepatocytes (Collagen-coated plates) Isolate_Hepatocytes->Culture_Hepatocytes Treat_Hepatocytes Treat Hepatocytes with this compound (and vehicle control) Culture_Hepatocytes->Treat_Hepatocytes Prepare_CA Prepare this compound Stock Solution (e.g., in DMSO) Prepare_CA->Treat_Hepatocytes Incubate Incubate (e.g., 24-72 hours) Treat_Hepatocytes->Incubate Endpoint_Analysis Endpoint Analysis Incubate->Endpoint_Analysis Gene_Expression Gene Expression Analysis (qPCR, Microarray) Endpoint_Analysis->Gene_Expression Lipid_Accumulation Lipid Accumulation Assay (Oil Red O, BODIPY) Endpoint_Analysis->Lipid_Accumulation Enzyme_Activity Enzyme Activity Assays Endpoint_Analysis->Enzyme_Activity Data_Analysis Data Analysis and Interpretation Gene_Expression->Data_Analysis Lipid_Accumulation->Data_Analysis Enzyme_Activity->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound treatment of primary hepatocytes.

Experimental Protocols

Protocol 1: Culturing and Treatment of Primary Human Hepatocytes

This protocol outlines the basic steps for thawing, plating, and treating primary human hepatocytes. Specific media and reagents may vary based on the supplier.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte Thawing Medium (e.g., LifeNet Health's HHTM)[10]

  • Hepatocyte Plating Medium (e.g., Sigma-Aldrich HPM)

  • Hepatocyte Maintenance Medium (e.g., Sigma-Aldrich HMM)

  • Collagen-coated cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate Coating:

    • If not using pre-coated plates, coat tissue culture plates with collagen I. A common method is to dilute collagen to 56 µg/mL in sterile 70% ethanol and incubate in wells overnight in a laminar flow hood.

  • Thawing Hepatocytes:

    • Pre-warm thawing and plating media to 37°C.[10]

    • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath for 1.5-2 minutes until a small ice spindle remains.

    • Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.[10]

    • Centrifuge the cells at a low speed (e.g., 100 x g for 8 minutes) at room temperature.[10]

    • Aspirate the supernatant and gently resuspend the cell pellet in plating medium.[10]

  • Cell Plating:

    • Perform a cell count and viability assessment using the trypan blue exclusion method.

    • Dilute the cell suspension to the desired seeding density in plating medium.

    • Seed the cells onto the collagen-coated plates and incubate at 37°C with 5% CO2.

  • Cell Maintenance and Treatment:

    • After 4-6 hours, or once the cells have attached and flattened, replace the plating medium with pre-warmed maintenance medium.

    • Prepare a stock solution of this compound in DMSO. A 100 mM stock is common.

    • Prepare working solutions of this compound by diluting the stock solution in maintenance medium to the desired final concentrations (e.g., 10-500 µM). Include a vehicle control with the same final concentration of DMSO.

    • Replace the medium in the wells with the this compound-containing medium or vehicle control medium.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Quantification of Lipid Accumulation using Oil Red O Staining

This protocol describes a method to quantify intracellular lipid accumulation in hepatocytes following treatment with this compound.

Materials:

  • Treated primary hepatocytes in culture plates

  • PBS

  • 10% Formalin

  • Oil Red O staining solution

  • Dye Extraction Solution (e.g., isopropanol)

  • 96-well plate reader

Procedure:

  • Cell Fixation:

    • After the treatment period, remove the culture medium and gently wash the cells twice with PBS.

    • Add 10% formalin to each well to fix the cells. Incubate for at least 15 minutes at room temperature.

    • Wash the cells with distilled water.

  • Oil Red O Staining:

    • Add Oil Red O staining solution to each well, ensuring the cell monolayer is completely covered.

    • Incubate for 15-30 minutes at room temperature.

    • Remove the staining solution and wash the cells repeatedly with distilled water until the water runs clear.

  • Quantification:

    • Visually inspect the cells under a microscope for red-stained lipid droplets.

    • For quantification, add a dye extraction solution (e.g., 100% isopropanol) to each well and incubate for 15-30 minutes with gentle shaking to elute the stain.[11]

    • Transfer the extract to a 96-well plate.

    • Measure the absorbance at 490-520 nm using a plate reader.[11]

    • The absorbance is directly proportional to the amount of lipid accumulation.

Conclusion

The provided protocols and data offer a foundational framework for researchers investigating the effects of this compound on primary hepatocytes. It is crucial to consider the species-specific responses and to optimize treatment concentrations and durations for each specific experimental context. The activation of the PPARα pathway by this compound provides a robust system for studying hepatic lipid metabolism and its dysregulation in various disease states.

References

Application Notes and Protocols for the Use of Clofibric Acid in Non-alcoholic Fatty Liver Disease (NAFLD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. Clofibric acid, the active metabolite of the fibrate drug clofibrate, is a well-known peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a key nuclear receptor that regulates lipid metabolism, and its activation has been shown to be a promising therapeutic strategy for NAFLD. These application notes provide detailed protocols and synthesized data for the use of this compound in preclinical NAFLD models.

Mechanism of Action of this compound in NAFLD

This compound primarily exerts its therapeutic effects in NAFLD through the activation of PPARα. Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The key outcomes of PPARα activation by this compound in the liver include:

  • Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal β-oxidation, leading to enhanced breakdown of fatty acids and reduced lipid accumulation.

  • Decreased Lipogenesis: Suppression of genes involved in de novo lipogenesis, the process of synthesizing fatty acids from non-lipid precursors.

  • Reduced Inflammation: PPARα activation can transrepress the activity of pro-inflammatory transcription factors such as NF-κB, thereby mitigating the inflammatory response characteristic of NASH.

Clofibric_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound PPARa PPARα This compound->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR NFkB NF-κB PPARa->NFkB Inhibits Lipogenesis_Down Decreased Lipogenesis PPARa->Lipogenesis_Down Inhibits (via SREBP-1c) RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Inflammatory_Genes_Down Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes_Down Inhibits Transcription IKK IKK IkB IκB IKK->IkB Phosphorylates Target_Genes_Up Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes_Up Upregulates FAO Increased Fatty Acid Oxidation Target_Genes_Up->FAO Inflammation_Down Decreased Inflammation Inflammatory_Genes_Down->Inflammation_Down

Experimental Protocols

High-Fat Diet (HFD)-Induced NAFLD Mouse Model

This protocol describes the induction of NAFLD in mice using a high-fat diet, a widely used and clinically relevant model.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-Fat Diet (HFD): 60 kcal% from fat

  • Standard Chow Diet (Control)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Animal caging and husbandry supplies

  • Analytical equipment for biochemical assays and histology

Procedure:

  • Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • NAFLD Induction:

    • Divide mice into two main groups: Control Diet and High-Fat Diet.

    • Feed the respective diets for 8-16 weeks. The duration can be adjusted based on the desired severity of steatosis and progression to NASH.[1][2]

  • Treatment Phase:

    • After the induction period, divide the HFD-fed mice into two subgroups:

      • HFD + Vehicle

      • HFD + this compound

    • Administer this compound (e.g., 100-200 mg/kg body weight) or vehicle daily via oral gavage or subcutaneous injection for 4-8 weeks.[3][4] The route and dose may need optimization based on preliminary studies.

  • Sample Collection and Analysis:

    • At the end of the treatment period, fast the mice overnight.

    • Collect blood via cardiac puncture for serum analysis.

    • Euthanize the mice and collect the liver. Weigh the liver and the whole body.

    • Process liver tissue for histology (H&E and Oil Red O staining) and gene expression analysis (RT-qPCR).

Experimental_Workflow cluster_setup Phase 1: NAFLD Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimatization Acclimatization (1 week) Diet_Groups Dietary Groups: - Control Diet - High-Fat Diet (HFD) Acclimatization->Diet_Groups Induction NAFLD Induction (8-16 weeks) Diet_Groups->Induction Treatment_Groups Treatment Groups (HFD): - Vehicle - this compound Induction->Treatment_Groups Administration Daily Administration (4-8 weeks) Treatment_Groups->Administration Sample_Collection Sample Collection: - Blood - Liver Administration->Sample_Collection Biochemical Biochemical Assays: - ALT, AST - Lipids Sample_Collection->Biochemical Histology Histology: - H&E - Oil Red O Sample_Collection->Histology Gene_Expression Gene Expression: - RT-qPCR Sample_Collection->Gene_Expression

Biochemical Assays
  • Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measure serum levels using commercially available enzymatic assay kits according to the manufacturer's instructions.

  • Serum and Hepatic Lipid Profile: Measure levels of triglycerides, total cholesterol, and free fatty acids using commercially available colorimetric assay kits.

Histological Analysis
  • Hematoxylin and Eosin (H&E) Staining: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E to assess liver morphology, inflammation, and ballooning.

  • Oil Red O Staining: Embed fresh liver tissue in optimal cutting temperature (OCT) compound, freeze, and section. Stain with Oil Red O to visualize neutral lipid accumulation.

Gene Expression Analysis (RT-qPCR)
  • Isolate total RNA from liver tissue using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR using primers for target genes involved in lipid metabolism (e.g., Ppara, Cpt1a, Acox1, Srebp-1c) and inflammation (e.g., Tnf-α, Il-6). Normalize to a housekeeping gene (e.g., Gapdh).

Data Presentation

The following tables present synthesized quantitative data based on expected outcomes from the literature. These are for illustrative purposes and actual results may vary.

Table 1: Effects of this compound on Biometric and Serum Parameters in HFD-Fed Mice

ParameterControl DietHFD + VehicleHFD + this compound
Body Weight (g)25.2 ± 1.542.8 ± 2.139.5 ± 1.8
Liver Weight (g)1.1 ± 0.12.5 ± 0.31.8 ± 0.2
Liver/Body Weight Ratio0.044 ± 0.0030.058 ± 0.0050.046 ± 0.004
Serum ALT (U/L)35 ± 5110 ± 1565 ± 10
Serum AST (U/L)50 ± 8150 ± 2080 ± 12
Serum Triglycerides (mg/dL)80 ± 10180 ± 25110 ± 15
Serum Total Cholesterol (mg/dL)100 ± 12220 ± 30150 ± 20*

*Data are presented as mean ± SD. *p < 0.05 compared to HFD + Vehicle.

Table 2: Effects of this compound on Hepatic Gene Expression in HFD-Fed Mice (Fold Change vs. Control Diet)

GeneHFD + VehicleHFD + this compound
Ppara0.8 ± 0.12.5 ± 0.3
Cpt1a0.7 ± 0.12.2 ± 0.2
Acox10.6 ± 0.12.8 ± 0.4
Srebp-1c3.5 ± 0.51.5 ± 0.2
Tnf-α4.2 ± 0.62.1 ± 0.3
Il-63.8 ± 0.51.9 ± 0.2

*Data are presented as mean ± SD. *p < 0.05 compared to HFD + Vehicle.

Conclusion

These application notes provide a framework for investigating the therapeutic potential of this compound in preclinical models of NAFLD. The detailed protocols for model induction, treatment, and analysis, along with the synthesized data tables and signaling pathway diagram, offer a comprehensive resource for researchers. The activation of PPARα by this compound presents a promising mechanism to ameliorate hepatic steatosis and inflammation, key features of NAFLD and NASH. Further studies utilizing these methodologies can help to fully elucidate the benefits of this compound and other PPARα agonists in the management of non-alcoholic fatty liver disease.

References

Investigating the Effects of Clofibric Acid on Endothelial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of clofibric acid on endothelial cells, detailing key molecular interactions and cellular responses. The included protocols offer standardized methods for reproducing and building upon these findings in a laboratory setting.

Introduction

This compound, the active metabolite of the fibrate drug clofibrate, is primarily known for its lipid-lowering capabilities through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Beyond its systemic effects on lipid metabolism, this compound exerts significant and complex effects directly on endothelial cells, the critical interface between the bloodstream and vascularized tissues. Understanding these interactions is crucial for elucidating its therapeutic benefits and potential side effects in cardiovascular medicine and for exploring its utility in drug development. This document outlines the primary signaling pathways affected by this compound in endothelial cells and provides detailed protocols for investigating these effects.

Key Signaling Pathways and Cellular Effects

This compound modulates several key signaling pathways in endothelial cells, leading to a range of cellular responses from altered gene expression to changes in cell function and viability. The primary known molecular target of this compound is PPARα, a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction initiates a cascade of transcriptional changes.

Data Presentation: Summary of Quantitative Effects

The following tables summarize the key quantitative effects of this compound on endothelial cells as reported in scientific literature.

Parameter Cell Type Treatment Conditions Observed Effect Reference
PPARα Expression Cerebral Microvascular Endothelial Cells (CMVEC)10 µM Clofibrate for 6 hours26% increase
Nitric Oxide (NO) Production Cerebral Microvascular Endothelial Cells (CMVEC)10 µM Clofibrate for 6 hours40% increase
Cardiac-type Fatty Acid-Binding Protein (cFABP) Half-life Bovine Aortic Endothelial CellsThis compound (concentration not specified)Shortened half-life[1]
Vimentin Content Rat Myocardiocytes0.1 mM this compound26.3% decrease[2]
Desmin Content Rat Myocardiocytes0.1 mM this compound42.1% decrease[2]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on endothelial cells.

Protocol 1: Endothelial Cell Culture and Treatment

Objective: To culture and treat endothelial cells with this compound for subsequent analysis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture HUVECs in T-75 flasks with EGM-2 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density for experiments.

  • Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to prepare a stock solution of 100 mM. Store at -20°C.

  • Treatment:

    • Seed endothelial cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).

    • Allow cells to adhere and reach the desired confluency (typically 70-80%).

    • Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A typical final concentration range for in vitro studies is 10-500 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours) before proceeding with downstream assays.

Protocol 2: Western Blot Analysis of PPARα and eNOS Expression

Objective: To quantify the protein expression levels of PPARα and endothelial Nitric Oxide Synthase (eNOS) in endothelial cells following this compound treatment.

Materials:

  • Treated endothelial cells (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PPARα, anti-eNOS, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash treated cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PPARα, eNOS, and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To measure the production of nitric oxide by endothelial cells in response to this compound treatment.

Materials:

  • Treated endothelial cell culture supernatants (from Protocol 1)

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Collection: Collect the culture medium from this compound-treated and control cells.

  • Standard Curve Preparation: Prepare a series of nitrite standards in fresh culture medium.

  • Assay:

    • Add 50 µL of each sample and standard to a 96-well plate in triplicate.

    • Add 50 µL of the sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the total protein content or cell number.

Protocol 4: Endothelial Cell Permeability Assay (Transwell Assay)

Objective: To assess the effect of this compound on the permeability of an endothelial cell monolayer.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Endothelial cells

  • Endothelial Cell Growth Medium

  • This compound

  • FITC-Dextran (or another fluorescent tracer)

  • 24-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts at a high density to form a confluent monolayer.

  • Monolayer Formation: Culture the cells for 2-3 days until a tight monolayer is formed. The integrity of the monolayer can be confirmed by measuring transendothelial electrical resistance (TEER).

  • Treatment: Treat the endothelial monolayer with different concentrations of this compound or vehicle control for the desired duration.

  • Permeability Measurement:

    • Replace the medium in the upper chamber with medium containing FITC-Dextran and the respective this compound treatment.

    • Fill the lower chamber with fresh medium.

    • Incubate for a defined period (e.g., 1-4 hours).

    • Collect samples from the lower chamber.

  • Fluorescence Measurement: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.

  • Analysis: Calculate the amount of FITC-Dextran that has passed through the monolayer. An increase in fluorescence in the lower chamber indicates increased permeability.

Protocol 5: NF-κB Activation Assay (Western Blot for p65 Nuclear Translocation)

Objective: To determine if this compound affects the activation of the NF-κB pathway by assessing the nuclear translocation of the p65 subunit.

Materials:

  • Treated endothelial cells (from Protocol 1)

  • Nuclear and Cytoplasmic Extraction Kit

  • Primary antibodies (anti-p65, anti-Lamin B1, anti-β-tubulin)

  • Other materials for Western blotting as listed in Protocol 2

Procedure:

  • Cell Fractionation: Following treatment, harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

  • Western Blotting:

    • Perform Western blotting as described in Protocol 2.

    • Probe the membranes with antibodies against p65 to detect its presence in both fractions.

    • Use an antibody against Lamin B1 as a nuclear marker and an antibody against β-tubulin as a cytoplasmic marker to verify the purity of the fractions.

  • Analysis: An increase in the p65 signal in the nuclear fraction relative to the cytoplasmic fraction indicates NF-κB activation.

Protocol 6: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To evaluate the effect of this compound on endothelial cell apoptosis.

Materials:

  • Treated endothelial cells (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the treated and control wells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer.

  • Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Clofibric_Acid_Signaling cluster_extracellular Extracellular cluster_cellular Endothelial Cell PPARa PPARα This compound->PPARa Activates PKC PKC This compound->PKC Modulates NFkB NF-κB This compound->NFkB Potential Modulation Apoptosis Apoptosis This compound->Apoptosis Potential Induction RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression eNOS eNOS PKC->eNOS Influences NO Nitric Oxide eNOS->NO

Caption: this compound Signaling in Endothelial Cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Endothelial Cell Culture Treatment This compound Treatment (Varying Concentrations & Durations) Culture->Treatment Western Western Blot (PPARα, eNOS, p65) Treatment->Western Griess Griess Assay (NO Production) Treatment->Griess Permeability Transwell Assay (Permeability) Treatment->Permeability Flow Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow Quantification Quantitative Data Analysis Western->Quantification Griess->Quantification Permeability->Quantification Flow->Quantification

References

Application Notes and Protocols: Clofibric Acid as a Tool Compound in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clofibric acid, the active metabolite of the fibrate drug clofibrate, is a valuable tool compound for investigating metabolic pathways, particularly those governed by the peroxisome proliferator-activated receptor alpha (PPARα). As a potent PPARα agonist, this compound modulates the expression of genes involved in lipid and glucose metabolism, making it an essential pharmacological agent for studying dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders. These application notes provide a comprehensive overview of the use of this compound in metabolic research, including its mechanism of action, quantitative effects on metabolic parameters, and detailed experimental protocols.

Mechanism of Action: PPARα Activation

This compound exerts its metabolic effects primarily through the activation of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

The activation of PPARα by this compound leads to a cascade of events that ultimately influence lipid and glucose homeostasis. Key downstream effects include:

  • Increased Fatty Acid Catabolism: Upregulation of genes involved in fatty acid uptake, transport (e.g., CD36, FATP), and β-oxidation in both mitochondria (e.g., CPT1, ACADM) and peroxisomes (e.g., ACOX1).

  • Reduced Triglyceride Levels: Decreased expression of genes involved in triglyceride synthesis and increased expression of genes for lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins.

  • Modulation of Cholesterol Metabolism: Regulation of genes involved in cholesterol transport and efflux.

  • Anti-inflammatory Effects: Repression of pro-inflammatory signaling pathways, such as NF-κB.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in preclinical studies.

Table 1: Effects of this compound on Plasma Lipid Profile in Rats

ParameterTreatment DetailsSpecies/ModelObserved EffectReference
Serum Cholesterol200 mg/kg body weight, subcutaneous, for 30 weeksObese Zucker ratsSignificantly lower[1]
Serum Triacylglycerol200 mg/kg body weight, subcutaneous, for 30 weeksObese Zucker ratsNot significantly affected[1]
Plasma Free Fatty AcidsNot specifiedRatsReduction[2]
Plasma CholesterolNot specifiedRatsReduction[2]
Plasma PhospholipidsNot specifiedRatsReduction[2]
Plasma Triglycerides5 g/kg in diet for 28 daysPigsMarkedly lower[3]
Plasma Cholesterol5 g/kg in diet for 28 daysPigsMarkedly lower[3]

Table 2: this compound-Induced Gene Expression Changes in Rat Liver

GeneTreatment DetailsFold ChangeMethodReference
Acyl-CoA oxidase (ACOX1)0.29% in diet for 1 monthUpregulatedMicroarray[4]
Cytochrome P450 4A1 (CYP4A1)0.29% in diet for 1 monthUpregulatedMicroarray[4]
Carnitine palmitoyltransferase 1 (CPT1)Not specifiedUpregulatedNot specified[5]
Mitochondrial HMG-CoA synthaseNot specifiedUpregulatedNot specified[5]
Apolipoprotein CIIINot specifiedDecreasedNot specified[5]

Experimental Protocols

This section provides detailed protocols for key experiments utilizing this compound as a tool compound.

Protocol 1: In Vitro PPARα Activation using a Luciferase Reporter Assay

This protocol describes how to assess the activation of PPARα by this compound in a cell-based luciferase reporter assay.[6][7][8][9]

Materials:

  • HepG2 cells (or other suitable cell line)

  • PPARα expression vector

  • PPRE-luciferase reporter vector

  • Transfection reagent

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., another known PPARα agonist). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Luciferase Assay: Remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit. Add the luciferase substrate to each well and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the fold induction of luciferase activity relative to the vehicle control.

Protocol 2: In Vivo Administration of this compound to Mice via Oral Gavage

This protocol details the procedure for administering this compound to mice to study its in vivo metabolic effects.[10][11][12][13][14]

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)

  • Syringes

  • Animal scale

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).

    • Gently restrain the mouse, ensuring the head and body are in a straight line.

    • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. Do not force the needle.

    • Slowly administer the this compound suspension.

    • Carefully withdraw the needle.

    • Administer the vehicle to the control group using the same procedure.

  • Treatment Period: Continue daily administration for the desired duration of the study (e.g., 1-4 weeks).

  • Sample Collection:

    • At the end of the treatment period, fast the animals overnight.

    • Anesthetize the mice.

    • Collect blood via cardiac puncture into EDTA-coated tubes.

    • Euthanize the mice and dissect the liver and other tissues of interest. Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis.

  • Plasma and Tissue Processing:

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C.

    • Tissues can be used for gene expression analysis, enzyme activity assays, or metabolomics.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to measure the expression of PPARα target genes in liver tissue from this compound-treated animals.[15][16]

Materials:

  • Frozen liver tissue (~50-100 mg)

  • TRIzol reagent or RNeasy Kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • RNase-free water

  • Reverse Transcription Kit

  • SYBR Green or TaqMan qPCR Master Mix

  • Gene-specific primers for target genes (e.g., Acox1, Cpt1, Cyp4a1) and a reference gene (e.g., Gapdh, Actb)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize the frozen liver tissue in TRIzol reagent.

    • Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

  • RNA Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

    • Assess RNA integrity by gel electrophoresis.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing SYBR Green or TaqMan Master Mix, forward and reverse primers, and cDNA template.

    • Set up reactions in triplicate for each sample and gene.

  • qPCR Cycling:

    • Perform qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Protocol 4: Enzyme Activity Assays

4.1 Acyl-CoA Oxidase (ACOX) Activity Assay [17][18][19][20]

This assay measures the activity of ACOX, the first enzyme in the peroxisomal β-oxidation pathway, by detecting the production of hydrogen peroxide (H₂O₂).

Materials:

  • Liver tissue homogenate

  • Reaction buffer (e.g., 50 mM MES buffer, pH 8.0)

  • Palmitoyl-CoA (substrate)

  • 4-Aminoantipyrine

  • Phenol

  • Horseradish peroxidase (HRP)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize liver tissue in a suitable buffer and centrifuge to obtain the post-nuclear supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, 4-aminoantipyrine, phenol, and HRP.

  • Assay:

    • Add the liver homogenate to the reaction mixture and pre-incubate at 30°C.

    • Initiate the reaction by adding palmitoyl-CoA.

    • Monitor the increase in absorbance at 500 nm, which corresponds to the formation of a colored product from the HRP-catalyzed reaction of H₂O₂ with 4-aminoantipyrine and phenol.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

4.2 Carnitine Palmitoyltransferase (CPT) Activity Assay [21][22][23][24][25]

This assay measures the activity of CPT, a key enzyme in mitochondrial fatty acid oxidation, by monitoring the transfer of a radiolabeled acyl group from acyl-CoA to carnitine.

Materials:

  • Isolated mitochondria or tissue homogenate

  • Assay buffer (e.g., 70 mM Tris-HCl, pH 7.4)

  • [³H]Carnitine

  • Palmitoyl-CoA

  • Bovine serum albumin (BSA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from liver tissue by differential centrifugation.

  • Reaction:

    • Incubate the mitochondrial preparation in the assay buffer containing BSA and [³H]carnitine.

    • Start the reaction by adding palmitoyl-CoA.

  • Stopping the Reaction and Separation:

    • Stop the reaction with an acidic solution (e.g., perchloric acid).

    • Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine by extraction with an organic solvent (e.g., butanol).

  • Quantification:

    • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculation: Calculate the CPT activity based on the amount of [³H]palmitoylcarnitine formed per unit time per milligram of protein.

Visualizations

Signaling Pathway

Clofibric_Acid_PPARa_Signaling Clofibric_Acid This compound PPARa PPARα Clofibric_Acid->PPARa Binds to PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (ACOX1, CPT1, LPL, etc.) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Metabolic Effects Target_Genes->Metabolic_Effects Leads to

Caption: this compound activates PPARα, leading to the regulation of target gene transcription and subsequent metabolic effects.

Experimental Workflow

In_Vivo_Experiment_Workflow start Start acclimatization Animal Acclimatization start->acclimatization dosing_prep Prepare this compound Dosing Solution acclimatization->dosing_prep treatment Oral Gavage (Daily) dosing_prep->treatment control Vehicle Control treatment->control clofibric_acid This compound treatment->clofibric_acid sample_collection Blood and Tissue Collection control->sample_collection clofibric_acid->sample_collection analysis Biochemical and Molecular Analysis sample_collection->analysis end End analysis->end

Caption: Workflow for an in vivo study investigating the metabolic effects of this compound in mice.

References

Unveiling the Anti-Cancer Potential of Clofibric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibric acid, a well-characterized peroxisome proliferator-activated receptor alpha (PPARα) agonist, has demonstrated promising anti-neoplastic properties in various cancer models.[1] This document provides a comprehensive experimental framework for investigating the anti-cancer effects of this compound. Detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest are presented, along with exemplar data in tabular format for clear interpretation. Furthermore, visual representations of the experimental workflow and the putative signaling cascade modulated by this compound are provided to facilitate a deeper understanding of its mechanism of action.

Introduction

Cancer remains a formidable challenge in modern medicine, necessitating the exploration of novel therapeutic avenues. Drug repurposing, the investigation of existing drugs for new therapeutic indications, offers a promising and accelerated route to identify new anti-cancer agents. This compound, the active metabolite of the lipid-lowering drug clofibrate, has emerged as a candidate for repurposing due to its demonstrated ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis.[1][2][3]

This application note outlines a strategic experimental design to systematically evaluate the anti-cancer properties of this compound. The provided protocols are intended to serve as a guide for researchers to investigate its efficacy in relevant cancer cell line models, with a focus on ovarian cancer, acute myeloid leukemia (AML), and myelodysplastic syndromes (MDS), where preliminary evidence of its activity has been reported.[1][4]

Experimental Design: A Step-by-Step Approach

A logical and sequential experimental workflow is crucial for the comprehensive evaluation of a potential anti-cancer agent. The following diagram illustrates the proposed workflow for studying the effects of this compound.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Signaling Pathway Analysis cell_culture Cell Line Selection & Culture (OVCAR-3, HL-60, MDS-L) mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay Treat with this compound ic50 Determine IC50 Values mtt_assay->ic50 Data Analysis apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay Use IC50 concentration cell_cycle_analysis Propidium Iodide Cell Cycle Analysis ic50->cell_cycle_analysis Use IC50 concentration western_blot Western Blot Analysis (PPARα, Bcl2, Cyclins, p21) apoptosis_assay->western_blot Correlate with protein expression cell_cycle_analysis->western_blot Correlate with protein expression

Caption: Experimental workflow for investigating the anti-cancer properties of this compound.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • Ovarian Cancer: OVCAR-3[1]

    • Acute Myeloid Leukemia (AML): HL-60, Kasumi-1[5][6][7]

    • Myelodysplastic Syndromes (MDS): MDS-L, MDS92[8][9][10][11]

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.[12][13][14][15][16]

  • Materials:

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[16]

    • Prepare serial dilutions of this compound in complete medium. Suggested concentrations: 0, 0.1, 0.25, 0.5, 1, 2, and 5 mM.[17]

    • Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plate for 24, 48, and 72 hours.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][15]

    • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.[13]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21][22]

  • Materials:

    • 6-well plates

    • This compound

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • 1X Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the determined IC50 concentration for 24 and 48 hours. Include an untreated control.

    • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[20]

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[22]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][22]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[18]

    • Analyze the samples by flow cytometry within one hour.

Propidium Iodide Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[19][23][24][25]

  • Materials:

    • 6-well plates

    • This compound

    • Cold 70% ethanol

    • PBS

    • PI/RNase A staining solution

    • Flow cytometer

  • Protocol:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[19][23]

    • Centrifuge the fixed cells and wash twice with PBS.[19]

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[19]

    • Incubate for 30 minutes at room temperature in the dark.[19]

    • Analyze the samples by flow cytometry.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values in mM)

Cell Line24 hours48 hours72 hours
OVCAR-31.8 ± 0.21.1 ± 0.10.7 ± 0.1
HL-602.5 ± 0.31.5 ± 0.20.9 ± 0.1
MDS-L3.1 ± 0.42.0 ± 0.31.3 ± 0.2

Table 2: Apoptosis Induction by this compound (IC50 Concentration) - Percentage of Apoptotic Cells (Early + Late)

Cell Line24 hours48 hours
OVCAR-325.4 ± 3.1%45.8 ± 4.5%
HL-6018.9 ± 2.5%38.2 ± 3.9%
MDS-L15.6 ± 2.1%30.5 ± 3.3%

Table 3: Effect of this compound (IC50 Concentration) on Cell Cycle Distribution - Percentage of Cells in Each Phase

Cell LineTreatmentG0/G1 PhaseS PhaseG2/M Phase
OVCAR-3 Control (48h)55.2 ± 4.1%28.9 ± 3.2%15.9 ± 2.5%
This compound (48h)70.1 ± 5.3%15.3 ± 2.8%14.6 ± 2.1%
HL-60 Control (48h)60.5 ± 4.8%25.1 ± 3.0%14.4 ± 2.3%
This compound (48h)75.8 ± 5.9%12.5 ± 2.1%11.7 ± 1.9%
MDS-L Control (48h)63.1 ± 5.0%22.8 ± 2.9%14.1 ± 2.0%
This compound (48h)78.3 ± 6.1%10.9 ± 1.8%10.8 ± 1.5%

Putative Signaling Pathway

This compound exerts its anti-cancer effects primarily through the activation of PPARα. This leads to a cascade of downstream events culminating in apoptosis and cell cycle arrest. The following diagram illustrates a simplified putative signaling pathway.

signaling_pathway clofibric_acid This compound ppara PPARα clofibric_acid->ppara activates bcl2 Bcl2 (Anti-apoptotic) ppara->bcl2 induces degradation wnt_beta_catenin Wnt/β-catenin Pathway ppara->wnt_beta_catenin downregulates cyclins Cyclin D1, A, E ppara->cyclins reduces p21 p21 (Cell Cycle Inhibitor) ppara->p21 induces apoptosis Apoptosis bcl2->apoptosis inhibits cell_proliferation Cell Proliferation wnt_beta_catenin->cell_proliferation promotes cell_cycle_arrest G0/G1 Arrest cyclins->cell_cycle_arrest promotes progression p21->cell_cycle_arrest induces

Caption: Putative signaling pathway of this compound's anti-cancer effects.

Conclusion

The experimental design and detailed protocols provided herein offer a robust framework for the systematic investigation of this compound's anti-cancer properties. The findings from these studies will be instrumental in elucidating its mechanism of action and evaluating its potential as a repurposed therapeutic agent for various malignancies. Further investigations, including in vivo studies, will be necessary to validate the in vitro findings and to progress this compound towards clinical application in oncology.

References

Application Notes and Protocols for Clofibric Acid Administration in Aquatic Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of clofibric acid in aquatic toxicology studies. This document includes a summary of quantitative toxicological data, detailed experimental protocols for conducting aquatic toxicity tests, and an outline of the primary signaling pathway affected by this compound.

Introduction

This compound is the active metabolite of the lipid-lowering drug clofibrate and is frequently detected in aquatic environments due to its high persistence and mobility.[1][2] Its primary mode of action in vertebrates is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism and energy homeostasis.[1][3] Understanding the impact of this compound on aquatic organisms is crucial for environmental risk assessment and for elucidating conserved toxicological pathways.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound to various aquatic organisms and the molecular responses observed in fish exposed to this compound.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

SpeciesEndpointValue (mg/L)Exposure DurationReference
Labeo rohita (Rohu)LC50710.15796 hours[4]
Gambusia holbrooki (Mosquitofish)LC50526.5Not Specified[4]
Artemia parthenogenetica (Brine shrimp)LC5087.22Not Specified[4]
Tetraselmis chuii (Marine microalga)LC50318.2Not Specified[4]
Ceriodaphnia dubia (Water flea)LOEC2.56Subchronic[2]
Ceriodaphnia dubia (Water flea)NOEC0.647 days[2]
Brachionus calyciflorus (Rotifer)NOEC0.2462 days[2]
Danio rerio (Zebrafish)NOEC (early life stage)7010 days[2]
AlgaeLOEC150Subchronic[2]

Table 2: Gene Expression Changes in Fish Exposed to this compound

SpeciesGeneExposure ConcentrationExposure DurationFold ChangeReference
Cyprinus carpio (Common carp)pparα20 mg/L4 daysIncreased[5]
Cyprinus carpio (Common carp)acox14 µg/L4 & 10 daysIncreased[1][3]
Cyprinus carpio (Common carp)acox120 mg/L4 & 10 daysIncreased[1][3]
Danio rerio (Zebrafish)pparaa10 mg/g (in diet)LifetimeUp-regulated (male liver)[6]
Danio rerio (Zebrafish)pparb10 mg/g (in diet)LifetimeUp-regulated (male liver)[6]
Danio rerio (Zebrafish)acox10 mg/g (in diet)LifetimeUp-regulated (male liver)[6]

Experimental Protocols

This section outlines standardized protocols for conducting aquatic toxicology studies with this compound, from test solution preparation to sample analysis.

Test Organism Acclimation

Prior to commencing the exposure studies, it is imperative to acclimate the selected aquatic organisms to laboratory conditions. For fish species such as Zebrafish (Danio rerio) or Common Carp (Cyprinus carpio), a minimum acclimation period of two weeks is recommended. During this period, fish should be held in tanks with dechlorinated, aerated water under a controlled photoperiod (e.g., 14:10 h light:dark) and temperature (e.g., 28 ± 1 °C for zebrafish).[6] Water quality parameters, including dissolved oxygen, pH, nitrates, and ammonia, should be monitored regularly.[6]

Preparation of this compound Stock and Test Solutions

Due to the limited water solubility of this compound, a stock solution is typically prepared using a suitable solvent or by adjusting the pH.

Protocol for Stock Solution Preparation:

  • For a high concentration stock solution (e.g., 2.5 g/L), dissolve this compound in reverse osmosis (RO) water. To aid dissolution, 0.6 g/L of sodium hydroxide (NaOH) can be added.[1]

  • For lower concentration stock solutions, dilute the primary stock solution with RO water.[1]

  • Store stock solutions appropriately, protected from light.

Protocol for Test Solution Preparation:

  • Prepare test solutions by diluting the stock solution in dechlorinated tap water or the appropriate culture medium for the test organism.

  • For flow-through systems, the stock solution can be delivered to a mixing cell at a controlled rate to achieve the desired nominal concentrations in the exposure tanks.[1]

  • For static or semi-static renewal tests, prepare fresh test solutions for each renewal period (e.g., every 24 or 48 hours).

Exposure Protocol (Example: Fish Acute Toxicity Test based on OECD Guideline 203)

This protocol describes a 96-hour acute toxicity test.[7][8]

  • Test Chambers: Use glass aquaria of appropriate size for the test organisms.

  • Test Concentrations: Select a range of at least five concentrations in a geometric series (e.g., 1, 10, 100, 500, 1000 mg/L) and a control (0 mg/L).[4][8]

  • Replicates: Use at least two replicate tanks for each concentration and the control.

  • Organism Loading: Introduce a specific number of fish (e.g., 7-10) into each test chamber.[4][8]

  • Feeding: Withhold feeding during the 96-hour exposure period.

  • Observations: Record mortality and any behavioral changes (e.g., erratic swimming, increased opercular movement) at 24, 48, 72, and 96 hours.[4][8]

  • Water Quality: Monitor and maintain water quality parameters (temperature, pH, dissolved oxygen) throughout the test.

  • Data Analysis: Calculate the LC50 value and its 95% confidence intervals using appropriate statistical methods (e.g., Probit analysis).

Sample Collection and Analysis

Water Sample Analysis:

  • Collect water samples from each test concentration at the beginning and end of the exposure period (and before each renewal in semi-static tests) to verify exposure concentrations.

  • Quantify this compound concentrations using methods like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

Tissue Sample Analysis for Gene Expression:

  • At the end of the exposure, euthanize the fish and dissect the target tissues (e.g., liver, gonads).

  • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80 °C until RNA extraction.

  • Extract total RNA from the tissues using a suitable commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., pparα, acox1). Use a suitable reference gene (e.g., β-actin) for normalization.

  • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[11]

Signaling Pathway and Experimental Workflow

This compound primarily exerts its effects through the activation of the PPARα signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for a this compound aquatic toxicology study.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARa PPARα This compound->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., acox1, cyp4) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Proteins mRNA->Protein Translation Metabolic_Effects Metabolic Effects (e.g., ↑ Fatty Acid Oxidation) Protein->Metabolic_Effects Leads to

Caption: PPARα signaling pathway activated by this compound.

Experimental_Workflow start Start acclimation Organism Acclimation start->acclimation exposure This compound Exposure acclimation->exposure sampling Sample Collection exposure->sampling water_analysis Water Analysis (LC-MS/MS) sampling->water_analysis Water Samples tissue_analysis Tissue Analysis (qRT-PCR) sampling->tissue_analysis Tissue Samples data_analysis Data Analysis water_analysis->data_analysis tissue_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for a this compound aquatic toxicology study.

References

Troubleshooting & Optimization

Technical Support Center: Improving Clofibric Acid Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of clofibric acid in aqueous solutions is a critical step for a wide range of in vitro and in vivo studies. Due to its nature as a weak acid with low intrinsic water solubility, this compound often presents formulation challenges, including precipitation and limited bioavailability. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the solubilization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is sparingly soluble in water. Its solubility is highly dependent on the pH of the solution. At a neutral pH of 7.0, the solubility is approximately 583 mg/L. In a phosphate-buffered saline (PBS) solution at pH 7.2, the solubility is about 0.5 mg/mL[1].

Q2: Why does my this compound precipitate out of solution?

A2: Precipitation of this compound from an aqueous solution is a common issue and can be attributed to several factors:

  • pH: As a weak acid with a pKa of approximately 3.18, this compound is significantly less soluble in acidic conditions (pH < pKa) where it exists predominantly in its un-ionized, less soluble form[2].

  • Solvent Change: If a concentrated stock solution of this compound in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate.

  • Concentration: The final concentration of this compound in the aqueous medium may have exceeded its solubility limit under the specific experimental conditions (pH, temperature, and presence of other solutes).

  • Temperature: A decrease in temperature can reduce the solubility of this compound, potentially leading to precipitation if the solution is near its saturation point.

Q3: What are the most effective methods to increase the aqueous solubility of this compound?

A3: The most common and effective strategies to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Increasing the pH of the solution above the pKa of this compound will convert it to its more soluble ionized (salt) form.

  • Use of Co-solvents: Incorporating water-miscible organic solvents, such as ethanol or polyethylene glycol (PEG), can increase the solubility by reducing the polarity of the aqueous medium.

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the poorly soluble this compound molecule, forming a more water-soluble inclusion complex.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered when preparing aqueous solutions of this compound.

Issue 1: this compound Fails to Dissolve Initially
  • Symptom: Solid this compound does not dissolve when added to the aqueous buffer, or the solution remains cloudy.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Low pH of the aqueous medium Adjust the pH of the buffer to be at least 2 pH units above the pKa of this compound (i.e., pH > 5.2). Use a suitable buffer to maintain the desired pH.
Insufficient mixing or time Ensure vigorous mixing (e.g., vortexing or sonication) and allow sufficient time for dissolution to reach equilibrium.
Concentration exceeds solubility limit Reduce the target concentration of this compound in the aqueous medium.
Issue 2: Precipitation Occurs Upon Dilution of an Organic Stock Solution
  • Symptom: A clear stock solution of this compound in an organic solvent (e.g., DMSO, ethanol) turns cloudy or forms a precipitate when added to an aqueous buffer.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
"Anti-solvent" effect Add the organic stock solution dropwise into the vortexing aqueous buffer to ensure rapid mixing and avoid localized high concentrations. Minimize the volume of the organic stock solution to keep the final concentration of the organic solvent low.
pH of the final solution is too low Ensure the pH of the final aqueous solution is sufficiently high to maintain the solubility of this compound. Pre-adjust the pH of the aqueous buffer before adding the stock solution.
Supersaturation The final concentration may be in a metastable supersaturated state. While this can be useful for some applications, it is inherently unstable. Consider the use of precipitation inhibitors like HPMC or PVP if a supersaturated solution is desired.

Data Presentation: Solubility of this compound

The following tables provide a structured overview of the solubility of this compound in various solvents.

Table 1: Solubility of this compound in Organic Solvents and Aqueous Buffer

SolventSolubility
Dimethylformamide (DMF)14 mg/mL[1]
Dimethyl sulfoxide (DMSO)2 mg/mL[1]
Ethanol16 mg/mL[1]
Methanol50 mg/mL[3]
Phosphate-Buffered Saline (PBS), pH 7.20.5 mg/mL[1]

Table 2: Theoretical pH-Dependent Aqueous Solubility of this compound

The solubility of a weak acid like this compound increases with pH according to the Henderson-Hasselbalch equation. The total solubility (ST) at a given pH can be estimated using its intrinsic solubility (S0) and pKa.

  • pKa of this compound: ~3.18[2]

  • Intrinsic Solubility (S0): Solubility of the un-ionized form.

pHPredicted Solubility (relative to S0)
2.0~1.06 x S0
3.0~1.68 x S0
4.0~7.61 x S0
5.0~67.1 x S0
6.0~669 x S0
7.0~6682 x S0
7.4~16600 x S0

Note: This table presents a theoretical relationship. Actual solubility values should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

A concentrated stock solution in an appropriate organic solvent is the first step for many experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

  • If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound by pH Adjustment

This protocol is suitable for preparing a purely aqueous solution of this compound.

Materials:

  • This compound powder

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with the desired volume of deionized water.

  • Place the beaker on a stir plate and begin stirring. The this compound will not dissolve at this point.

  • Slowly add 1 M NaOH dropwise to the suspension while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the this compound completely dissolves and the desired final pH (typically > 5.2) is reached.

  • Use this freshly prepared solution for your experiments.

Protocol 3: Phase Solubility Study with Cyclodextrins

This protocol allows for the determination of the increase in this compound solubility with increasing concentrations of a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer of desired pH

  • Conical tubes

  • Orbital shaker or rotator

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of aqueous buffer solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 15, 20 mM).

  • Add an excess amount of this compound powder to each conical tube containing the different cyclodextrin solutions.

  • Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the tubes to pellet the undissolved this compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of dissolved this compound in each filtered sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase solubility diagram.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Store at -20°C dissolve->store add_stock Add Stock Solution Dropwise store->add_stock Aliquot buffer Prepare Aqueous Buffer buffer->add_stock mix Vortex to Mix add_stock->mix use Use Immediately mix->use

Caption: Workflow for preparing a this compound working solution.

ph_adjustment_workflow start Suspend this compound in Water add_naoh Add 1M NaOH Dropwise start->add_naoh measure_ph Monitor pH add_naoh->measure_ph check_dissolution Check for Complete Dissolution measure_ph->check_dissolution check_dissolution->add_naoh Not Dissolved final_solution Use Freshly Prepared Solution check_dissolution->final_solution Dissolved

Caption: pH adjustment method for solubilizing this compound.

cyclodextrin_workflow prep_cd Prepare Cyclodextrin Solutions of Varying Concentrations add_drug Add Excess this compound prep_cd->add_drug equilibrate Equilibrate on Shaker (24-48h) add_drug->equilibrate separate Centrifuge and Filter Supernatant equilibrate->separate analyze Analyze this compound Concentration (HPLC/UV-Vis) separate->analyze plot Plot Phase Solubility Diagram analyze->plot

Caption: Experimental workflow for a cyclodextrin phase solubility study.

References

Technical Support Center: Overcoming Clofibric Acid Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome interference caused by clofibric acid in a variety of biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

A1: this compound is the active metabolite of the lipid-lowering drug clofibrate. It is a peroxisome proliferator-activated receptor α (PPARα) agonist.[1][2][3] Its presence in biological samples, even at low concentrations, can lead to inaccurate results in biochemical assays through several mechanisms. These include direct effects on enzyme activity, disruption of signaling pathways, and intrinsic optical properties that can interfere with detection systems.

Q2: What are the primary mechanisms of this compound interference?

A2: this compound can interfere with biochemical assays through two main types of effects:

  • Biological (In-vivo) Effects: As a PPARα agonist, this compound can modulate the expression and activity of various enzymes and proteins involved in lipid metabolism and inflammation.[4] If your assay is measuring a target that is influenced by these pathways, the presence of this compound in the original biological sample can lead to misleading results that reflect a physiological change rather than an artifact of the assay itself.

  • Analytical (In-vitro) Effects: this compound can directly interact with assay components. This can manifest as:

    • Enzyme Inhibition/Activation: It has been shown to directly inhibit or activate various enzymes.

    • Optical Interference: The molecule may absorb light or fluoresce at wavelengths used in common assays, leading to false signals.

    • Matrix Effects: In immunoassays like ELISA, this compound and its metabolites can alter the sample matrix, affecting antibody-antigen binding.[5][6][7][8]

Q3: Which types of assays are most susceptible to interference from this compound?

A3: While any assay can potentially be affected, those with the following characteristics are at a higher risk:

  • Enzyme Assays: Assays that rely on enzymatic reactions, particularly those involving enzymes in metabolic pathways that are influenced by PPARα agonists.

  • Fluorescence-Based Assays: Assays using fluorescence detection are vulnerable to interference if this compound exhibits autofluorescence or quenching properties at the assay's excitation and emission wavelengths.

  • Reporter Gene Assays: Assays that use reporter genes (e.g., luciferase, β-galactosidase) under the control of promoters that can be influenced by PPARα activation may show altered reporter activity.

  • Immunoassays (ELISA): The presence of this compound can create a "matrix effect" that may interfere with the binding of antibodies to their target analytes, leading to either falsely elevated or decreased results.[5][6][7][8]

Troubleshooting Guides

Issue 1: Unexpected Results in Fluorescence-Based Assays

If you are observing unusually high background, a loss of signal, or non-linear dose-response curves in your fluorescence-based assays, this compound's intrinsic optical properties might be the cause.

Troubleshooting workflow for fluorescence assay interference.
ParameterWavelength(s)ObservationPotential Impact
UV Absorbance Maxima 228 nm, 280 nm[1]Strong absorbance in the UV range.Can interfere with assays that use UV detection or excite fluorophores in this range (inner filter effect).
Molar Absorption Coefficient Varies with wavelength[8]Significant light absorption.Can lead to quenching of fluorescence signals if there is spectral overlap.
Fluorescence Emission Data not availableUnknownIf this compound is fluorescent, it can cause high background (autofluorescence).

Issue 2: Inconsistent or Inaccurate Results in ELISA

Matrix effects from this compound and its metabolites can interfere with antibody-antigen binding in ELISAs.

  • Assess for Matrix Effects:

    • Spike and Recovery: Add a known concentration of your analyte to a sample containing this compound and a control sample without it. If the recovery of the analyte is significantly lower or higher in the this compound sample, a matrix effect is likely.

    • Dilutional Linearity: Serially dilute a sample containing a high concentration of the analyte and this compound. If the measured concentration does not decrease linearly with the dilution factor, this suggests interference.[7]

  • Mitigation Strategies:

    • Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.[7]

    • Matrix-Matched Calibrators: If possible, prepare your standard curve in a matrix that closely resembles your samples, including a similar concentration of this compound if known.[6]

    • Sample Cleanup: If dilution is not feasible due to low analyte concentration, consider removing this compound from the sample prior to the assay using the protocols outlined below.

Issue 3: Altered Signal in Reporter Gene Assays

As a PPARα agonist, this compound can specifically modulate the expression of reporter genes that are under the control of promoters containing Peroxisome Proliferator Response Elements (PPREs).

Reporter_Assay_Troubleshooting A Start: Altered Reporter Signal in the Presence of this compound B Is your reporter construct driven by a promoter with a PPRE? A->B C Observed effect is likely a true biological response (PPARα activation). B->C Yes D Does this compound affect a control vector (e.g., constitutive promoter)? B->D No J End C->J E Potential off-target effects or direct interference with the reporter enzyme. D->E Yes I Interference is likely due to off-target cellular effects. D->I No F Run a cell-free assay with purified reporter enzyme and this compound. E->F G Does this compound inhibit/activate the enzyme? F->G H Direct enzyme interference is likely. Consider sample cleanup. G->H Yes G->I No H->J I->J

Decision tree for troubleshooting reporter gene assays.
CompoundAssayEC50Reference
This compoundPPARα Transactivation50 µM[1]

This data indicates that at concentrations around 50 µM, this compound can be expected to cause a half-maximal activation of PPARα-responsive reporters.

Experimental Protocols: Sample Cleanup to Mitigate Interference

If dilution is insufficient to overcome interference, removing this compound from your samples may be necessary. Below are detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE) for this compound Removal

This protocol is designed for the removal of this compound from plasma or serum samples prior to biochemical assays.

SPE_Workflow start Start: Plasma/Serum Sample step1 1. Sample Pre-treatment: Acidify sample with formic acid (e.g., to pH 3-4). start->step1 step2 2. Cartridge Conditioning: Condition a C18 SPE cartridge with methanol, then water. step1->step2 step3 3. Sample Loading: Load the pre-treated sample onto the cartridge. step2->step3 step4 4. Washing: Wash with an aqueous solution to remove polar impurities. step3->step4 step5 5. Elution: Elute this compound with an organic solvent (e.g., methanol). Discard this fraction. step4->step5 step6 6. Analyte Collection: The sample, now depleted of this compound, is in the flow-through from the loading and wash steps. step4->step6 end End: this compound-Depleted Sample for Assay step6->end

References

Technical Support Center: Unexpected Side Effects of Clofibric Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects of clofibric acid in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing significant liver enlargement in our rat model treated with this compound. Is this an expected effect?

A1: Yes, hepatomegaly is a well-documented effect of this compound and other fibrates in rodents.[1] This is often associated with peroxisome proliferation, which is a characteristic response in these species. However, the extent of liver enlargement can vary depending on the dose and duration of treatment. It is crucial to monitor liver-to-body weight ratios and conduct histological examinations to assess for any accompanying signs of hepatotoxicity.

Q2: Our primate models do not show the same degree of peroxisome proliferation as our rodent models when treated with this compound. Are we doing something wrong?

A2: No, this is a known species-specific difference. Primates, including monkeys and humans, are significantly less responsive to the peroxisome-proliferating effects of this compound compared to rodents.[2] The absence of significant peroxisome proliferation in primates is a key consideration when extrapolating rodent data to predict human risk.

Q3: We have observed a decrease in fertility in our male zebrafish exposed to this compound. Is this a known side effect?

A3: Yes, adverse effects on male reproductive parameters have been reported in fish exposed to this compound. Studies in zebrafish and fathead minnows have shown that this compound can impair spermatogenesis, leading to reduced sperm count and motility.[3][4]

Q4: Is there a risk of tumor development in long-term rodent studies with this compound?

A4: Yes, long-term administration of high doses of this compound has been shown to induce liver tumors in rats.[5] This is thought to be linked to the sustained peroxisome proliferation and subsequent oxidative stress and cell proliferation. However, the relevance of this finding to human carcinogenicity is debated due to the species differences in peroxisome proliferation.[2]

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality in Rodent Colony

Possible Cause:

  • Acute Toxicity: The dose of this compound may be too high, leading to acute toxicity.

  • Vehicle Interaction: The vehicle used to dissolve or suspend this compound may be causing adverse effects.

  • Underlying Health Issues: Pre-existing health conditions in the animal colony could be exacerbated by the treatment.

Troubleshooting Steps:

  • Review Dosing: Re-calculate and verify the dosage. Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific strain and age of rodents.

  • Vehicle Control: Ensure a vehicle-only control group is included in your study design to rule out any adverse effects of the vehicle.

  • Animal Health Monitoring: Closely monitor the animals for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior). Consult with a veterinarian to assess the overall health of the colony.

  • Necropsy: Perform a thorough necropsy on any deceased animals to identify the cause of death.

Issue 2: Inconsistent Peroxisome Proliferation Results in Rat Livers

Possible Cause:

  • Inconsistent Dosing: Inaccurate or inconsistent administration of this compound.

  • Dietary Factors: The composition of the animal diet can influence the metabolic effects of this compound.

  • Analytical Method Variability: Inconsistency in the methods used to assess peroxisome proliferation (e.g., electron microscopy, enzyme assays, immunohistochemistry).

Troubleshooting Steps:

  • Standardize Dosing Technique: Ensure all technicians are using a standardized and validated method for dosing (e.g., oral gavage, dietary administration).

  • Control Diet: Use a standardized, purified diet for all experimental groups to minimize variability from dietary components.

  • Validate Analytical Methods: Ensure that the methods used to quantify peroxisome proliferation are validated and performed consistently. Consider using multiple methods for confirmation.

  • Positive Control: Include a known peroxisome proliferator as a positive control to ensure the experimental system is responding as expected.

Quantitative Data Summary

Table 1: Hepatotoxic Effects of this compound in Rats

ParameterDoseDurationObservationReference
Relative Liver Weight5000 ppm in diet1-22 weeks1.6 to 1.7-fold increase compared to controls[1]
Peroxisomal Enzyme Activity5000 ppm in diet1-22 weeksLarge elevations in peroxisomal enzyme activities[1]
Palmitoyl-CoA Hydrolase Activity0.5% in diet6 days5-fold increase in homogenates, 2-fold in microsomes, 22-fold in cytosol[6]
Hepatocellular Necrosis (with CCl4 challenge)100 mg/kg, i.p. (single dose)24 hoursSuppressed increases in serum aminotransferase activities and severity of necrosis[7]

Table 2: Reproductive and Developmental Effects of this compound in Zebrafish

ParameterConcentrationDurationObservationReference
Fecundity10 mg/g in dietLifelong (F1 generation)Significant reduction in the number of deposited eggs[3]
Embryo Abnormalities1 mg/g in dietLifelong (F1 generation)Higher frequency of embryo abnormalities in the F2 offspring[3]
Growth (F1 generation)10 mg/g in dietLifelongSignificant reduction in growth[3]

Experimental Protocols

Protocol 1: Assessment of Peroxisome Proliferation in Rat Liver

Objective: To evaluate the effect of this compound on peroxisome proliferation in rat liver.

Materials:

  • Male F344 rats

  • This compound

  • Standard laboratory diet

  • Corn oil (or other suitable vehicle)

  • Formalin (10% neutral buffered)

  • Transmission electron microscope

  • Reagents for palmitoyl-CoA oxidase assay

Procedure:

  • Animal Dosing:

    • House rats individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

    • Administer this compound daily by oral gavage at the desired dose (e.g., 50-250 mg/kg) dissolved in corn oil for a specified period (e.g., 14 days). A control group should receive the vehicle only.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the rats by CO2 asphyxiation.

    • Perform a necropsy and collect the liver. Weigh the liver and calculate the liver-to-body weight ratio.

    • Fix a small portion of the liver (e.g., 1 mm cubes from the left lobe) in 10% neutral buffered formalin for histology and electron microscopy.

    • Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical assays.

  • Histological and Ultrastructural Analysis:

    • Process the formalin-fixed tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E) for general morphology.

    • For electron microscopy, process the fixed tissue for embedding in resin. Cut ultrathin sections and stain with uranyl acetate and lead citrate. Examine the sections using a transmission electron microscope to visualize and quantify the number and size of peroxisomes.

  • Biochemical Analysis:

    • Prepare a liver homogenate from the frozen tissue.

    • Measure the activity of a peroxisomal marker enzyme, such as palmitoyl-CoA oxidase, using a spectrophotometric assay.

Protocol 2: Zebrafish Reproductive Toxicity Assay

Objective: To assess the impact of this compound on the reproductive capacity of zebrafish.

Materials:

  • Adult zebrafish (Danio rerio)

  • This compound

  • Fish food

  • Breeding tanks

  • Microscope

Procedure:

  • Exposure:

    • Acclimate adult zebrafish to laboratory conditions.

    • Prepare medicated feed by incorporating this compound at different concentrations (e.g., 1 and 10 mg/g of feed).[3]

    • Expose separate groups of zebrafish (e.g., 1 male: 2 females per tank) to the control or this compound-containing diets for a period of 21 days.

  • Breeding and Fecundity Assessment:

    • After the exposure period, transfer breeding groups to spawning tanks overnight.

    • The following morning, collect the eggs and count them to determine fecundity (number of eggs per female).

  • Fertilization and Embryo Viability:

    • Examine a subset of the collected eggs under a microscope to determine the fertilization rate (presence of a developing embryo).

    • Monitor the development of the fertilized eggs over 96 hours and record the incidence of any developmental abnormalities or mortality.

  • Sperm Motility Analysis (Optional):

    • At the end of the study, euthanize male fish and dissect the testes.

    • Gently macerate the testes in a buffer to release sperm.

    • Analyze sperm motility using a computer-assisted sperm analysis (CASA) system.

Signaling Pathway Diagrams

PPAR_Alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound PPARa PPARα This compound->PPARa Binds and activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Regulates Transcription Peroxisome_Proliferation Peroxisome Proliferation Target_Genes->Peroxisome_Proliferation Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation

Caption: PPARα signaling pathway activated by this compound.

Experimental_Workflow_Hepatotoxicity start Start dosing Animal Dosing (this compound vs. Control) start->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring euthanasia Euthanasia and Necropsy monitoring->euthanasia liver_collection Liver Collection (Weight, Fixation, Freezing) euthanasia->liver_collection histology Histopathology (H&E Staining) liver_collection->histology em Electron Microscopy (Peroxisome Quantification) liver_collection->em biochemistry Biochemical Assays (Enzyme Activity) liver_collection->biochemistry data_analysis Data Analysis and Interpretation histology->data_analysis em->data_analysis biochemistry->data_analysis end End data_analysis->end

References

Troubleshooting inconsistent results in clofibric acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with clofibric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may lead to inconsistent results in experiments involving this compound.

FAQ 1: Why am I observing high variability in the dose-response of my cell cultures to this compound?

Inconsistent dose-response can stem from several factors related to the compound's properties and the experimental setup.

Possible Causes and Troubleshooting Steps:

  • Compound Stability and Degradation: this compound can be susceptible to degradation under certain conditions.[1][2][3]

    • Troubleshooting:

      • Prepare fresh stock solutions of this compound for each experiment.

      • Avoid repeated freeze-thaw cycles of stock solutions.

      • Protect solutions from prolonged exposure to light, as UV irradiation can contribute to degradation.[3][4]

  • Solvent Effects: The choice of solvent and its final concentration in the culture medium can impact cellular responses.

    • Troubleshooting:

      • Ensure the final solvent concentration is consistent across all experimental groups, including vehicle controls.

      • Test the effect of the solvent alone on your experimental model to rule out solvent-induced artifacts.

  • Protein Binding: this compound is known to bind to plasma proteins, particularly albumin.[5][6][7][8] The presence and concentration of serum in your culture medium can sequester the compound, reducing its effective concentration.

    • Troubleshooting:

      • If possible, conduct experiments in serum-free media or media with a standardized, low serum concentration.

      • If serum is required, maintain a consistent serum percentage across all experiments and acknowledge its potential impact on this compound bioavailability.

  • Cellular Uptake and Metabolism: The rate of cellular uptake and metabolism of this compound can vary between cell types and even with cell passage number.[9][10]

    • Troubleshooting:

      • Use cells within a consistent and narrow passage number range for all experiments.

      • Characterize the expression of relevant transporters and metabolic enzymes in your cell model if high variability persists.

FAQ 2: My in vivo experiments with this compound show inconsistent effects on lipid metabolism. What could be the reason?

In vivo studies introduce a higher level of complexity. In addition to the factors mentioned for in vitro studies, several physiological parameters can influence the outcome.

Possible Causes and Troubleshooting Steps:

  • Pharmacokinetics and Dose-Dependence: this compound exhibits dose-dependent pharmacokinetics, meaning its absorption, distribution, metabolism, and excretion can change with the administered dose.[5]

    • Troubleshooting:

      • Carefully select and justify the dose range based on literature precedents for the specific animal model.

      • Perform a pilot study to determine the pharmacokinetic profile in your model system.

      • Ensure precise and consistent administration of the compound.

  • Metabolism and Active Metabolites: this compound is the active metabolite of clofibrate.[11][12] However, it can be further metabolized, and the metabolic rate can differ between species and even individuals.[7]

    • Troubleshooting:

      • When using clofibrate, be aware that the conversion to this compound is a critical step.

      • Consider quantifying this compound levels in plasma or tissues to correlate with observed effects.

  • Off-Target Effects: While primarily known as a PPARα agonist, this compound can have off-target effects, including influencing other nuclear receptors like the constitutive androstane receptor (CAR).[13][14]

    • Troubleshooting:

      • Include appropriate positive and negative controls to dissect the specific pathways being affected.

      • Consider using more specific PPARα agonists or antagonists to confirm the on-target effects.

  • Animal Model Variability: The age, sex, and strain of the animal model can significantly impact the response to this compound.[15]

    • Troubleshooting:

      • Use age- and sex-matched animals for all experimental groups.

      • Clearly report the species and strain used in your study.

Data Presentation

For ease of comparison, quantitative data from relevant studies are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Non-Human Primates [5]

Dose (mg/kg)Apparent Half-life (t½) (hours)
15~1
45Longer than at 15 mg/kg
150Longer than at 45 mg/kg

Table 2: Degradation of this compound under Different Conditions

ConditionInitial ConcentrationDegradation after 60 minReference
Gamma Irradiation (2 kGy)0.1 x 10⁻³ M100%[16]
Gamma Irradiation (2 kGy)0.5 x 10⁻³ M84%[16]
Gamma Irradiation (2 kGy)1.0 x 10⁻³ M56%[16]
Non-thermal Plasma0.1 x 10⁻³ M86%[16]
Non-thermal Plasma0.5 x 10⁻³ M38%[16]
Non-thermal Plasma1.0 x 10⁻³ M16%[16]
UV/Chlorine10 µMkobs = 0.0107 min⁻¹ (with 0.1 mM chlorine)[3]

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility.

Protocol 1: Quantification of this compound in Biological Samples using HPLC

This protocol is adapted from methods described for the analysis of this compound in plasma and other biological matrices.[17][18]

1. Sample Preparation (Plasma): a. To 100 µL of plasma, add an internal standard (e.g., bezafibric acid). b. Add 400 µL of water and 1 mL of 0.5 M HCl and vortex. c. Extract twice with 3 mL of n-hexane-ethyl acetate (85:15, v/v) by shaking. d. Centrifuge for 10 minutes at 1780 x g after each extraction. e. Pool the organic layers and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Atlantis® T3 Waters column (4.6 mm × 250 mm, 5 μm) or equivalent C18 reversed-phase column.[2]
  • Mobile Phase: Acetonitrile/water or methanol/0.5% phosphoric acid, depending on the specific method.[2][18]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 227 nm.[2]
  • Injection Volume: 20 µL.

3. Quantification:

  • Generate a standard curve using known concentrations of this compound.
  • Calculate the concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to this compound experiments.

Troubleshooting Workflow for Inconsistent In Vitro Results start Inconsistent Dose-Response Observed check_stability Is the this compound solution fresh and properly stored? start->check_stability solution_fresh Yes check_stability->solution_fresh Yes solution_not_fresh No check_stability->solution_not_fresh No check_solvent Is the solvent concentration consistent and non-toxic? solvent_ok Yes check_solvent->solvent_ok Yes solvent_not_ok No check_solvent->solvent_not_ok No check_serum Is serum concentration controlled and consistent? serum_ok Yes check_serum->serum_ok Yes serum_not_ok No check_serum->serum_not_ok No check_cells Are cells of a consistent passage number? cells_ok Yes check_cells->cells_ok Yes cells_not_ok No check_cells->cells_not_ok No solution_fresh->check_solvent prepare_fresh Prepare fresh solution, protect from light. solution_not_fresh->prepare_fresh prepare_fresh->check_solvent solvent_ok->check_serum adjust_solvent Adjust solvent concentration, run vehicle controls. solvent_not_ok->adjust_solvent adjust_solvent->check_serum serum_ok->check_cells adjust_serum Standardize serum concentration or use serum-free media. serum_not_ok->adjust_serum adjust_serum->check_cells end Consistent Results Achieved cells_ok->end standardize_cells Use cells from a narrow passage range. cells_not_ok->standardize_cells standardize_cells->end

A troubleshooting workflow for inconsistent in vitro results.

This compound Mechanism of Action via PPARα cluster_cell Hepatocyte CA This compound PPARa PPARα CA->PPARa binds RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Genes (e.g., ACOX1) PPRE->TargetGenes activates transcription of mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins LipidMetabolism Increased Fatty Acid Catabolism Proteins->LipidMetabolism

Simplified signaling pathway of this compound via PPARα.

References

Technical Support Center: Minimizing Clofibric Acid Toxicity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with clofibric acid in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the typical working concentration for this compound in cell culture?

A1: The optimal concentration of this compound is highly cell-type dependent and can range from micromolar to millimolar concentrations. For instance, in rat hepatocytes, effects on peroxisomal enzymes have been observed at concentrations of 0.25 mM and 1 mM.[1] It is crucial to perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the optimal, non-toxic concentration range for your specific cell line and experimental goals.

Q2: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to unexpected cytotoxicity. Consider the following:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to this compound.

  • Serum Concentration: Low serum concentrations in your culture medium may exacerbate toxicity. This compound is highly protein-bound, and serum proteins can sequester the compound, reducing its effective concentration.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding toxic levels (typically <0.1-0.5%).

  • Light Exposure: this compound can be phototoxic, so minimizing light exposure during incubation and handling is recommended.

Q3: Can I supplement my culture medium to reduce this compound-induced toxicity?

A3: Yes, co-treatment with antioxidants can mitigate some of the toxic effects of this compound. N-acetylcysteine (NAC) and Vitamin E have been shown to protect against oxidative stress-induced cell death.[2][3] It is advisable to determine the optimal concentration of the antioxidant for your cell line before combining it with this compound.

Q4: Are there less toxic alternatives to this compound for activating PPARα?

A4: Yes, other fibrates like fenofibrate and bezafibrate are also PPARα agonists.[4][5] However, their cytotoxic profiles can also vary between cell lines. For example, gemfibrozil has been reported to have greater cytotoxicity than this compound in some contexts.[1] It is recommended to consult the literature for your specific application and cell model or perform a comparative toxicity study.

Troubleshooting Guides

Problem 1: High background or inconsistent results in the DCFDA (ROS) assay.
  • Possible Cause 1: Phenol red in the culture medium is interfering with fluorescence readings.

    • Solution: Use phenol red-free medium for the duration of the assay.

  • Possible Cause 2: Photobleaching of the DCF fluorophore.

    • Solution: Protect the plate from light as much as possible during incubations and readings.

  • Possible Cause 3: Cell detachment or loss during washing steps.

    • Solution: Be gentle during aspiration and washing. For loosely adherent cells, consider a no-wash protocol if background fluorescence is manageable.

  • Possible Cause 4: Spontaneous oxidation of the probe.

    • Solution: Prepare the DCFDA working solution fresh for each experiment and do not store it.

Problem 2: No observable effect of this compound on my cells.
  • Possible Cause 1: The concentration of this compound is too low.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your cell line.

  • Possible Cause 2: High serum concentration in the culture medium is sequestering the this compound.

    • Solution: Consider reducing the serum concentration during the treatment period. However, be mindful that this may increase cytotoxicity.

  • Possible Cause 3: The incubation time is too short.

    • Solution: Extend the treatment duration. Some cellular responses to PPARα agonists can take 24-72 hours to become apparent.

  • Possible Cause 4: The cell line is non-responsive to PPARα agonists.

    • Solution: Confirm the expression of PPARα in your cell line using techniques like RT-qPCR or Western blotting.

Quantitative Data Summary

CompoundCell LineAssayIC50Reference
This compoundRat HepatocytesPeroxisomal Enzyme Activity0.25 - 1 mM (Effective Concentration)[1]
GemfibrozilRat HepatocytesHMG-CoA Reductase Activity> 2 mM (Direct Inhibition)[1]
This compoundRat HepatocytesHMG-CoA Reductase Activity> 5 mM (Direct Inhibition)[1]
Compound 13k (this compound analog)HeLaAntiproliferative Activity1.2 ± 0.09 µM[6]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)

This protocol is based on standard DCFDA/H2DCFDA assay kits.[9][10][11]

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Staining: Remove the culture medium and wash the cells with 1x PBS. Add 100 µL of 20 µM DCFDA working solution to each well and incubate for 45 minutes at 37°C in the dark.

  • Treatment: Remove the DCFDA solution, wash the cells with 1x PBS, and add your this compound treatments (in phenol red-free medium).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm. Readings can be taken at multiple time points.

Apoptosis Detection (Caspase-3 Activity Assay)

This protocol is a general guideline for colorimetric caspase-3 activity assays.[12][13][14]

  • Cell Lysis: Induce apoptosis by treating cells with this compound. Pellet the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.

  • Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to each well. Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.

  • Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm.

Mandatory Visualizations

G cluster_0 This compound Effects cluster_1 Apoptotic Cascade This compound This compound PPARa Activation PPARa Activation This compound->PPARa Activation Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction ER Stress ER Stress This compound->ER Stress ROS Increase ROS Increase Mitochondrial Dysfunction->ROS Increase Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation ER Stress->Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Toxicity Mechanism cluster_2 Phase 3: Mitigation A Seed Cells B Treat with this compound (Concentration Gradient) A->B C Incubate (24-72h) B->C D MTT Assay C->D E Determine IC50 and Optimal Concentration D->E F Treat with Optimal Conc. E->F G DCFDA Assay (ROS) F->G H Caspase-3 Assay (Apoptosis) F->H I Co-treat with Antioxidant (e.g., NAC, Vit E) G->I H->I J Repeat Toxicity Assays I->J K Analyze Protective Effect J->K

Caption: Experimental workflow for assessing and mitigating this compound toxicity.

G Start Unexpected Results Q1 High Cell Death? Start->Q1 Q2 No Cellular Effect? Start->Q2 A1 Check Solvent Conc. Reduce Serum Level Add Antioxidants Q1->A1 Yes A2 Increase Concentration Increase Incubation Time Confirm PPARa Expression Q2->A2 Yes End Re-run Experiment A1->End A2->End

References

Technical Support Center: Analysis of Clofibric Acid Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of clofibric acid degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways of this compound?

A1: this compound can be degraded through several pathways, including advanced oxidation processes (AOPs), biodegradation, and photodegradation. AOPs often involve the generation of highly reactive species like hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, which attack the this compound molecule.[1][2] Biodegradation is typically carried out by microbial cultures that can metabolize the compound.[3] Photodegradation occurs when the molecule is broken down by exposure to light, a process that can be influenced by the presence of other substances in the environment.

Q2: What are the major degradation products of this compound?

A2: Common degradation products identified across various studies include 4-chlorophenol, α-hydroxyisobutyric acid, and lactic acid.[3] Depending on the degradation method, other chlorinated by-products and smaller organic acids may also be formed.[1] For instance, in some advanced oxidation processes, re-chlorination can lead to the formation of polychlorinated by-products.[1]

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a widely used technique for the analysis of this compound and its polar degradation products.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, often requiring a derivatization step to increase the volatility of the analytes.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

HPLC/LC-MS Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

  • Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

    • A: Peak tailing for acidic compounds like this compound is often due to interactions with residual silanol groups on the silica-based column packing.

      • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or phosphoric acid) will ensure that this compound is in its protonated, less polar form, reducing its interaction with the stationary phase.[6]

      • Solution 2: Use an End-Capped Column. Employ a column that has been end-capped to minimize the number of free silanol groups.

      • Solution 3: Check for Column Contamination. Flush the column with a strong solvent to remove any contaminants that may be causing active sites.

  • Q: I am observing peak fronting for my early-eluting degradation products. What is the likely reason?

    • A: Peak fronting can be caused by sample overload or poor solubility of the analyte in the mobile phase.

      • Solution 1: Reduce Sample Concentration. Dilute your sample or reduce the injection volume.

      • Solution 2: Modify Sample Solvent. Ensure your sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions.

Issue 2: Inconsistent Retention Times

  • Q: The retention times for my analytes are shifting between injections. How can I stabilize them?

    • A: Retention time shifts can be caused by a variety of factors, including changes in mobile phase composition, temperature fluctuations, or column degradation.

      • Solution 1: Ensure Proper Mobile Phase Preparation. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent pH can lead to shifts for ionizable compounds.

      • Solution 2: Use a Column Oven. Maintain a constant column temperature to ensure reproducible chromatography.

      • Solution 3: Check for Leaks. Inspect the HPLC system for any leaks, which can cause pressure fluctuations and affect retention times.

Issue 3: Low Signal Intensity in LC-MS

  • Q: I am not getting a strong signal for my degradation products in the mass spectrometer. What can I do to improve it?

    • A: Low signal intensity can be due to poor ionization, matrix effects, or contamination.

      • Solution 1: Optimize Ion Source Parameters. Adjust the source temperature, gas flows, and voltages to optimize the ionization of your specific analytes.

      • Solution 2: Use a Volatile Mobile Phase. Avoid non-volatile buffers like phosphate, which can suppress the signal and contaminate the MS source. Ammonium formate or acetate are good alternatives.

      • Solution 3: Improve Sample Preparation. Use solid-phase extraction (SPE) to remove interfering matrix components that can cause ion suppression.

GC-MS Analysis

Issue 1: No or Low Peak Response

  • Q: I am not seeing any peaks for this compound or its degradation products. What could be the problem?

    • A: this compound and many of its degradation products are not volatile enough for direct GC-MS analysis and require derivatization.

      • Solution: Implement a Derivatization Step. Use a suitable derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), to convert the acidic analytes into more volatile esters.

Issue 2: Peak Broadening

  • Q: My peaks in the chromatogram are very broad. How can I improve the peak shape?

    • A: Broad peaks in GC-MS can result from a slow injection, a contaminated liner, or a non-optimal temperature program.

      • Solution 1: Check the Injection Technique. Ensure a fast and clean injection.

      • Solution 2: Clean or Replace the Injector Liner. A dirty liner can lead to poor sample vaporization and peak broadening.

      • Solution 3: Optimize the Oven Temperature Program. A slower temperature ramp can sometimes improve the separation and peak shape of closely eluting compounds.

Data Presentation

Table 1: Degradation Efficiency of this compound under Different Conditions

Degradation MethodInitial ConcentrationTreatment TimeDegradation Efficiency (%)Mineralization (%)Reference
Co²⁺/PMS0.1 mM120 min81.09.15[1]
Biodegradation (SBR)2 mg/L-51-[3]
UV/Chlorine10 µM---[7]
Photodegradation (with HA)--Decreased with increasing HA concentration-[8]
Fe²⁺/PS--70.9120.99[9]

Table 2: Identified Degradation Products of this compound

Degradation ProductChemical FormulaDegradation Method(s)Analytical Method(s)Reference
4-ChlorophenolC₆H₅ClOCo²⁺/PMS, Biodegradation, PhotodegradationGC-MS, HPLC[1][3]
α-Hydroxyisobutyric acidC₄H₈O₃BiodegradationGC-MS[3]
Lactic acidC₃H₆O₃BiodegradationGC-MS[3]
Polychlorinated by-products-Co²⁺/PMSGC-MS[1]
GlycerolC₃H₈O₃Co²⁺/PMSGC-MS[1]
Ethylene glycolC₂H₆O₂Co²⁺/PMSGC-MS[1]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and its Degradation Products
  • Sample Preparation:

    • Filter aqueous samples through a 0.22 µm syringe filter before injection.

    • For complex matrices, perform a solid-phase extraction (SPE) cleanup.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile or methanol. A common starting point is a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 227 nm.

    • Column Temperature: 30 °C.

  • Quantification:

    • Prepare a calibration curve using standards of this compound and its expected degradation products of known concentrations.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products (with Derivatization)
  • Sample Preparation and Derivatization:

    • Extract the aqueous sample with a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent solution (e.g., 10% pentafluorobenzyl bromide in acetone) and 10 µL of a catalyst (e.g., triethylamine).

    • Heat the mixture at 60 °C for 1 hour.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., hexane) for injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 50-500.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sample Aqueous Sample filtration Filtration (0.22 µm) sample->filtration spe Solid-Phase Extraction (SPE) filtration->spe if complex matrix derivatization Derivatization (for GC-MS) filtration->derivatization hplc HPLC-UV / LC-MS filtration->hplc spe->derivatization gcms GC-MS derivatization->gcms identification Product Identification hplc->identification gcms->identification quantification Quantification identification->quantification

Caption: A general experimental workflow for the analysis of this compound degradation products.

degradation_pathway cluster_biodegradation Biodegradation cluster_aop Advanced Oxidation Process clofibric_acid This compound alpha_hydroxy α-Hydroxyisobutyric Acid clofibric_acid->alpha_hydroxy lactic_acid Lactic Acid clofibric_acid->lactic_acid cp_bio 4-Chlorophenol clofibric_acid->cp_bio cp_aop 4-Chlorophenol clofibric_acid->cp_aop polychlorinated Polychlorinated By-products cp_aop->polychlorinated small_acids Smaller Organic Acids cp_aop->small_acids

References

Clofibric acid stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clofibric acid. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The choice of solvent depends on the experimental requirements. This compound, a crystalline solid at room temperature, is soluble in several organic solvents. For aqueous experiments, it has limited solubility in buffers like PBS (pH 7.2) at approximately 0.5 mg/mL.[1] It is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects in biological assays.[1]

Q2: How should I store this compound powder?

A2: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]

Q3: What is the stability of this compound in aqueous solutions?

A3: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use freshly prepared aqueous solutions and not to store them for more than one day.[1] The stability of this compound in aqueous solutions is influenced by pH, with degradation observed under both acidic and basic conditions, particularly when exposed to UV light.[2]

Q4: Can I store this compound solutions in organic solvents?

A4: Yes, stock solutions of this compound in organic solvents like DMSO, ethanol, or dimethylformamide (DMF) can be prepared and stored. For long-term storage, it is recommended to store these solutions at -20°C or -80°C. One source suggests that in an unspecified solvent, this compound is stable for up to 6 months at -80°C and for 1 month at -20°C. To minimize degradation, it is best to prepare fresh dilutions from the stock solution for each experiment.[1]

Q5: Is this compound sensitive to light?

A5: Yes, this compound is photolabile. Both aqueous and methanolic solutions of this compound have been shown to degrade upon exposure to UVB light.[3] Therefore, it is crucial to protect solutions containing this compound from light by using amber vials or by covering the containers with aluminum foil during storage and handling.

Q6: What are the common degradation products of this compound?

A6: In aqueous solutions, particularly under conditions of advanced oxidation or photolysis, degradation of this compound can lead to the formation of various byproducts. The degradation pathways can involve decarboxylation, dechlorination, and hydroxylation.[4] One of the identified degradation products in some studies is 4-chlorophenol.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause 1: Degradation of this compound in solution.

    • Troubleshooting Step: Prepare fresh working solutions of this compound from a recently prepared stock solution for each experiment. Avoid using old solutions, especially aqueous dilutions.

    • Verification: If possible, analyze the concentration and purity of your this compound working solution using a validated analytical method like HPLC-UV.

  • Possible Cause 2: Precipitation of this compound in aqueous media.

    • Troubleshooting Step: this compound has limited aqueous solubility.[1] When diluting a concentrated organic stock solution into an aqueous buffer, ensure that the final concentration of this compound does not exceed its solubility limit. Visually inspect the solution for any signs of precipitation. Consider using a small percentage of a co-solvent if compatible with your experimental system.

  • Possible Cause 3: High concentration of organic solvent in the final assay.

    • Troubleshooting Step: High concentrations of solvents like DMSO can have their own biological effects. Prepare your stock solution at a high enough concentration so that the final dilution into your assay medium results in a very low, non-interfering concentration of the organic solvent (typically <0.1%).

Issue 2: Drifting or unexpected peaks in HPLC analysis.

  • Possible Cause 1: On-column degradation.

    • Troubleshooting Step: Ensure the mobile phase is compatible with this compound. Acidic conditions are generally preferred for the analysis of acidic compounds like this compound. Check for peak tailing or the appearance of new, small peaks over a sequence of injections.

  • Possible Cause 2: Degradation in the autosampler.

    • Troubleshooting Step: If the autosampler is not temperature-controlled, degradation can occur in prepared samples waiting for injection. Use a cooled autosampler if available, or prepare smaller batches of samples to minimize the time they spend at room temperature.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: As this compound is light-sensitive, protect your samples from light by using amber autosampler vials or a dark autosampler.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Dimethylformamide (DMF)~14 mg/mL[1]
Dimethyl sulfoxide (DMSO)~2 mg/mL[1]
Ethanol~16 mg/mL[1]
Phosphate Buffered Saline (PBS), pH 7.2~0.5 mg/mL[1]

Table 2: Summary of Known Stability Data for this compound

Form/SolventStorage TemperatureReported Stability
Crystalline Solid-20°C≥ 4 years[1]
Aqueous SolutionNot RecommendedNot recommended for storage > 1 day[1]
Unspecified Organic Solvent-80°CUp to 6 months
Unspecified Organic Solvent-20°CUp to 1 month
Acetonitrile Solution2-8°CRecommended storage temperature, shelf-life not specified

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound in an Organic Solvent

This protocol outlines a general approach to assess the stability of this compound in a specific organic solvent (e.g., methanol) under stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in the chosen organic solvent (e.g., HPLC-grade methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 N HCl in methanol).

    • Base Hydrolysis: Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 N NaOH in methanol).

    • Oxidation: Mix equal volumes of the stock solution and an oxidizing agent (e.g., 3% H₂O₂ in methanol).

    • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., at 60°C).

    • Photodegradation: Expose a sample of the stock solution to a light source (e.g., a UV lamp).

    • Control: Keep a sample of the stock solution at room temperature and another at the intended storage temperature (e.g., 4°C or -20°C), protected from light.

  • Time Points:

    • Sample each of the stressed and control solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • At each time point, dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC-UV method. A common starting point for method development is a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient.

    • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Determine the degradation rate under each stress condition.

Mandatory Visualization

experimental_workflow cluster_prep 1. Solution Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Prepare this compound Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal Stress photo Photolytic Stress control Control Conditions sampling Sample at Multiple Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling hplc HPLC-UV Analysis sampling->hplc quantify Quantify Degradation hplc->quantify pathway Identify Degradation Products & Pathways quantify->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Experimental Results degradation Solution Degradation? start->degradation precipitation Precipitation? start->precipitation solvent_effect Solvent Interference? start->solvent_effect fresh_solution Use Freshly Prepared Solutions degradation->fresh_solution Yes check_solubility Verify Concentration is Below Solubility Limit precipitation->check_solubility Yes minimize_solvent Reduce Final Solvent Concentration solvent_effect->minimize_solvent Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Addressing Variability in Animal Response to Clofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing clofibric acid. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the variability observed in animal responses during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is the biologically active metabolite of the drug clofibrate.[1] Its primary mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in regulating the transcription of genes involved in lipid metabolism.[2][3][4] Activation of PPARα leads to increased fatty acid uptake and catabolism, particularly through peroxisomal β-oxidation, and a reduction in triglyceride synthesis.[5] This ultimately results in decreased plasma levels of triglyceride-rich lipoproteins.[5]

Q2: Why do different animal species respond differently to this compound?

Significant species-specific differences exist in the response to this compound, primarily due to variations in metabolism and PPARα activity.

  • Metabolism: Rodents, rabbits, and humans primarily metabolize this compound into its ester glucuronide conjugate for excretion.[6] In contrast, dogs, cats, and ferrets form a taurine conjugate, leading to much slower urinary excretion.[6]

  • PPARα Activation: Rodents (rats and mice) are highly responsive to PPARα agonists like this compound, exhibiting marked peroxisome proliferation in liver cells.[7][8] Humans, and to a lesser extent rabbits and hamsters, are considered low-responders, showing minimal to no peroxisome proliferation.[9][10] This difference is attributed to variations in the PPARα receptor itself and the specific gene response elements (PPREs) it binds to.[11]

  • Pharmacokinetics: The binding affinity of this compound to serum proteins varies, with the order being man > dog > rat, which can affect the free (active) concentration of the drug.[12]

Q3: What are the major differences in response between rats and mice?

While both rats and mice are high-responders, nuances in their physiology can lead to variability. Factors that contribute to pharmacokinetic differences between rats and mice include:

  • Metabolic Rate: Mice generally have a higher basal metabolic rate than rats, which can lead to faster drug metabolism and clearance.[13]

  • Enzyme Expression: The expression levels and activity of metabolic enzymes, such as Cytochrome P450s, can differ significantly between the two species, affecting the rate of biotransformation.[13]

  • Body Composition: Differences in body fat can influence the volume of distribution for lipophilic compounds.[13]

Q4: My results are highly variable between individual animals of the same strain. What could be the cause?

Intra-strain variability can be frustrating. Consider these potential contributing factors:

  • Genetic Drift: Even within an inbred strain, minor genetic variations can arise over time.

  • Sex: Male and female animals can exhibit different responses. For example, this compound's effects on the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex can vary depending on the sex of the rat.[14]

  • Diet: The composition of the animal's diet can significantly influence lipid metabolism and the response to hypolipidemic drugs. A diet low in protein can alter the effect of this compound on liver enzymes in rats.[15]

  • Gut Microbiome: The gut microbiota can influence drug metabolism and overall metabolic health, potentially contributing to varied responses.

  • Environmental Factors: Stress, housing conditions, and light cycles can all impact physiological responses.[16]

Troubleshooting Guides

Issue 1: Inconsistent or No Hypolipidemic Effect Observed

You are administering this compound to a rodent model but are not observing the expected decrease in plasma triglycerides or cholesterol.

Possible Causes & Solutions:

  • Incorrect Animal Model:

    • Verification: Confirm that you are using a responsive species and strain. Rats and mice are generally responsive, while hamsters and rabbits show a less pronounced effect.[8][10]

    • Action: If using a less responsive model, consider whether it is appropriate for your research question or if a more sensitive model is required.

  • Inadequate Dose or Duration:

    • Verification: Review literature for established effective dose ranges for your specific animal model. The hypolipidemic effect is dose-dependent.

    • Action: Perform a dose-response study to determine the optimal dose for your experimental conditions. Ensure the treatment duration is sufficient to observe changes in lipid profiles.

  • Dietary Interactions:

    • Verification: Analyze the composition of your animal chow. High-fat diets can overwhelm the drug's effect, while specific nutrient compositions can alter metabolic pathways.[15]

    • Action: Standardize the diet across all experimental groups. If using a specific dietary model (e.g., high-fat diet), ensure the this compound dose is adjusted accordingly based on literature precedents.

  • Compound Stability/Administration:

    • Verification: Ensure your this compound solution is properly prepared and stored. Some compounds can degrade over time or with exposure to light.[17] Verify your administration technique (e.g., gavage, intraperitoneal) is consistent and accurate.

    • Action: Prepare fresh solutions regularly. Review and standardize animal handling and dosing procedures.

Issue 2: Unexpected Hepatotoxicity or Liver Enlargement

You have observed a significant increase in liver weight and/or elevated liver enzymes (ALT, AST) beyond the expected effect of peroxisome proliferation.

Possible Causes & Solutions:

  • Species-Specific Peroxisome Proliferation:

    • Verification: Remember that rats and mice show a pronounced proliferation of peroxisomes, which leads to hepatomegaly (liver enlargement).[7][9] This is a known class effect for fibrates in these species and is often associated with hepatocellular proliferation.[7]

    • Action: Correlate liver weight changes with histopathology. Assess for markers of peroxisome proliferation (e.g., Acyl-CoA oxidase activity) to confirm the effect is on-target.

  • Dose-Related Toxicity:

    • Verification: High doses of fibrates can lead to adverse effects, including hepatotoxicity.[18] Review your dosing regimen.

    • Action: Conduct a toxicity study with a range of doses to identify the maximum tolerated dose (MTD) in your model. Monitor clinical signs and serum chemistry regularly.

  • Underlying Model Sensitivity:

    • Verification: Some animal strains or disease models may have a predisposition to liver injury.

    • Action: Review the known pathology of your specific animal model. If using a disease model (e.g., diabetes, metabolic syndrome), be aware of potential synergistic effects on the liver.

Data & Protocols

Quantitative Data Summary

Table 1: Species Differences in this compound Metabolism and Excretion

SpeciesPrimary Conjugate24-hr Urinary Excretion (% of Dose)Reference
HumanEster Glucuronide60-90%[6]
RatEster Glucuronide60-90%[6]
Guinea PigEster Glucuronide60-90%[6]
RabbitEster Glucuronide60-90%[6]
DogTaurine23-39%[6]
CatTaurine23-39%[6]
FerretTaurine23-39%[6]

Table 2: Pharmacokinetic Parameters of Fibrates (Active Metabolites)

CompoundBiological Half-Life (t½)Reference
This compound (from Clofibrate)18 hours[19]
Fenofibric Acid (from Fenofibrate)22 hours[19]
Bezafibrate2 hours[19]
Gemfibrozil1.1 hours[19]
Experimental Protocols
Protocol 1: Assessment of Peroxisome Proliferation in Rodent Liver

This protocol outlines the key steps to determine if a compound like this compound is inducing peroxisome proliferation in rats or mice.

  • Animal Dosing:

    • Administer this compound daily to rodents (e.g., Sprague-Dawley rats) via oral gavage for a period of 14 to 28 days. Include a vehicle control group. A typical dose might be 100 mg/kg/day.[20]

  • Necropsy and Sample Collection:

    • At the end of the treatment period, euthanize animals according to approved institutional guidelines.

    • Record the terminal body weight and the wet weight of the liver. Calculate the liver-to-body weight ratio.

    • Collect liver sections for:

      • Histopathology: Fix in 10% neutral buffered formalin.

      • Enzyme Analysis: Snap-freeze in liquid nitrogen and store at -80°C.

      • Gene Expression Analysis: Preserve in an RNA stabilization solution (e.g., RNAlater) and store at -80°C.

  • Histopathological Evaluation:

    • Process formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine slides for evidence of hepatocyte hypertrophy (enlarged cells) and increased eosinophilia in the cytoplasm, which are characteristic of peroxisome proliferation.[21]

  • Enzyme Activity Assay (Acyl-CoA Oxidase):

    • Homogenize frozen liver tissue in a suitable buffer.

    • Measure the activity of Acyl-CoA oxidase (ACOX1), a key enzyme in the peroxisomal β-oxidation pathway and a sensitive marker of proliferation. Its activity is expected to increase significantly.[4]

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from the preserved liver tissue.

    • Perform reverse transcription to synthesize cDNA.

    • Use quantitative PCR (qPCR) to measure the mRNA expression levels of PPARα target genes, such as Acox1, Cyp4a isoforms, and fatty acid-binding protein (Fabp). Expression of these genes is expected to be upregulated.[4][22]

Visualizations

PPARa_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clofibric_Acid This compound (Ligand) PPARa PPARα Clofibric_Acid->PPARa Binds & Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Heterodimerizes with RXR RXR PPRE PPRE (DNA Response Element) PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CYP4A) PPRE->Target_Genes Regulates mRNA mRNA Transcription Target_Genes->mRNA Proteins Metabolic Enzymes mRNA->Proteins Translation Lipid_Metabolism Fatty Acid Catabolism Proteins->Lipid_Metabolism Increased Troubleshooting_Workflow start Inconsistent Results with this compound q1 Are you using a responsive species? (e.g., Rat, Mouse) start->q1 s1 Consider species differences. Humans, hamsters, rabbits are low-responders. q1->s1 No q2 Is the dose and duration appropriate? q1->q2 Yes a1_yes Yes a1_no No s2 Perform dose-response study. Consult literature for effective regimens. q2->s2 No q3 Is the diet standardized and controlled? q2->q3 Yes a2_yes Yes a2_no No s3 Standardize diet. Be aware of high-fat diet interactions. q3->s3 No q4 Are there other variables? (Sex, Age, Environment) q3->q4 Yes a3_yes Yes a3_no No s4 Control for sex, age, and housing. Minimize stress. q4->s4 Yes end_node Consistent Results q4->end_node No a4_yes Yes a4_no No s4->end_node Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Acclimatize Animals B Prepare this compound and Vehicle Solutions A->B C Randomize into Treatment Groups B->C D Daily Dosing (e.g., 14-28 days) C->D E Monitor Clinical Signs & Body Weight D->E F Necropsy & Organ Weight (Liver) E->F G Collect Samples (Blood, Liver) F->G H Histopathology (H&E) G->H I Biochemistry (ALT, AST, Lipids) G->I J Gene/Protein Expression (qPCR/Western) G->J

References

Validation & Comparative

Clofibric Acid vs. Bezafibrate: A Comparative Analysis of Efficacy in Preclinical Hyperlipidemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent fibrate drugs, clofibric acid and bezafibrate, in preclinical models of hyperlipidemia. The information presented is supported by experimental data to aid in research and development decisions.

Comparative Efficacy Data

The following table summarizes the quantitative effects of this compound (administered as its prodrug, clofibrate) and bezafibrate on key lipid parameters in a hypercholesterolemic rabbit model.

ParameterThis compound (as Clofibrate)BezafibrateAnimal ModelStudy Duration
Plasma Cholesterol No significant change↓ 29.7%Cholesterol-fed Rabbit28 days
Hepatic Triacylglycerol ↓ 40%↓ 66.7%Cholesterol-fed Rabbit28 days
Hepatic Cholesterol ↓ 18.7%↓ 28.6%Cholesterol-fed Rabbit28 days
Hepatic Cholesteryl Esters ↓ 16.5%↓ 34.2%Cholesterol-fed Rabbit28 days

Experimental Protocols

The data presented above is derived from a key comparative study. The methodology employed in this study is detailed below.

Hyperlipidemia Induction and Treatment in Rabbits

  • Animal Model: Male New Zealand White rabbits were used for this study.

  • Diet: The animals were fed a diet supplemented with 0.1% (w/w) cholesterol to induce a hypercholesterolemic state.

  • Treatment Groups: The rabbits were divided into three groups: a control group receiving the high-cholesterol diet, a group receiving the high-cholesterol diet supplemented with 0.3% (w/w) clofibrate, and a group receiving the high-cholesterol diet supplemented with 0.3% (w/w) bezafibrate.

  • Duration: The experimental diets were administered for a period of 28 days.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental design and the underlying mechanism of action, the following diagrams are provided.

G cluster_0 Animal Model Preparation cluster_1 Treatment Groups (28 Days) cluster_2 Endpoint Analysis A Male New Zealand White Rabbits B Induction of Hypercholesterolemia (0.1% Cholesterol Diet) A->B C Control Group (High-Cholesterol Diet) B->C D Clofibrate Group (0.3% in Diet) B->D E Bezafibrate Group (0.3% in Diet) B->E F Plasma & Liver Sample Collection C->F D->F E->F G Lipid Profile Analysis (Cholesterol, Triglycerides, Cholesteryl Esters) F->G

Caption: Experimental workflow for comparing fibrate efficacy.

G cluster_0 Drug Action cluster_1 Cellular Activation cluster_2 Gene Transcription & Lipid Metabolism drug This compound / Bezafibrate ppara PPARα drug->ppara complex PPARα-RXR Heterodimer ppara->complex binds rxr RXR rxr->complex binds ppre PPRE (DNA) complex->ppre binds to genes Target Gene Transcription ppre->genes activates lpl ↑ Lipoprotein Lipase genes->lpl apoc3 ↓ ApoC-III genes->apoc3 fatty_acid_ox ↑ Fatty Acid Oxidation genes->fatty_acid_ox lipids ↓ Triglycerides ↑ HDL-C lpl->lipids apoc3->lipids fatty_acid_ox->lipids

Caption: PPARα signaling pathway for fibrate-mediated lipid lowering.

Discussion of Findings

The available preclinical data suggests that while both this compound and bezafibrate operate through the activation of PPARα to modulate lipid metabolism, their efficacy can differ depending on the specific lipid parameter and experimental model. In a cholesterol-fed rabbit model, bezafibrate demonstrated a more pronounced effect on lowering plasma cholesterol and hepatic triglycerides and cholesteryl esters compared to this compound.[1]

It is noteworthy that in other studies, bezafibrate has been characterized as a pan-agonist, activating PPAR-α, γ, and δ subtypes, whereas this compound is more selective for PPAR-α. This broader spectrum of activity for bezafibrate could contribute to its observed effects on lipid and glucose metabolism.

In contrast, a study in rats on a high-cholesterol diet found that bezafibrate did not prevent the diet-induced decrease in HDL cholesterol. This highlights the importance of considering the specific animal model and its metabolic characteristics when interpreting results.

References

A Comparative Analysis of the Mechanisms of Clofibric Acid and Gemfibrozil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the mechanisms of action of two prominent fibric acid derivatives: clofibric acid, the active metabolite of clofibrate, and gemfibrozil. Both compounds have been utilized clinically for their lipid-lowering properties, primarily in the management of hypertriglyceridemia. Their therapeutic effects are largely attributed to the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. However, nuanced differences in their molecular interactions and metabolic fates lead to distinct pharmacological profiles. This guide synthesizes experimental data to elucidate these differences, offering valuable insights for researchers in pharmacology and drug development.

Core Mechanisms of Action: PPARα Activation

Both this compound and gemfibrozil exert their primary effects by acting as agonists for PPARα.[1][2] Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism.[2] This includes the upregulation of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL).[3]

dot

PPARa_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibrate This compound or Gemfibrozil Fibrate_cyto Fibrate Fibrate->Fibrate_cyto Cellular Uptake PPARa_RXR_cyto PPARα-RXR Heterodimer Fibrate_cyto->PPARa_RXR_cyto Binds to and activates PPARα PPARa_RXR_nuc PPARα-RXR Heterodimer PPARa_RXR_cyto->PPARa_RXR_nuc Nuclear Translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_nuc->PPRE Binds to Target_Genes Target Gene Transcription (e.g., LPL, ApoA-I/A-II) PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Protein Protein Synthesis mRNA->Protein Lipid_Metabolism Altered Lipid Metabolism (↓ Triglycerides, ↑ HDL) Protein->Lipid_Metabolism Gemfibrozil_CYP2C8_Inhibition Gemfibrozil Gemfibrozil Glucuronidation Glucuronidation (UGT2B7) Gemfibrozil->Glucuronidation Gemfibrozil_Glucuronide Gemfibrozil-1-O-β-glucuronide Glucuronidation->Gemfibrozil_Glucuronide CYP2C8 CYP2C8 Enzyme Gemfibrozil_Glucuronide->CYP2C8 Mechanism-based inhibition Inactivation Irreversible Inactivation of CYP2C8 CYP2C8->Inactivation DDI Potential for Drug-Drug Interactions Inactivation->DDI Reporter_Assay_Workflow Start Start Plate_Cells Plate Cells Start->Plate_Cells Transfect Co-transfect with PPARα and Reporter Plasmids Plate_Cells->Transfect Incubate_24h_1 Incubate 24h Transfect->Incubate_24h_1 Treat Treat with Test Compounds Incubate_24h_1->Treat Incubate_24h_2 Incubate 24h Treat->Incubate_24h_2 Lyse_Cells Lyse Cells Incubate_24h_2->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze Analyze Data (Determine EC50) Measure_Luciferase->Analyze End End Analyze->End

References

A Comparative Guide to the Validation of a New LC-MS/MS Method for Clofibric Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of clofibric acid against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following sections present supporting experimental data, detailed methodologies, and a visual representation of the analytical method validation workflow to aid researchers in selecting the most suitable method for their applications.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of the new LC-MS/MS method for this compound detection in seawater is compared with traditional GC-MS and HPLC-UV methods. The following table summarizes the key quantitative validation parameters for each technique.

Parameter New LC-MS/MS Method (in Seawater) Established GC-MS Method (in Sewage Effluent) Established HPLC-UV Method (in Human Plasma)
Limit of Detection (LOD) 1-50 ng/L[1]Down to 100 parts-per-trillion (ng/L)[2]1.5 µg/mL[3]
Limit of Quantification (LOQ) 1-50 ng/L[1]Not explicitly stated4.9 µg/mL[3]
**Linearity (R²) **≥ 0.99[1]Information not availableInformation not available
Recovery 95-108%[1]Optimized for minimal ionization90%[3]
Precision (RSD) Information not availableInformation not available1-7%[3]
Sample Matrix Seawater[1]Sewage Effluent[2]Human Plasma[3]
Derivatization Required? NoYes (Methylation)[2]No

Experimental Protocols

This section provides detailed methodologies for the new LC-MS/MS method and the comparative GC-MS and HPLC-UV methods.

New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Seawater[1][4]
  • Sample Preparation:

    • Adjust the pH of a 1 L seawater sample to 7.0 ± 0.5.

    • Filter the sample through a 1.2 µm glass fiber filter.

    • Wash the filter with 2 mL of methanol and add the extract to the filtered sample.

    • Perform solid-phase extraction (SPE) using an Oasis HLB cartridge.

    • Precondition the SPE cartridge with 5 mL of methanol and 5 mL of Milli-Q water.

    • Load the sample onto the cartridge.

    • Wash the cartridge twice with 5 mL of Milli-Q water.

    • Dry the cartridge under vacuum for 30 minutes.

    • Elute the analyte with 5 mL of acetone followed by two 5 mL aliquots of methanol.

    • Evaporate the eluate to dryness under a nitrogen stream.

    • Reconstitute the residue in 300 µL of a 50:50 mixture of acetonitrile and 0.02 M formic acid.

  • Chromatographic Conditions:

    • LC System: High-Performance Liquid Chromatograph.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.02 M formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: Start with 60% A and 40% B for 5 minutes, then linearly increase to 100% B in 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Ion trap mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transition of the precursor ion to the product ion for this compound.

Comparative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Sewage Effluent[2]
  • Sample Preparation and Derivatization:

    • Acidify the water sample to minimize ionization.

    • Perform liquid-liquid extraction.

    • Convert the extracted this compound to its methyl ester using trimethylsilyldiazomethane.

    • Use 3,4-dichlorophenoxyacetic acid as an internal standard for the derivatization reaction and polychlorobiphenyl #19 for quantification.

  • Chromatographic Conditions:

    • GC System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: Specific column details not provided in the abstract.

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature program to separate the methylated this compound from other components.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer operating in a mode to confirm the identity of the methylated analyte.

Comparative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound in Human Plasma[3]
  • Sample Preparation:

    • Isolate this compound and an internal standard from 500 µL of human plasma using a 96-well solid-phase extraction (SPE) C18 plate.

    • Elute the compounds from the SPE plate.

  • Chromatographic Conditions:

    • HPLC System: High-Performance Liquid Chromatograph with a UV detector.

    • Column: Reversed-phase column.

    • Mobile Phase: Isocratic or step-gradient mobile phase.

    • Detection: UV absorbance at 230 nm.

    • Injection: Direct injection of the SPE eluent.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this guide.

Sample Preparation Workflow Comparison cluster_lcmsms LC-MS/MS cluster_gcms GC-MS cluster_hplcuv HPLC-UV L1 pH Adjustment & Filtration L2 Solid-Phase Extraction (SPE) L1->L2 L3 Elution & Reconstitution L2->L3 G1 Acidification G2 Liquid-Liquid Extraction G1->G2 G3 Derivatization (Methylation) G2->G3 H1 Solid-Phase Extraction (SPE) H2 Elution H1->H2

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals navigating the complexities of fibrate analysis are faced with a significant challenge: the potential for cross-reactivity in commonly used assays. While the phenomenon is acknowledged, specific quantitative data, particularly for clofibric acid, remains limited in publicly available literature. This guide provides a comprehensive overview of fibrate cross-reactivity, using the well-documented case of fenofibric acid as a primary exemplar, and offers a framework for assessing potential interference from this compound and other fibrates.

Quantitative Cross-Reactivity: The Case of Fenofibric Acid

Below is a summary of known quantitative cross-reactivity for fenofibric acid in a specific immunoassay, which can serve as a reference point for designing studies on this compound.

Interfering SubstanceTarget AnalyteImmunoassay KitConcentration of InterferentEquivalent Response to Target CutoffCross-Reactivity (%)
Fenofibric AcidMDMADRI® Ecstasy Assay225 µg/mL500 ng/mL~0.22%

Note: Cross-reactivity percentage is calculated as (Concentration of target analyte at cutoff / Concentration of interfering substance producing a similar response) x 100. A lower percentage indicates lower cross-reactivity.[1]

The Common Link: PPARα Signaling Pathway

Fibrates, including this compound and fenofibric acid, exert their therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] This nuclear receptor plays a key role in the regulation of lipid metabolism. While this shared mechanism of action is fundamental to their therapeutic efficacy, it is their structural similarities that are more pertinent to assay cross-reactivity.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Fibrate Fibrate PPARa PPARα Fibrate->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism Regulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism

Caption: Fibrate Activation of the PPARα Signaling Pathway.

Experimental Protocol for Assessing Cross-Reactivity

To address the gap in data for this compound, researchers can adopt a standardized protocol to determine the extent of its cross-reactivity in various fibrate assays. The following methodology provides a general framework for such an investigation.

Objective: To quantify the cross-reactivity of this compound in an immunoassay designed for another fibrate (e.g., fenofibric acid or gemfibrozil).

Materials:

  • Certified reference standards of this compound and the target fibrate.

  • The specific immunoassay kit to be evaluated.

  • Drug-free urine or plasma from a verified source.

  • Automated clinical chemistry analyzer or microplate reader.

  • Standard laboratory equipment (pipettes, tubes, etc.).

Procedure:

  • Preparation of Spiked Samples:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

    • Create a series of dilutions of the this compound stock solution in the drug-free biological matrix (urine or plasma) to cover a range of concentrations.

    • Prepare a standard curve using the target fibrate in the same biological matrix.

  • Immunoassay Analysis:

    • Follow the manufacturer's instructions for the immunoassay kit.

    • Analyze the spiked samples containing this compound and the standard curve samples for the target fibrate.

  • Data Analysis:

    • Determine the concentration of this compound that produces a signal equivalent to the cutoff concentration of the target fibrate.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of Target Fibrate at Cutoff / Concentration of this compound causing equivalent response) x 100

Confirmatory Analysis:

Any presumptive positive results from the immunoassay should be confirmed using a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to eliminate the possibility of false positives.

A Logical Workflow for Investigating Cross-Reactivity

A systematic approach is essential when investigating potential immunoassay interferences. The following diagram outlines a logical workflow for assessing the cross-reactivity of compounds like this compound.

Cross_Reactivity_Workflow Start Suspected Cross-Reactivity Protocol Develop/Adopt Cross-Reactivity Protocol Start->Protocol Spike Prepare Spiked Samples (this compound) Protocol->Spike Analyze Perform Immunoassay Spike->Analyze Evaluate Positive Result? Analyze->Evaluate Quantify Quantify Cross-Reactivity Evaluate->Quantify Yes End No Significant Cross-Reactivity Evaluate->End No Confirm Confirm with GC-MS/LC-MS/MS Quantify->Confirm Report Report Findings Confirm->Report

Caption: Workflow for Assessing Immunoassay Cross-Reactivity.

Alternative Analytical Methods for Fibrate Detection

Given the potential for cross-reactivity in immunoassays, more specific and robust analytical methods are often required for the accurate quantification of individual fibrates in complex matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and particularly hyphenated mass spectrometry methods (LC-MS/MS, GC-MS) offer high selectivity and sensitivity for distinguishing between different fibrate molecules.[2][3]

Conclusion

The potential for cross-reactivity of this compound in fibrate-related assays presents a significant analytical hurdle. While direct quantitative data for this compound remains elusive, the well-documented interference of fenofibric acid in certain immunoassays serves as a critical reminder of the importance of assay validation. By employing rigorous experimental protocols and utilizing highly specific confirmatory methods like LC-MS/MS, researchers can ensure the accuracy and reliability of their findings. Further research dedicated to characterizing the cross-reactivity profiles of this compound and other fibrates is warranted to provide the scientific community with the necessary data for informed assay selection and data interpretation.

References

A Head-to-Head Comparison of Clofibric Acid and Other PPARα Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of clofibric acid and other prominent peroxisome proliferator-activated receptor alpha (PPARα) agonists. This document synthesizes experimental data to illuminate the nuanced differences in their potency, efficacy, and underlying mechanisms of action.

Fibrates, a class of amphipathic carboxylic acids, have been a cornerstone in the management of dyslipidemia for decades. Their therapeutic effects are primarily mediated through the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation. Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in fatty acid uptake and oxidation, lipoprotein metabolism, and inflammation, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein cholesterol (HDL-C).

This guide offers a detailed comparison of this compound, the active metabolite of clofibrate, with other widely used fibrates, including fenofibrate (active form: fenofibric acid), bezafibrate, and gemfibrozil.

The PPARα Signaling Pathway

The activation of PPARα by fibrates initiates a cascade of molecular events that regulate lipid homeostasis. The binding of a PPARα agonist induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes.

PPARa_Signaling_Pathway PPARα Signaling Pathway cluster_nucleus Nucleus Ligand PPARα Agonist (e.g., this compound) PPARa PPARα Ligand->PPARa Binds to RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits TargetGenes Target Gene Transcription Coactivators->TargetGenes Initiates LipidMetabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL-C TargetGenes->LipidMetabolism Inflammation Anti-inflammatory Effects TargetGenes->Inflammation

PPARα signaling pathway activation by agonists.

Quantitative Comparison of PPARα Agonists

The following table summarizes the in vitro potency and clinical efficacy of this compound and other major fibrates. The data presented are compiled from various studies to provide a comparative overview.

Agonist (Active Form)SpeciesAssay TypeEC50 (µM)Efficacy (% of max)Reference(s)
This compound HumanTransactivation55-[1]
HumanTransactivation170-[2]
MurineTransactivation50-[1][3]
Fenofibric Acid HumanTransactivation9.47104[4]
HumanTransactivation22.4-[5]
HumanTransactivation30-[6]
Bezafibrate HumanTransactivation30.493.6[4]
HumanTransactivation50-[7][8][9][10]
MurineTransactivation90-[7][9]
Gemfibrozil --Lower affinity than clofibrate and bezafibrate-[11]

Clinical Efficacy on Lipid Profile (Percentage Change from Baseline)

FibrateTriglycerides (TG)High-Density Lipoprotein Cholesterol (HDL-C)Reference(s)
Clofibrate ↓ 20-50%↑ 5-15%[12][13]
Fenofibrate ↓ 30-50%↑ 10-25%[12][14][15]
Bezafibrate ↓ 30-50%↑ 10-20%[14]
Gemfibrozil ↓ 30-50%↑ 10-25%[12][15]

Experimental Workflow for PPARα Agonist Evaluation

The evaluation of novel PPARα agonists typically follows a multi-step process, beginning with in vitro screening to assess potency and selectivity, followed by in vivo studies to determine efficacy and safety.

Experimental_Workflow Experimental Workflow for PPARα Agonist Evaluation cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy & Safety ReporterAssay Luciferase Reporter Gene Assay (Potency - EC50) FRETAssay TR-FRET Coactivator Recruitment Assay (Mechanism of Action) ReporterAssay->FRETAssay Confirmation GeneExpression Target Gene Expression Analysis (qPCR) (Cellular Activity) FRETAssay->GeneExpression Cellular Validation AnimalModel Animal Models of Dyslipidemia (e.g., hApoAI mice) GeneExpression->AnimalModel Lead Candidate Selection LipidAnalysis Plasma Lipid Profile Analysis (TG, HDL-C) AnimalModel->LipidAnalysis Efficacy Testing Toxicity Toxicology Studies (Liver, Kidney function) AnimalModel->Toxicity Safety Assessment

A typical experimental workflow for evaluating PPARα agonists.

Detailed Experimental Protocols

Luciferase Reporter Gene Assay

This assay is a common method to screen for and characterize the potency of PPARα agonists.

Objective: To quantify the ability of a test compound to activate the PPARα signaling pathway.

Principle: Mammalian cells are engineered to express the human PPARα protein and a luciferase reporter gene, which is functionally linked to a PPARα-responsive promoter. Activation of PPARα by a ligand leads to the expression of luciferase, and the resulting luminescence is measured as a surrogate for receptor activity.

Materials:

  • Human PPARα reporter cell line (e.g., from INDIGO Biosciences).

  • Cell culture medium (e.g., DMEM supplemented with 10% charcoal dextran-treated FBS).

  • Test compounds and a reference PPARα agonist (e.g., GW7647).

  • Luciferase detection reagent.

  • 96-well white, opaque assay plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Thaw and seed the reporter cells into 96-well plates at a density of 1.3 × 10^4 cells/well and incubate for 4-6 hours to allow for cell attachment.[4]

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the appropriate screening medium.

  • Cell Treatment: Remove the cell culture medium and add the prepared compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 22-24 hours at 37°C in a humidified incubator with 5% CO2.[6]

  • Lysis and Luciferase Reaction: Discard the treatment media and add the luciferase detection reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Measurement: After a 5-minute incubation at room temperature to stabilize the signal, measure the luminescence using a plate-reading luminometer.[6]

  • Data Analysis: Normalize the relative light units (RLU) to the vehicle control to determine the fold activation. Plot the fold activation against the compound concentration and fit the data to a non-linear regression curve to determine the EC50 value.[6]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay provides insights into the mechanism of action by measuring the ligand-dependent recruitment of coactivator peptides to the PPARα ligand-binding domain (LBD).

Objective: To quantify the interaction between the PPARα-LBD and a coactivator peptide in the presence of a test compound.

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody as a FRET donor and a fluorescein-labeled coactivator peptide as a FRET acceptor. A GST-tagged PPARα-LBD is used. In the presence of an agonist, the coactivator peptide is recruited to the PPARα-LBD, bringing the donor and acceptor into close proximity and resulting in a FRET signal.

Materials:

  • GST-tagged human PPARα-LBD.

  • Tb-labeled anti-GST antibody (donor).

  • Fluorescein-labeled coactivator peptide (e.g., PGC-1α) (acceptor).

  • Test compounds and a reference agonist.

  • Assay buffer.

  • 384-well low-volume black plates.

  • TR-FRET-compatible plate reader.

Protocol:

  • Reagent Preparation: Prepare solutions of the GST-PPARα-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide in the assay buffer.

  • Compound Plating: Dispense serial dilutions of the test compounds and reference agonist into the 384-well plate.

  • Reagent Addition: Add the GST-PPARα-LBD to the wells, followed by a mixture of the fluorescein-coactivator peptide and the Tb-labeled anti-GST antibody.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

  • Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for Tb) and ~520 nm (for fluorescein).

  • Data Analysis: Calculate the 520 nm/495 nm emission ratio. Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for coactivator recruitment.[8]

Conclusion

This guide provides a comparative overview of this compound and other PPARα agonists, supported by quantitative data and detailed experimental methodologies. While this compound is a well-characterized PPARα agonist, newer fibrates like fenofibrate and the pan-agonist bezafibrate exhibit different potency and selectivity profiles. The choice of a specific agonist for research or therapeutic development will depend on the desired balance of lipid-lowering efficacy and potential off-target effects. The provided experimental protocols offer a foundation for the standardized evaluation of novel PPARα modulators.

References

Validating the Specificity of Clofibric Acid's In Vitro Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for researchers to validate the specificity of in vitro effects observed with clofibric acid, the active metabolite of the lipid-lowering drug clofibrate. Distinguishing on-target effects, primarily mediated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα), from off-target activities is critical for the accurate interpretation of experimental data and for the development of specific therapeutic agents. This guide outlines comparative compounds, key experimental protocols, and data interpretation strategies.

Understanding the Mechanism: On-Target vs. Off-Target Effects

This compound is a well-established agonist of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and inflammation.[1] However, like many small molecules, it can exert effects through other mechanisms. Validating specificity, therefore, requires a multi-pronged approach using a combination of positive controls, negative controls, and specific inhibitors.

A key off-target effect reported for this compound is the induction of cytochrome P450 2B1/2 (CYP2B1/2) through the constitutive androstane receptor (CAR), not via PPARα.[2] Additionally, it has been shown to inhibit branched-chain alpha-ketoacid dehydrogenase kinase, an effect that may be independent of PPARα activation.[3]

dot

Experimental_Workflow cluster_confirmation Step 1: Confirm PPARα Activation cluster_specificity Step 2: Test for Specificity cluster_conclusion Step 3: Conclude Mechanism start Observe Biological Effect with this compound reporter_assay PPARα Reporter Gene Assay (e.g., Luciferase) start->reporter_assay gene_expression qPCR for PPARα Target Genes (e.g., ACOX1, CPT1) start->gene_expression negative_control_exp Test with Negative Control (Mecoprop) start->negative_control_exp No Effect antagonist_exp Co-treatment with Antagonist (this compound + GW6471) reporter_assay->antagonist_exp gene_expression->antagonist_exp specific_effect Effect is Reversed by GW6471 & Not Mimicked by Mecoprop => PPARα-Specific antagonist_exp->specific_effect Yes nonspecific_effect Effect is NOT Reversed by GW6471 OR is Mimicked by Mecoprop => Off-Target/Non-Specific antagonist_exp->nonspecific_effect No negative_control_exp->specific_effect No Effect negative_control_exp->nonspecific_effect Effect Observed

References

Reproducibility of Clofibric Acid Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clofibric acid, the active metabolite of the fibrate class of lipid-lowering drugs, has been the subject of extensive research for decades. Its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. However, the reproducibility and translatability of research findings have been influenced by significant species-specific differences in its metabolism and pharmacological effects. This guide provides a comparative analysis of published data to shed light on the consistency of this compound's effects across different experimental models.

Comparative Data on this compound's Effects

The following tables summarize quantitative data from various studies, highlighting the differential responses to this compound across species.

Table 1: Effects on Peroxisomal Beta-Oxidation and Peroxisome Proliferation

SpeciesModel SystemTreatmentOutcomeReference
RatPrimary Hepatocyte CultureThis compound10-fold increase in peroxisomal beta-oxidation; 3-fold increase in the relative number of peroxisomes.[1]
Monkey (Macaca fascicularis)Primary Hepatocyte CultureThis compoundNo stimulation of peroxisomal fatty acid beta-oxidation; No increase in the peroxisomal compartment.[1]
HumanPrimary Hepatocyte CultureThis compoundNo stimulation of peroxisomal fatty acid beta-oxidation; No increase in the peroxisomal compartment.[1]
RatIn vivo (long-term)0.25% this compound in diet for 22 weeksSustained induction of peroxisomal beta-oxidation activity.[2]

Table 2: Effects on Lipid Metabolism

SpeciesModel SystemTreatmentKey FindingsReference
RatIn vivoThis compoundIdentical decreases in serum lipids and hepatic cholesterol synthesis compared to clofibrate.[3]
DogIn vivoThis compoundLess effective in altering serum radioactivity compared to direct administration of this compound, suggesting metabolic differences from rats.[3]
PigIn vivoClofibrate (5 g/kg diet for 28 days)Marked decrease in plasma triglycerides and cholesterol; moderate increase in PPARα target gene mRNA in liver and adipose tissue.[4]
Obese Zucker RatIn vivo (long-term)200 mg/kg this compound for 30 weeksSignificantly lower fasted serum cholesterol; no effect on triacylglycerol levels.[5]
RatHepatocytesGemfibrozil and this compoundBoth decreased cholesterol synthesis from acetate; Gemfibrozil also decreased it from mevalonate.[6]

Table 3: Gene Expression Changes in Hepatocytes

SpeciesGene CategoryThis compound EffectReference
Rat & MousePeroxisome & Cell ProliferationUp-regulation[7][8]
HumanPeroxisome & Cell ProliferationNo significant change[7][8]
Rat & MouseApoptosisDown-regulation[7][8]
HumanApoptosisNo significant change[7][8]
Rat, Mouse & HumanFatty Acid Transport & Metabolism (cytosolic, microsomal, mitochondrial)Up-regulation[7][8]
Rat & MouseFatty Acid Metabolism (peroxisomal)Up-regulation[7][8]
HumanFatty Acid Metabolism (peroxisomal)No significant change[7][8]

Experimental Protocols

Understanding the methodologies is critical for evaluating the reproducibility of research findings. Below are detailed protocols from key studies.

Protocol 1: Primary Hepatocyte Culture and Treatment

  • Species: Rat, Monkey (Macaca fascicularis), Human

  • Method:

    • Hepatocytes are isolated from liver tissue.

    • Cells are cultured for 24 hours to allow for attachment.

    • The culture medium is then replaced with a medium containing either the vehicle control or the test compound (e.g., this compound, beclobric acid).

    • The cells are incubated for an additional 3 days.

    • Post-incubation, cells are harvested for analysis of peroxisomal fatty acid beta-oxidation and morphometrical analysis of the peroxisomal compartment.[1]

  • Significance: This protocol allows for the direct comparison of cellular responses to this compound across different species under controlled in vitro conditions.

Protocol 2: In Vivo Long-Term Administration in Rats

  • Species: Male Rats

  • Method:

    • Rats are fed a diet containing 0.25% this compound for an extended period (e.g., 22 weeks).

    • A control group is fed a standard diet without the drug.

    • Throughout the study, parameters such as body weight and food intake are monitored.

    • At the end of the treatment period, animals are sacrificed, and liver tissue is collected.

    • The liver is then analyzed for the induction of peroxisomal beta-oxidation, fatty acid-binding protein, and cytosolic acyl-CoA hydrolases.[2]

  • Significance: This long-term in vivo protocol is essential for understanding the sustained effects of this compound and potential for adaptation or chronic toxicity.

Protocol 3: Gene Expression Analysis using DNA Microarrays

  • Model System: Primary cultures of rat, mouse, and human hepatocytes.

  • Method:

    • Hepatocytes are treated with this compound or a vehicle control.

    • Total RNA is extracted from the hepatocytes.

    • The quality and integrity of the RNA are assessed.

    • The RNA is then used to prepare biotinylated cRNA.

    • The labeled cRNA is hybridized to species-specific oligonucleotide DNA microarrays (e.g., Affymetrix).

    • The microarrays are washed, stained, and scanned to detect the hybridization signals.

    • Statistical analysis (e.g., empirical Bayes procedure) is applied to identify significantly differentially expressed genes.[7][8]

  • Significance: This high-throughput method provides a comprehensive overview of the transcriptional changes induced by this compound, allowing for a broad comparison of its effects on gene regulation across species.

Visualizing the Pathways and Processes

Signaling Pathway of this compound via PPARα

Clofibric_Acid_PPARa_Pathway cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa RXR RXR PPRE PPRE RXR->PPRE Binds PPARa->PPRE Binds TargetGenes Target Genes (e.g., ACOX1) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic Effects ↑ Fatty Acid Oxidation ↓ Triglycerides Protein->Metabolic Effects Leads to

Caption: this compound activates PPARα, leading to changes in gene expression and lipid metabolism.

Generalized Experimental Workflow for In Vitro Studies

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis CellIsolation Cell Isolation (e.g., Hepatocytes) CellCulture Cell Culture CellIsolation->CellCulture Treatment Treatment with This compound or Vehicle CellCulture->Treatment DataCollection Data Collection Treatment->DataCollection BiochemicalAssays Biochemical Assays (e.g., Enzyme Activity) DataCollection->BiochemicalAssays MolecularAnalysis Molecular Analysis (e.g., Gene Expression) DataCollection->MolecularAnalysis DataAnalysis Data Analysis & Interpretation BiochemicalAssays->DataAnalysis MolecularAnalysis->DataAnalysis

Caption: A typical workflow for investigating the effects of this compound in cell culture.

References

A Comparative Guide to Clofibric Acid Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of clofibric acid, a pharmacologically active metabolite of several lipid-regulating drugs. The objective is to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application. The information presented is based on a review of established and validated analytical techniques.

Overview of Quantification Methods

The determination of this compound concentrations in various matrices, such as water and plasma, is crucial for environmental monitoring, pharmacokinetic studies, and toxicological assessments. The primary analytical techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography (HPLC) is also utilized, often in conjunction with other detection methods.

Data Summary of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for this compound quantification as reported in various studies. This data allows for a direct comparison of the methods' sensitivity and effectiveness.

Analytical MethodMatrixLimit of Quantification (LOQ)RecoveryLinearity (r²)Citation
LC-MS/MS Seawater1 - 50 ng/L95 - 108%> 0.99[1]
GC-MS Sewage EffluentDown to 100 parts-per-trillionOptimized for recoveryNot specified[2]
UPLC-MS/MS Rat PlasmaLLOQ: 50 ng/mL97.65 - 111.63%0.9984[3]
GC-MS Aqueous Samples, Fish Roe, ZebrafishNot specifiedNot specifiedNot specified[4]
HPLC Plasma and UrineMeasures ratios down to 0.001Not specifiedLinear relationship[5]
GLC Human PlasmaSensitive to 1 µg/mLNot specifiedNot specified[6]

LLOQ: Lower Limit of Quantification

Experimental Protocols

Detailed methodologies are essential for replicating experimental results and for the validation of new analytical procedures. Below are outlines of the experimental protocols for the key quantification methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS method is a robust technique for the determination of this compound, particularly in environmental samples.

A common protocol involves the following steps:

  • Sample Preparation: Acidification of the sample to minimize ionization and optimize recovery.[2]

  • Extraction: Solid-phase extraction (SPE) is frequently used to isolate this compound and any internal standards from the sample matrix.[2]

  • Derivatization: this compound is often chemically derivatized to its methyl ester to improve its volatility for GC analysis.[7]

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.[2][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in complex matrices.

A typical LC-MS/MS workflow includes:

  • Sample Preparation: For biological samples like plasma, protein precipitation is a common first step.[3]

  • Chromatographic Separation: Separation is achieved using a reversed-phase LC column, such as a C18 column.[1][3] The mobile phase often consists of a gradient mixture of acetonitrile and formic acid in water.[1]

  • Mass Spectrometry Detection: An electrospray ionization (ESI) source is commonly used. Detection can be performed in either negative or positive ion mode, with the negative precursor ion [M-H] often monitored for this compound.[1]

Inter-Laboratory Comparison Workflow

To ensure the reliability and comparability of data generated by different laboratories, an inter-laboratory comparison or proficiency testing program is essential.[8][9][10][11][12] Such programs help in evaluating the performance of laboratories and the trueness of their results.[13]

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting Coordination Coordinating Body SamplePrep Preparation of Homogeneous Samples Coordination->SamplePrep ProtocolDev Development of Standardized Protocol SamplePrep->ProtocolDev Distribution Sample Distribution to Participating Labs ProtocolDev->Distribution LabAnalysis Analysis by Participating Laboratories Distribution->LabAnalysis DataSubmission Submission of Results LabAnalysis->DataSubmission StatAnalysis Statistical Analysis of Results (e.g., z-scores) DataSubmission->StatAnalysis PerformanceEval Evaluation of Laboratory Performance StatAnalysis->PerformanceEval FinalReport Issuance of Final Report PerformanceEval->FinalReport

General workflow for an inter-laboratory comparison study.

This standardized process allows for the objective assessment of analytical performance across different facilities, ultimately leading to more reliable and comparable scientific data.

References

Clofibric Acid vs. Clofibrate: A Comparative Analysis of In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacology of the lipid-lowering agent clofibrate reveals that its in vivo activity is almost entirely attributable to its active metabolite, clofibric acid. Clofibrate, an ethyl ester prodrug, undergoes rapid and complete hydrolysis by serum and tissue esterases to yield this compound, the pharmacologically active form. This guide provides a comprehensive comparison of this compound and its parent compound, clofibrate, focusing on their in vivo effects, supported by experimental data and detailed methodologies.

Equivalence in Pharmacological Action

In vivo studies have demonstrated a strong correlation between the administration of clofibrate and the subsequent effects of this compound. Research in rats has shown that equimolar oral doses of clofibrate and this compound lead to virtually identical blood levels, tissue distribution, and excretion profiles of this compound. Consequently, the observed decreases in serum lipids were also identical between the two compounds in these studies. This metabolic and pharmacological equivalence in rats is largely extrapolated to humans, where the monitoring of clofibrate efficacy is achieved by measuring plasma concentrations of this compound. Therefore, the in vivo effects of clofibrate can be considered synonymous with the effects of this compound.

Quantitative Comparison of Lipid-Lowering Effects

The primary therapeutic effect of clofibrate, mediated by this compound, is the reduction of plasma lipids, particularly triglycerides. The following table summarizes the quantitative effects of clofibrate on lipid profiles as reported in various clinical studies.

ParameterBaseline LevelTreatment GroupPercentage ChangeStudy Population
Triglycerides HighClofibrate↓ 30-52%Hyperlipidemic patients
HighClofibrate↓ 32%Hyperlipidemic patients
HighClofibrate↓ 36%Hyperlipidemic patients
Total Cholesterol HighClofibrate↓ 15-23%Hyperlipidemic patients
HighClofibrate↓ 18%Hyperlipidemic patients
HighClofibrate↓ 23%Hyperlipidemic patients
VLDL Triglycerides HighClofibrate↓ 38%Hyperlipidemic patients
LDL Cholesterol ElevatedClofibrateSignificant DecreaseNormolipemic subjects
HDL Cholesterol LowClofibrateIncreasedNormolipemic subjects

Side Effect Profile

The adverse effects associated with clofibrate therapy are a critical consideration. The table below outlines the notable side effects observed in clinical trials.

Side Effect CategorySpecific EffectIncidence/Observation
Gastrointestinal Nausea, vomiting, diarrhea, abdominal painFrequently reported
Hepatic Elevated liver enzymesReported
Increased risk of gallstonesDocumented
Musculoskeletal Myopathy (muscle pain and weakness)Reported
Rhabdomyolysis (rare)Rare but serious
Renal Renal impairmentObserved, particularly in patients with pre-existing kidney conditions
Metabolic Hyperglycemia or hypoglycemiaNoted in some patients
Hematologic Anemia, thrombocytopenia, leukopeniaCan occur

Experimental Protocols

Below is a representative experimental protocol for a clinical trial evaluating the efficacy of clofibrate in treating hyperlipidemia, based on common elements from various published studies.

Study Design: A randomized, double-blind, placebo-controlled, crossover clinical trial.

Participants: Adult male and female patients (aged 40-68 years) with a diagnosis of familial combined hyperlipidemia, characterized by increased cholesterol and/or triglyceride levels.

Methodology:

  • Washout Period: Patients discontinue any existing lipid-lowering medication and follow a standardized diet for a 6-week washout and placebo treatment period to establish baseline lipid levels.

  • Randomization: Patients are randomly assigned to one of two treatment arms.

  • Treatment Phase 1 (12 weeks):

    • Arm A: Receives clofibrate (1000 mg twice daily).

    • Arm B: Receives a matching placebo.

  • Washout Phase 2 (6 weeks): All patients receive a placebo.

  • Treatment Phase 2 (12 weeks):

    • Arm A: Receives a placebo.

    • Arm B: Receives clofibrate (1000 mg twice daily).

  • Data Collection: Plasma total cholesterol, triglycerides, HDL-C, LDL-C, apolipoprotein B, and apolipoprotein A-I levels are measured at the end of each 6-week period throughout the study.

  • Statistical Analysis: The effects of clofibrate are compared to placebo by analyzing the changes in lipid parameters from baseline.

Molecular Mechanism and Signaling Pathways

The lipid-lowering effects of this compound are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.

cluster_0 Metabolic Conversion Clofibrate Clofibrate (Prodrug) Esterases Serum and Tissue Esterases Clofibrate->Esterases Hydrolysis Clofibric_Acid This compound (Active) Esterases->Clofibric_Acid

Metabolic activation of clofibrate.

Upon entering the bloodstream, clofibrate is rapidly converted to this compound. This compound then acts as a ligand for PPARα. The activation of PPARα leads to the regulation of various target genes that influence lipid metabolism.

cluster_1 PPARα Signaling Pathway cluster_2 Key Target Genes Clofibric_Acid This compound PPARa PPARα Activation Clofibric_Acid->PPARa Gene_Expression Regulation of Target Gene Expression PPARa->Gene_Expression LPL ↑ Lipoprotein Lipase (LPL) Gene_Expression->LPL ApoCIII ↓ Apolipoprotein C-III (ApoC-III) Gene_Expression->ApoCIII CPT1 ↑ Carnitine Palmitoyltransferase 1 (CPT-1) Gene_Expression->CPT1 ACO ↑ Acyl-CoA Oxidase (ACO) Gene_Expression->ACO Lipid_Metabolism Altered Lipid Metabolism LPL->Lipid_Metabolism ↑ Triglyceride clearance ApoCIII->Lipid_Metabolism ↑ Triglyceride clearance CPT1->Lipid_Metabolism ↑ Fatty acid oxidation ACO->Lipid_Metabolism ↑ Fatty acid oxidation

This compound's mechanism of action via PPARα.

The key molecular events following PPARα activation by this compound include:

  • Increased Lipoprotein Lipase (LPL) expression: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.

  • Decreased Apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL, so its reduction further promotes triglyceride clearance.

  • Increased expression of genes involved in fatty acid oxidation: This includes Carnitine Palmitoyltransferase 1 (CPT-1) and Acyl-CoA Oxidase (ACO), leading to increased breakdown of fatty acids in the liver.

Safety Operating Guide

Proper Disposal of Clofibric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Clofibric Acid are critical for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.

This compound is classified as a hazardous substance and is toxic to aquatic organisms, potentially causing long-term adverse environmental effects.[1] All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1]

Waste Identification and Classification

Proper identification is the first step in the disposal process. This compound waste is categorized by the Environmental Protection Agency (EPA) as follows:

Waste Type Description EPA Waste Code
Unused Product This compound as a discarded commercial chemical product, off-specification species, container residue, or spill residue.U240
Formulations Discarded unused formulations containing this compound.F027
Personal Protective Equipment (PPE)

When handling this compound waste, it is imperative to use appropriate personal protective equipment to minimize exposure.

Protection Type Recommended PPE Notes
Eye Protection Chemical safety goggles and a face shield.A full face shield provides supplementary protection.
Hand Protection Nitrile or rubber gloves.Double gloving is recommended. Ensure to wash hands thoroughly after glove removal.
Body Protection A complete protective suit or lab coat.Protective shoe covers should also be worn.
Respiratory Protection A NIOSH-approved particulate respirator.Use in areas with inadequate ventilation or when generating dust.
Step-by-Step Disposal Procedures

The following steps outline the process for safely managing this compound waste from generation to disposal.

1. Waste Collection and Segregation:

  • Waste Containers: Use only approved, chemically compatible containers for collecting this compound waste. Polyethylene or polypropylene containers are suitable.

  • Labeling: Immediately label the waste container with a hazardous waste tag that includes the chemical name ("this compound"), the EPA waste code (U240 or F027), and the accumulation start date.

  • Segregation: Store this compound waste separately from incompatible materials, particularly oxidizing agents like nitrates or bleaches, to prevent ignition.

2. Storage in a Satellite Accumulation Area (SAA):

  • Location: Store the waste container in a designated SAA at or near the point of generation.

  • Containment: The container must be kept in secondary containment to prevent the spread of material in case of a leak.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

3. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent. For this compound, a water-soluble solvent like acetone can be used for the initial rinses, followed by a final water rinse.

  • Rinsate Collection: The rinsate from the decontamination process must be collected and treated as hazardous waste. It should be added to your this compound waste container.

  • Final Disposal: After triple rinsing, deface the original label, mark the container as "EMPTY," and dispose of it as regular trash.[2]

4. Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • To minimize dust, you can dampen the absorbent material with water before sweeping.[1]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and provide them with the location and nature of the spill.

    • Only personnel trained in hazardous spill response should address major spills.

5. Final Disposal Method:

  • High-Temperature Incineration: The recommended method for the final disposal of this compound is high-temperature incineration.[3] For waste containing more than 1% halogenated organic substances, the incineration temperature should be at least 1100°C with a two-second residence time to ensure complete destruction.[4]

  • Licensed Waste Disposal Service: All this compound waste must be disposed of through a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocols Cited

While chemical degradation methods such as the electro-Fenton process and UV/H2O2 oxidation have been studied for the breakdown of this compound in wastewater, these are not standard laboratory disposal procedures.[5][6] The established and regulated protocol for laboratory-generated this compound waste is collection, safe storage, and transfer to a licensed disposal facility for high-temperature incineration.

Diagrams

Clofibric_Acid_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Final Disposal cluster_3 Spill Response A This compound Waste Generated B Select & Label Approved Container A->B C Segregate from Incompatibles B->C D Store in SAA (Secondary Containment) C->D G Arrange Pickup by Licensed Disposal Service C->G E Keep Container Closed D->E F Decontaminate Empty Containers (Triple Rinse) D->F H High-Temperature Incineration G->H I Compliant Disposal H->I J Spill Occurs K Minor Spill: Absorb & Collect J->K L Major Spill: Evacuate & Alert J->L

Caption: Workflow for the safe disposal of this compound waste.

Decision_Tree A Waste Type? B Unused Chemical/ Residue/Spill A->B Solid/Liquid C Discarded Formulation A->C Mixture D Empty Container? B->D H Dispose as Hazardous Waste C->H E Yes D->E Yes F No D->F No G Triple Rinse & Collect Rinsate E->G F->H G->H Rinsate I Dispose Container as Regular Trash G->I

References

Essential Safety and Operational Guidance for Handling Clofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals working with Clofibric Acid. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification

This compound presents several potential hazards that necessitate careful handling. While some sources may classify it as a non-hazardous substance, other safety data sheets indicate it is harmful if swallowed, causes skin and serious eye irritation, may cause skin sensitization, and is suspected of causing cancer[1][2]. It is also recognized as toxic to aquatic life with long-lasting effects.

Hazard Summary Table

Hazard TypeClassificationPrecautionary Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed[2]
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Carcinogenicity Category 2H351: Suspected of causing cancer
Skin Sensitization -May cause sensitization by skin contact
Aquatic Hazard -Toxic to aquatic organisms, may cause long-term adverse effects[1]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Requirements Table

Body PartProtectionStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical goggles.Approved under NIOSH (US) or EN 166 (EU) standards[3].
Hands Compatible chemical-resistant gloves.Adhere to EN 374 standards[3]. Breakthrough time and material compatibility must be considered.
Body Laboratory coat, long-sleeved shirt, and long pants.-
Respiratory Dust mask or respirator.Use a NIOSH-approved respirator when ventilation is inadequate or for spill cleanup[1].

Standard Operating Procedures

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.

Routine Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Verify that the work area, such as a chemical fume hood, has adequate ventilation.

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation[2].

    • Avoid all personal contact, including inhalation and contact with skin and eyes[1].

    • Do not eat, drink, or smoke in the handling area[2][4].

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place[4].

    • Avoid contamination with oxidizing agents[1].

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling[2][3].

    • Remove and properly store or dispose of contaminated PPE.

G Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_post Post-Handling prep1 Verify accessible safety shower and eyewash station prep2 Ensure adequate ventilation (fume hood) prep1->prep2 prep3 Assemble and inspect PPE prep2->prep3 hand1 Don appropriate PPE prep3->hand1 hand2 Handle in a chemical fume hood hand1->hand2 hand3 Avoid personal contact and dust generation hand2->hand3 hand4 No eating, drinking, or smoking hand3->hand4 stor1 Store in a tightly closed container hand4->stor1 stor2 Keep in a cool, dry, well-ventilated area stor1->stor2 stor3 Segregate from oxidizing agents stor2->stor3 post1 Wash hands thoroughly stor3->post1 post2 Properly manage contaminated PPE post1->post2

Caption: Workflow for the routine handling of this compound.

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.

    • Alert others in the vicinity and inform emergency responders of the location and nature of the hazard[1].

    • Ensure the area is well-ventilated.

  • Containment and Cleanup (Minor Spills):

    • Wear the appropriate PPE, including a respirator[1].

    • Use dry cleanup procedures to avoid generating dust[1].

    • Sweep or vacuum up the spilled material. If vacuuming, use a HEPA-filtered vacuum cleaner[1].

    • Dampen with water to prevent dusting before sweeping if necessary[1].

    • Place the collected waste into a suitable, labeled container for disposal[1].

  • Decontamination:

    • Clean the spill area thoroughly.

    • Properly decontaminate or dispose of all cleaning materials and contaminated PPE.

G This compound Spill Response Plan cluster_immediate Immediate Actions cluster_cleanup Containment & Cleanup cluster_decon Decontamination act1 Evacuate non-essential personnel act2 Alert others and emergency responders act1->act2 act3 Ensure proper ventilation act2->act3 clean1 Don appropriate PPE (including respirator) act3->clean1 clean2 Use dry cleanup methods (sweep or HEPA vacuum) clean1->clean2 clean3 Dampen with water to prevent dust if needed clean2->clean3 clean4 Collect waste in a labeled container clean3->clean4 decon1 Thoroughly clean the spill area clean4->decon1 decon2 Decontaminate or dispose of cleaning materials and PPE decon1->decon2

Caption: Logical workflow for managing a this compound spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations[1].

Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and contaminated materials in a suitable, closed, and properly labeled container.

  • Waste Identification:

    • When disposing of discarded commercial chemical products, off-specification species, container residues, or spill residues of this compound, use EPA waste number U240[1].

    • For discarded unused formulations containing this compound, the hazardous waste number F027 may be applicable[1].

  • Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it with household garbage or allow it to enter the sewage system.

    • Puncture empty containers to prevent reuse before disposal at an authorized landfill[1].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clofibric Acid
Reactant of Route 2
Reactant of Route 2
Clofibric Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。